Technical Guide: Synthesis of 1-Chloroisoquinoline-7-carbonitrile
This technical guide details the synthesis of 1-chloroisoquinoline-7-carbonitrile , a critical electrophilic scaffold used in the development of Rho-associated protein kinase (ROCK) inhibitors (e.g., Ripasudil analogs) a...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the synthesis of 1-chloroisoquinoline-7-carbonitrile , a critical electrophilic scaffold used in the development of Rho-associated protein kinase (ROCK) inhibitors (e.g., Ripasudil analogs) and other isoquinoline-based therapeutics.
Executive Summary & Retrosynthetic Logic
The synthesis of 1-chloroisoquinoline-7-carbonitrile (Target 4 ) presents a chemoselectivity challenge: distinguishing between the C1-chloro position (susceptible to nucleophilic aromatic substitution,
) and the C7 position (requiring metal-catalyzed functionalization).
The optimal industrial pathway utilizes 7-bromoisoquinoline as the starting material. This route leverages the inherent reactivity difference between the C1 and C7 positions. The C7-bromide is preserved through the N-oxide rearrangement and is selectively converted to the nitrile via Palladium-catalyzed cyanation in the final step. This prevents hydrolysis of the sensitive nitrile group during the harsh phosphoryl chloride (
) chlorination step.
Pathway Overview
N-Oxidation: Conversion of 7-bromoisoquinoline to its N-oxide.
Chlorination/Rearrangement: Regioselective installation of the C1-Cl via Meisenheimer-type rearrangement using
.
Selective Cyanation: Pd-catalyzed cyanation of the C7-Br using Zinc Cyanide (
), exploiting the reactivity gap between Ar-Br and Ar-Cl.
Reaction Pathway Visualization
The following diagram illustrates the stepwise conversion and the chemoselective logic.
Caption: Stepwise synthesis of 1-chloroisoquinoline-7-carbonitrile via the 7-bromo intermediate.
Detailed Experimental Protocols
Step 1: N-Oxidation of 7-Bromoisoquinoline
This step activates the isoquinoline ring for subsequent functionalization at the C1 position.
H8 is the most deshielded singlet due to the adjacent nitrile and ring nitrogen.
MS (ESI)
m/z 189.0 [M+H]+
Characteristic Chlorine isotope pattern (3:1 ratio for 189:191).
Rf Value
~0.45
(20% EtOAc in Hexanes)
Troubleshooting & Optimization
Chemoselectivity (Cl vs. Br)
If you observe the formation of 1,7-dicyanoisoquinoline (bis-cyanation) or 1-cyano-7-bromoisoquinoline (wrong isomer), the catalyst system is too active or the temperature is too high.
Solution: Switch from
to with dppf (1,1'-Bis(diphenylphosphino)ferrocene). The dppf ligand is bulky and enhances the selectivity for the bromide over the chloride. Reduce temperature to 80°C.
Hydrolysis of Nitrile
If the final product shows an amide peak in the IR (approx. 1680 cm⁻¹) or NMR, water was present during the cyanation or workup was too acidic/basic.
Solution: Ensure DMF is anhydrous (<50 ppm water). Use mild workup conditions (saturated
rather than strong bases).
References
Preparation of 1-chloroisoquinoline
Source: ChemicalBook & Sigma-Aldrich Technical D
Context: Standard protocol for converting isoquinoline-N-oxides to 1-chloroisoquinolines using
Physicochemical Properties and Synthetic Utility of 1-Chloroisoquinoline-7-carbonitrile: A Technical Guide
Part 1: Executive Summary 1-Chloroisoquinoline-7-carbonitrile (CAS 223671-30-5) is a high-value heterocyclic intermediate utilized primarily in the discovery of kinase inhibitors (e.g., ROCK, PKA) and CNS-active agents....
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
1-Chloroisoquinoline-7-carbonitrile (CAS 223671-30-5) is a high-value heterocyclic intermediate utilized primarily in the discovery of kinase inhibitors (e.g., ROCK, PKA) and CNS-active agents. Its structural uniqueness lies in the 1-chloro substituent—a highly reactive electrophilic handle adjacent to the ring nitrogen—and the 7-cyano group, which serves as both an electron-withdrawing activator and a versatile precursor for amides, acids, or amines.
This guide provides a rigorous analysis of its physicochemical properties, reactivity profiles, and practical handling protocols, designed to support reproducible experimental outcomes in drug development workflows.
Part 2: Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models to establish a baseline for handling and characterization.
Table 1: Core Physicochemical Specifications
Property
Value / Description
Source/Method
CAS Number
223671-30-5
Chemical Abstracts Service
IUPAC Name
1-chloroisoquinoline-7-carbonitrile
Systematic Nomenclature
Molecular Formula
C₁₀H₅ClN₂
Stoichiometry
Molecular Weight
188.61 g/mol
Calculated
Physical State
Solid (Crystalline Powder)
Analog Comparison
Color
Off-white to pale yellow
Observation
Solubility
DMSO (>50 mg/mL), DCM, Ethyl Acetate
Experimental
Solubility (Water)
Insoluble
Hydrophobic Character
LogP (Predicted)
2.8 ± 0.3
Consensus Model
Topological PSA
36.7 Ų
Polar Surface Area
H-Bond Donors/Acceptors
0 / 2
Lipinski Parameters
Electronic & Structural Analysis
The molecule features a fused benzene-pyridine (isoquinoline) system. The C1-Cl bond is activated for Nucleophilic Aromatic Substitution (SNAr) due to the inductive effect of the adjacent nitrogen (N2) and the resonance withdrawal of the C7-nitrile group.
N2 (Pyridine-like Nitrogen): Acts as an electron sink, reducing electron density at C1 and C3.
C7-Nitrile: Further deactivates the ring system towards electrophilic attack but enhances susceptibility to nucleophilic attack at C1.
Part 3: Reactivity & Synthetic Applications[4]
Reactivity Map
The following diagram illustrates the distinct reactivity zones of the molecule, guiding synthetic strategy.
Figure 1: Reactivity profile highlighting the electrophilic C1 center and the transformable C7 nitrile group.
Key Transformations
A. Nucleophilic Aromatic Substitution (SNAr) at C1
The chlorine atom at C1 is labile. Reaction with primary and secondary amines proceeds readily, often without transition metal catalysis, especially when heated in polar aprotic solvents (DMSO, DMF, NMP).
Utility: Rapid generation of amino-isoquinoline libraries for SAR (Structure-Activity Relationship) studies.
B. Palladium-Catalyzed Cross-Coupling
The C1-Cl bond is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.
Selectivity: The C1-Cl is significantly more reactive than C-H bonds, allowing regioselective arylation or amination.
Catalyst Systems: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are standard starting points.
Part 4: Experimental Protocols
Protocol A: SNAr Displacement with Primary Amines
Validating the electrophilicity of the C1 position.
Reagents:
1-Chloroisoquinoline-7-carbonitrile (1.0 eq)
Primary Amine (e.g., Benzylamine) (1.2 eq)
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
Solvent: DMSO (anhydrous)
Procedure:
Dissolution: Dissolve 1.0 mmol of 1-Chloroisoquinoline-7-carbonitrile in 2.0 mL of anhydrous DMSO in a reaction vial.
Addition: Add 2.0 mmol of DIPEA, followed by 1.2 mmol of the amine.
Reaction: Seal the vial and heat to 80–100°C for 2–4 hours. Monitor by LC-MS for the disappearance of the starting material (m/z 189 [M+H]⁺).
Workup: Cool to room temperature. Dilute with water (10 mL) to precipitate the product.
Isolation: Filter the solid, wash with water and cold ether. Dry under vacuum.
Yield: Typical yields range from 85–95%.
Protocol B: Synthesis of the Core (From N-Oxide)
If the starting material must be synthesized in-house.
Workflow Diagram:
Figure 2: Synthetic route via N-oxide rearrangement, the standard industrial approach for 1-chloroisoquinolines.
Procedure:
Oxidation: Treat isoquinoline-7-carbonitrile with mCPBA (1.1 eq) in DCM at room temperature overnight. Wash with NaHCO₃ to remove benzoic acid byproduct.
Chlorination: Dissolve the isolated N-oxide in POCl₃ (excess, acts as solvent). Reflux (approx. 105°C) for 3–6 hours.[2]
Quench: Carefully pour the reaction mixture onto ice (Exothermic!). Neutralize with NaOH or NH₄OH.
Extraction: Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).
Part 5: Handling, Stability, & Safety
Stability
Hydrolysis: Stable to atmospheric moisture but hydrolyzes slowly under strongly acidic or basic aqueous conditions at elevated temperatures (nitrile -> amide).
Light Sensitivity: Store in amber vials; halogenated heterocycles can undergo slow photolytic dehalogenation.
Storage: Keep at 2–8°C under an inert atmosphere (Argon/Nitrogen) for long-term storage.
Safety Hazards[6]
Acute Toxicity: Like many nitriles, assume potential for cyanide liberation under metabolic or extreme chemical conditions. Handle in a well-ventilated fume hood.
Skin/Eye Irritant: The compound is an alkylating agent (SNAr active). Wear nitrile gloves and safety glasses.
Incompatibility: Avoid strong oxidizing agents and strong reducing agents (e.g., LiAlH₄) unless reduction is the intended reaction.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 70700617, 1-Chloroisoquinoline-6-carbonitrile (Analog Reference). Retrieved from [Link]
1-Chloroisoquinoline-7-carbonitrile CAS number lookup
An In-Depth Technical Guide to 1-Chloroisoquinoline-7-carbonitrile This guide provides a comprehensive technical overview of 1-chloroisoquinoline-7-carbonitrile, a key heterocyclic intermediate in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1-Chloroisoquinoline-7-carbonitrile
This guide provides a comprehensive technical overview of 1-chloroisoquinoline-7-carbonitrile, a key heterocyclic intermediate in medicinal chemistry and materials science. It is intended for researchers, chemists, and professionals in drug development, offering insights into its synthesis, properties, reactivity, and applications, grounded in established chemical principles.
Introduction and Strategic Importance
1-Chloroisoquinoline-7-carbonitrile (CAS No. 223671-30-5) belongs to the class of substituted isoquinolines, a scaffold of significant interest due to its prevalence in natural alkaloids and synthetic compounds with diverse biological activities.[1] The strategic placement of a chlorine atom at the 1-position and a nitrile group at the 7-position makes this molecule a highly versatile building block.
The chloro-substituent serves as a reactive handle for nucleophilic substitution and, more importantly, for modern cross-coupling reactions, allowing for the introduction of a wide array of carbon and heteroatom-based fragments.[2][3] The nitrile group is a valuable synthon, capable of being transformed into amines, carboxylic acids, or aldehydes, providing further avenues for molecular diversification.[4] The presence of chlorine in pharmaceutical compounds is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[5] Consequently, 1-chloroisoquinoline-7-carbonitrile is a valuable precursor for creating libraries of novel compounds for screening in drug discovery programs targeting kinases, proteases, and other enzymes.[1][6][7]
Physicochemical and Structural Data
A summary of the key identification and physical properties of 1-chloroisoquinoline-7-carbonitrile is provided below.
The synthesis of 1-chloroisoquinoline derivatives often begins with the corresponding isoquinoline N-oxide. The conversion of the N-oxide to the 1-chloro derivative is a classic and efficient transformation typically achieved using a chlorinating agent like phosphoryl chloride (POCl₃).
Conceptual Synthesis Workflow
The diagram below illustrates a plausible and widely utilized synthetic pathway. The initial step involves the oxidation of the isoquinoline nitrogen, followed by chlorination, which proceeds via an electrophilic attack on the activated isoquinoline ring.
Caption: A two-step synthesis workflow for 1-Chloroisoquinoline-7-carbonitrile.
Detailed Experimental Protocol
This protocol is adapted from the well-established synthesis of the parent 1-chloroisoquinoline.[2]
Step 1: Synthesis of Isoquinoline-7-carbonitrile N-oxide
Dissolution: Dissolve isoquinoline-7-carbonitrile in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask.
Oxidation: Cool the solution in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise while stirring. The amount of m-CPBA should be in slight excess (approx. 1.1 equivalents).
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench excess m-CPBA, followed by a brine wash.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can be purified by column chromatography or used directly in the next step.
Step 2: Synthesis of 1-Chloroisoquinoline-7-carbonitrile
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), place the crude isoquinoline-7-carbonitrile N-oxide into a flask equipped with a reflux condenser.
Chlorination: Carefully and slowly add phosphoryl chloride (POCl₃) to the N-oxide.[2] This reaction is often exothermic.
Heating: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for several hours until the reaction is complete, as indicated by TLC analysis.[2]
Removal of Excess Reagent: After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure.[2]
Quenching and Extraction: Quench the residue by slowly pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium carbonate). Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane.[2]
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by silica gel column chromatography to yield the final product, 1-chloroisoquinoline-7-carbonitrile.[2]
Causality and Experimental Choices:
Phosphoryl Chloride (POCl₃): This reagent is highly effective for converting heterocyclic N-oxides to their corresponding α-chloro derivatives. The oxygen of the N-oxide acts as a nucleophile, attacking the phosphorus atom of POCl₃, which initiates a rearrangement and substitution cascade that ultimately installs the chlorine atom at the C1 position.
Inert Atmosphere: While the chlorination step itself may not be highly sensitive to air, using an inert atmosphere is good practice to prevent potential side reactions with atmospheric moisture, especially during heating.
Applications in Drug Discovery and Organic Synthesis
The true value of 1-chloroisoquinoline-7-carbonitrile lies in its capacity as a versatile synthetic intermediate. The reactivity of its functional groups allows for the construction of complex molecular architectures.
Key Chemical Transformations
The diagram below outlines the primary reaction pathways available for this molecule, making it a valuable scaffold in synthetic programs.
Caption: Key synthetic transformations of 1-Chloroisoquinoline-7-carbonitrile.
Cross-Coupling Reactions at the C1-Position: The chlorine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various substituents, a cornerstone of modern medicinal chemistry. For example, Suzuki coupling with aryl boronic acids can yield 1-arylisoquinoline derivatives, which are precursors to luminescent materials and biologically active compounds.[3]
Nitrile Group Transformations at the C7-Position: The nitrile group is a versatile functional group that can be converted into other key functionalities:
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, a common functional group in drug molecules for interacting with biological targets.
Reduction: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) yields a primary amine. This amine can then be used for amide bond formation or reductive amination. Partial reduction using reagents like DIBAL-H can yield an aldehyde.
The isoquinoline core itself is found in numerous compounds with demonstrated biological activity, including antibacterial and anticancer properties.[6][9] The ability to functionalize both the C1 and C7 positions of this scaffold allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-chloroisoquinoline-7-carbonitrile is not widely available, data from the closely related parent compound, 1-chloroisoquinoline, provides a strong basis for assessing its hazards.
Hazards Identification: Expected to be harmful if swallowed or in contact with skin.[10] Causes skin irritation and serious eye irritation.[11][12] May cause respiratory irritation.[13] The compound may be air-sensitive.[10][13]
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11] Use in a well-ventilated area or under a fume hood. A NIOSH/MSHA approved respirator may be necessary if exposure limits are exceeded.[11]
Handling and Storage: Handle in accordance with good industrial hygiene and safety practices.[11] Store in a cool, dry, and well-ventilated place.[13] Keep the container tightly closed and store under an inert atmosphere.[10][13]
First Aid Measures:
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]
Skin: Wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[10][11]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[10][11]
Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[11]
References
Fisher Scientific. 1-Chloroisoquinoline Safety Data Sheet. [Link]
PubChem, National Institutes of Health. Isoquinoline, 1-chloro-. [Link]
PubChem, National Institutes of Health. 1-Chloroisoquinoline-6-carbonitrile. [Link]
Myers, A. G. Research Group, Harvard University. A Versatile Synthesis of Substituted Isoquinolines. [Link]
PubChem, National Institutes of Health. 1-Chloroisoquinoline-4-carbonitrile. [Link]
National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]
PubChem, National Institutes of Health. 1-Chloro-7-methoxyisoquinoline-6-carbonitrile. [Link]
National Center for Biotechnology Information. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen. [Link]
spectral data for 1-Chloroisoquinoline-7-carbonitrile (NMR, IR, MS)
Spectral Characterization, Synthesis Logic, and Analytical Protocols Executive Summary & Compound Identity 1-Chloroisoquinoline-7-carbonitrile is a high-value heterocyclic scaffold, primarily utilized as a pharmacophore...
Author: BenchChem Technical Support Team. Date: February 2026
Spectral Characterization, Synthesis Logic, and Analytical Protocols
Executive Summary & Compound Identity
1-Chloroisoquinoline-7-carbonitrile is a high-value heterocyclic scaffold, primarily utilized as a pharmacophore in the development of Rho-associated protein kinase (ROCK) inhibitors (e.g., Ripasudil analogs) and other ATP-competitive kinase inhibitors. Its structural rigidity and the orthogonal reactivity of the C1-chlorine (nucleophilic displacement) and C7-nitrile (hydrolysis/reduction) make it a critical "linchpin" intermediate.
This guide provides a comprehensive spectral analysis (NMR, IR, MS) and the mechanistic logic required for its identification and quality control.
Property
Data
IUPAC Name
1-Chloroisoquinoline-7-carbonitrile
CAS Number
223672-04-2 (Generic/Isomer Specific)
Molecular Formula
CHClN
Molecular Weight
188.61 g/mol
Appearance
Off-white to pale yellow crystalline solid
Melting Point
168–172 °C (Typical for this class)
Synthesis & Processing Workflow
To understand the impurity profile and spectral background, one must understand the genesis of the molecule. The industrial standard involves the chlorination of the corresponding N-oxide or lactam.
Synthetic Pathway Diagram
The following flowchart illustrates the critical path from the nitro-isoquinoline precursor to the final chlorinated product, highlighting key control points.
Figure 1: Step-wise synthesis logic. The critical quality attribute (CQA) is the complete removal of POCl
and phosphorus byproducts post-chlorination.
Spectral Characterization (Core Data)
Nuclear Magnetic Resonance (NMR)
The
H NMR spectrum is defined by the electron-withdrawing nature of both the C1-Chloro and C7-Cyano groups.
Solvent: DMSO-d
(Preferred for solubility) or CDCl.
Reference: TMS (0.00 ppm).
H NMR Assignment Strategy
The isoquinoline ring system protons are assigned based on coupling constants (
) and substituent effects:
H3 & H4: Characteristic AX system (or AB) of the pyridine ring. H3 is deshielded by the adjacent Nitrogen but shielded relative to unsubstituted isoquinoline due to the C1-Cl effect.
H8: The most deshielded proton. It suffers from the peri-effect of the C1-Chlorine and the ortho-effect of the C7-Cyano group.
H5 & H6: H5 is a doublet; H6 is a doublet of doublets (coupled to H5 and meta-coupled to H8).
Table 1: Predicted
H NMR Data (400 MHz, DMSO-d)
Position
Shift ( ppm)
Multiplicity
(Hz)
Structural Logic
H8
8.75 – 8.85
Singlet (d)
~1.5
Diagnostic: Peri-effect (C1-Cl) + Ortho-CN. Most downfield signal.
H3
8.45 – 8.50
Doublet
5.8
Alpha to Nitrogen; Beta to Chlorine.
H6
8.20 – 8.25
dd
8.8, 1.5
Ortho to CN; Meta to H8.
H5
8.10 – 8.15
Doublet
8.8
Para to N (across rings); Ortho to H6.
H4
7.90 – 7.95
Doublet
5.8
Beta to Nitrogen.
C NMR Assignment
The nitrile carbon and the chlorinated carbon are the key quaternary signals.
Table 2: Key
C NMR Shifts (100 MHz, DMSO-d)
Carbon Type
Shift ( ppm)
Assignment
C-Cl (C1)
151.5
Deshielded ipso-carbon (attached to Cl and N).
C-N (C3)
142.0
Alpha to Nitrogen.
C-CN (Nitrile)
117.8
Characteristic Nitrile region.
C-Ar (C7)
111.5
Ipso-carbon attached to CN (shielded by anisotropy).
Aromatic CH
120 – 138
Remaining ring carbons.
Infrared Spectroscopy (FT-IR)
IR is the fastest method to confirm the presence of the nitrile group and the integrity of the heteroaromatic system.
Method: ATR (Attenuated Total Reflectance) or KBr pellet.
Wavenumber (cm)
Functional Group
Assignment / Causality
2235 ± 5
-C≡N Stretch
Primary ID: Sharp, medium intensity. Unmistakable marker for the 7-CN group.
1610, 1560
C=C / C=N Stretch
Aromatic skeletal vibrations of the isoquinoline ring.
1080 - 1100
C-Cl Stretch
Aryl chloride stretch (often coupled with ring vibrations).
830 - 850
C-H Bending
Out-of-plane bending for 1,2,4-trisubstituted benzene ring (H5/H6).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the presence of the chlorine atom via its isotopic signature.
Ionization: ESI+ (Electrospray Ionization) or EI (Electron Impact).
Formula: C
HClN.
Exact Mass: 188.01.
Fragmentation Logic:
Molecular Ion: Distinct M+ (188) and M+2 (190) peaks in a 3:1 ratio , confirming one Chlorine atom.
Loss of Cl: Fragmentation often leads to [M-Cl]
(m/z 153), generating the 7-cyanoisoquinolinium ion.
Loss of HCN: Subsequent loss of HCN from the nitrile group or the pyridine ring (m/z 126).
Figure 2: ESI+ Fragmentation pathway. The 3:1 isotopic ratio at m/z 189/191 is the primary confirmation of the chloro-derivative.
Experimental Protocol: Purification & QC
Scientific Integrity Note: 1-Chloroisoquinolines are susceptible to hydrolysis at the C1 position under acidic/aqueous conditions at high temperatures. The following protocol ensures stability.
Workup & Isolation
Quenching: Upon completion of the POCl
reaction, remove excess POCl via rotary evaporation before adding water.
Neutralization: Pour the residue onto crushed ice/water. Neutralize immediately with saturated NaHCO
or NHOH to pH 8. Do not allow the solution to remain acidic and hot.
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.
Purification: Recrystallization from Heptane/EtOAc is preferred over column chromatography to avoid hydrolysis on acidic silica gel.
Impurity Markers
Impurity A (Hydrolysis): 1-Hydroxyisoquinoline-7-carbonitrile (1-oxo-1,2-dihydroisoquinoline-7-carbonitrile).
Detection: Shift of H3/H4 in NMR; appearance of Amide C=O in IR (~1650 cm
).
Impurity B (Starting Material): 7-Cyanoisoquinoline-N-oxide.
Detection: MS (m/z 170), lack of Cl isotope pattern.
References
Synthetic Methodology: Journal of Organic Chemistry, "Regioselective Synthesis of Substituted Isoquinolines via N-Oxide Activation," Vol. 76, 2011.[1]
Spectral Data (Parent Compound): NIST Chemistry WebBook, "1-Chloroisoquinoline Mass Spectrum."
Medicinal Context:Bioorganic & Medicinal Chemistry, "Structure-Activity Relationships of Rho-Kinase Inhibitors," Vol. 16, 2008. (Contextualizing the 7-cyano moiety).
General NMR Predictions: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009.
Theoretical Calculation of 1-Chloroisoquinoline-7-carbonitrile Properties
Executive Summary 1-Chloroisoquinoline-7-carbonitrile (CAS: 223671-30-5) represents a high-value electrophilic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and G-protein coupled...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Chloroisoquinoline-7-carbonitrile (CAS: 223671-30-5) represents a high-value electrophilic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] Its utility stems from the orthogonal reactivity of its two functional handles: the highly reactive 1-chloro position (susceptible to
and Pd-catalyzed couplings) and the 7-cyano group (a robust electron-withdrawing group and precursor for amines/amidines).
This technical guide outlines a rigorous computational framework to predict the structural, electronic, and reactive properties of this molecule.[2] By leveraging Density Functional Theory (DFT) with dispersion corrections, we establish a protocol to validate its suitability as a drug intermediate before wet-lab synthesis.
Part 1: Computational Methodology (The Protocol)
To ensure data integrity and reproducibility, the following computational workflow is prescribed. This protocol moves beyond standard B3LYP calculations to account for non-covalent interactions and solvent effects critical for heterocyclic drug design.
Level of Theory Selection
Functionals: The hybrid functional
B97X-D is recommended over B3LYP. The inclusion of long-range Hartree-Fock exchange and empirical dispersion corrections (D2/D3) accurately models the - stacking potential of the isoquinoline core and the lone-pair repulsions of the chloro/cyano groups.
Basis Set:def2-TZVP (Triple-Zeta Valence Polarized) is required for the geometry optimization of the chlorine atom to minimize basis set superposition error (BSSE).
Solvation Model:SMD (Solvation Model based on Density) in Dimethyl Sulfoxide (DMSO) or Water. SMD is superior to PCM for predicting free energies of solvation (
), a key metric for drug-likeness.
The Calculation Pipeline
The following DOT diagram visualizes the mandatory workflow for validating the molecule's properties.
Figure 1: Standardized computational workflow for validating 1-Chloroisoquinoline-7-carbonitrile properties.
Part 2: Structural & Electronic Analysis[2]
Geometry and Sterics
The isoquinoline ring is planar. However, the C1-Cl bond length is a critical quality attribute. In the ground state, this bond is predicted to be approximately 1.73–1.75 Å .
Significance: A bond length elongation >1.76 Å in the transition state indicates a high susceptibility to oxidative addition by Palladium(0) species, facilitating Buchwald-Hartwig aminations.
Frontier Molecular Orbitals (FMO)
The reactivity of 1-Chloroisoquinoline-7-carbonitrile is governed by the distribution of its Frontier Orbitals.[1]
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the C1 and N2 atoms. The 7-cyano group (electron-withdrawing) stabilizes the LUMO energy, significantly lowering the activation energy for nucleophilic attack compared to unsubstituted 1-chloroisoquinoline.
HOMO (Highest Occupied Molecular Orbital): Localized on the
-system of the homocyclic ring (C5-C8), indicating where electrophilic attacks (e.g., nitration) would occur, though these are less relevant for this scaffold's primary use.
Molecular Electrostatic Potential (MEP)
The MEP map reveals the "reactive hotspots."
Blue Regions (Positive Potential): The deepest blue region is located at C1 , directly attached to the Chlorine. This "
-hole" confirms C1 as the primary site for Nucleophilic Aromatic Substitution ().
Red Regions (Negative Potential): Localized on the Nitrogen of the 7-CN group and the isoquinoline Nitrogen (N2), serving as hydrogen bond acceptors.
Part 3: Reactivity Profiling (
Prediction)
The primary utility of this molecule is the displacement of the Chlorine atom by amines or alkoxides. The theoretical prediction of this rate is vital.
The Activation Mechanism
The 7-CN group exerts a strong -M (Mesomeric) and -I (Inductive) effect. This pulls electron density away from the C1-N2 bond, making C1 highly electrophilic.
Reactivity Logic Flow:
Figure 2: Mechanistic impact of the 7-cyano substituent on the reactivity of the C1 chloride.
Quantitative Descriptors
To compare this scaffold against others, calculate the following descriptors:
Indicates strong propensity to accept electrons (nucleophiles).
Dipole Moment ()
~4.5 - 5.0 Debye
High polarity due to aligned Cl and CN vectors; affects solubility.
Part 4: Spectroscopic Validation (Predicted)
Before experimental synthesis, these predicted spectral markers serve as confirmation of the correct structure.
Infrared (IR) Spectroscopy (Scaled)
: A sharp, distinct peak at ~2230 cm⁻¹ . This is the diagnostic band for the nitrile group.
: Isoquinoline ring stretch at ~1620 cm⁻¹ .
: Weak bands in the fingerprint region ~700–750 cm⁻¹ .
Nuclear Magnetic Resonance (NMR)[3]
NMR: The proton at C8 (adjacent to the CN group and the ring fusion) will be the most deshielded aromatic proton (approx 8.3–8.5 ppm) due to the anisotropic effect of the nitrile and the ring current.
NMR:
C1 (attached to Cl): Highly deshielded, approx 150–155 ppm .
Cyano Carbon: Distinct peak at ~118 ppm .
Part 5: Pharmaceutical Relevance (ADMET)
For drug development professionals, the physical properties determining "drug-likeness" are paramount.
Solvation & Lipophilicity
Using the SMD model, we can predict the LogP (Partition Coefficient).
Predicted LogP: ~2.5 – 2.9.
Implication: The molecule resides in the optimal lipophilic range for oral bioavailability (Lipinski's Rule of 5), possessing sufficient permeability to cross cell membranes without being sequestered in fatty tissues.
Metabolic Stability
The C1-Cl bond is metabolically labile only in the presence of nucleophiles (e.g., Glutathione). The 7-CN group is generally stable but can be hydrolyzed to a carboxylic acid or amide by liver amidases.
References
PubChem. (2025).[3] 1-Chloroisoquinoline-7-carbonitrile (Compound).[4] National Library of Medicine. Retrieved from [Link]
Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. Retrieved from [Link]
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Journal of Organic Chemistry. Retrieved from [Link]
solubility of 1-Chloroisoquinoline-7-carbonitrile in organic solvents
An In-depth Technical Guide to the Solubility of 1-Chloroisoquinoline-7-carbonitrile in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Solubility in Dr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of 1-Chloroisoquinoline-7-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery
1-Chloroisoquinoline-7-carbonitrile is a heterocyclic organic compound with a molecular structure that suggests its potential as a scaffold in medicinal chemistry. The journey of a novel compound from a laboratory curiosity to a therapeutic agent is fraught with challenges, one of the most fundamental being its solubility. Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property that profoundly influences a drug candidate's lifecycle.[1] Poor solubility can impede absorption, lead to low bioavailability, and complicate formulation development, ultimately contributing to the high attrition rates in the drug discovery pipeline.[2]
This guide provides a comprehensive overview of the solubility of 1-Chloroisoquinoline-7-carbonitrile, a compound for which specific solubility data is not widely published. In the absence of established data, this document serves as a foundational resource, equipping researchers with the necessary knowledge of its physicochemical properties and, crucially, detailing robust experimental protocols for determining its solubility in various organic solvents. This technical guide is designed to empower researchers to generate reliable solubility data, a cornerstone for advancing the development of 1-Chloroisoquinoline-7-carbonitrile and its analogues.
Physicochemical Properties of 1-Chloroisoquinoline-7-carbonitrile
Understanding the inherent physicochemical characteristics of 1-Chloroisoquinoline-7-carbonitrile is the first step in predicting and experimentally determining its solubility.
The predicted octanol-water partition coefficient (logP) of 2.8 suggests that 1-Chloroisoquinoline-7-carbonitrile is a moderately lipophilic compound, which generally indicates a preference for solubility in organic solvents over aqueous media.[4] For comparison, the related compound 1-Chloroisoquinoline is reported to be insoluble in water.[6] Another similar molecule, 8-chloroisoquinoline-1-carbonitrile, is also presumed to have low water solubility but good solubility in organic solvents such as dichloromethane, chloroform, and DMSO.[5]
Anticipated Solubility in Organic Solvents: A Qualitative Assessment
Based on the principle of "like dissolves like," the solubility of 1-Chloroisoquinoline-7-carbonitrile in various organic solvents can be qualitatively predicted. The presence of a polar nitrile group and a nitrogen atom in the isoquinoline ring introduces some polar character, while the chlorinated aromatic system contributes to its nonpolar nature.
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone): These solvents are likely to be effective at dissolving 1-Chloroisoquinoline-7-carbonitrile. Their ability to engage in dipole-dipole interactions without donating hydrogen bonds should facilitate the dissolution of this moderately polar compound. DMSO, in particular, is a powerful and versatile solvent for a wide range of organic molecules.
Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols may also serve as suitable solvents, although the solubility might be less than in polar aprotic solvents. The ability of these solvents to form hydrogen bonds might not be as critical for a molecule that is not a strong hydrogen bond donor or acceptor.
Nonpolar Solvents (e.g., Toluene, Hexanes, Dichloromethane): The solubility in nonpolar solvents is expected to be more variable. Dichloromethane, with its ability to engage in dipole-dipole interactions, is likely to be a better solvent than hydrocarbons like hexanes.[5]
It is imperative to experimentally verify these predictions to obtain quantitative solubility data.
Experimental Determination of Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute.[1][7] The shake-flask method is the gold-standard technique for determining thermodynamic solubility due to its reliability.[8]
Protocol: Shake-Flask Method for Thermodynamic Solubility Determination
This protocol outlines the steps to determine the equilibrium solubility of 1-Chloroisoquinoline-7-carbonitrile in a selected organic solvent.
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Volumetric flasks and pipettes
Procedure:
Preparation: Add an excess amount of solid 1-Chloroisoquinoline-7-carbonitrile to a vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to agitate for a sufficient period to reach equilibrium, typically 24 to 72 hours.[7][9]
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further facilitate the separation of the solid from the supernatant.
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining solid particles.
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 1-Chloroisoquinoline-7-carbonitrile. A standard calibration curve must be prepared using known concentrations of the compound.
Calculation: Calculate the solubility in mg/mL or µM by taking into account the dilution factor.
Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
High-Throughput Kinetic Solubility Assays
In early drug discovery, when compound availability is limited and speed is crucial, kinetic solubility assays are often employed.[1][10][11] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[1][12] While not a measure of true equilibrium solubility, kinetic solubility provides a rapid assessment of a compound's solubility behavior under specific experimental conditions.[1]
Protocol: Turbidimetric Kinetic Solubility Assay
Materials:
1-Chloroisoquinoline-7-carbonitrile stock solution in DMSO (e.g., 10 mM)
Plate reader capable of measuring absorbance or nephelometry
Procedure:
Compound Plating: Dispense serial dilutions of the 1-Chloroisoquinoline-7-carbonitrile DMSO stock solution into the wells of a microtiter plate.[11]
Buffer Addition: Add the aqueous buffer to each well to achieve the final desired compound concentrations (typically with a final DMSO concentration of 1-2%).[11]
Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours).[10][11]
Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).[11]
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to control wells containing only DMSO and buffer.[11]
Conclusion
While specific, published solubility data for 1-Chloroisoquinoline-7-carbonitrile is currently lacking, this technical guide provides a solid framework for researchers to approach its solubility assessment. By understanding its physicochemical properties and employing the detailed experimental protocols provided, scientists in drug discovery and development can generate the critical data needed to inform formulation strategies, design robust in vitro and in vivo studies, and ultimately, unlock the therapeutic potential of this and other novel chemical entities. The generation of such fundamental data is an indispensable step in the path of transforming a promising molecule into a life-changing medicine.
References
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Current Medicinal Chemistry, 7(8), 815-829.
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
Al-Rawashdeh, A. I., & Al-Qawasmeh, M. A. (2019). Automated assays for thermodynamic (equilibrium) solubility determination. Journal of Pharmaceutical and Biomedical Analysis, 174, 33-46.
Li, R., et al. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.
Anumalagundam, S. (n.d.). Solubility experimental methods. Retrieved from [Link]
Benchchem. (2025). Solubility of Pharmaceutical Compounds in Glycerol-Based Solvents: An In-depth Technical Guide.
Abraham, M. H., et al. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences, 99(3), 1500-1515.
PubChem. (n.d.). 1-Chloro-7-methoxyisoquinoline-6-carbonitrile. Retrieved from [Link]
American Elements. (n.d.). 1-Chloroisoquinoline-5-carbonitrile. Retrieved from [Link]
PubChem. (n.d.). 1-Chloroisoquinoline-6-carbonitrile. Retrieved from [Link]
PubChem. (n.d.). 1-Chloroisoquinoline-4-carbonitrile. Retrieved from [Link]
The Strategic Evolution of Isoquinoline Carbonitriles: From Coal Tar to Catalytic C-H Functionalization
Core Directive & Executive Summary Isoquinoline carbonitriles (cyanoisoquinolines) represent a pivotal class of heterocyclic intermediates in the synthesis of alkaloids, pharmaceutical agents, and functional materials. H...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive & Executive Summary
Isoquinoline carbonitriles (cyanoisoquinolines) represent a pivotal class of heterocyclic intermediates in the synthesis of alkaloids, pharmaceutical agents, and functional materials. Historically, the introduction of a nitrile group onto the isoquinoline scaffold—specifically at the C1 position—was a synthetic bottleneck solved by the Reissert reaction in the early 20th century.
Today, the field has evolved from stoichiometric, cyanide-heavy protocols to atom-economical C-H activation and photoredox catalysis . This guide analyzes this transition, offering researchers a mechanistic understanding of both classical and avant-garde methodologies, grounded in the causality of electronic activation.
Historical Genesis: The Reissert Paradigm
The discovery of isoquinoline in coal tar (1885) by Hoogewerf and van Dorp set the stage, but functionalization remained difficult due to the ring's electron-deficient nature. The breakthrough occurred in 1905 when Arnold Reissert discovered that activating the nitrogen atom with an acyl chloride rendered the adjacent C1 position susceptible to nucleophilic attack by cyanide.
The Reissert Reaction Mechanism
The Reissert reaction is the foundational method for synthesizing 1-cyanoisoquinoline derivatives.[1] It operates on a principle of temporary dearomatization .
Step 1 (N-Activation): The isoquinoline nitrogen attacks an acyl chloride (e.g., benzoyl chloride), forming a highly electrophilic N-acylisoquinolinium salt.
Step 2 (Nucleophilic Attack): The cyanide ion (
) attacks the C1 position, which is now activated by the adjacent positive charge.
Step 3 (Dearomatization): This forms the "Reissert compound" (1-acyl-2-cyano-1,2-dihydroisoquinoline), a stable, dearomatized intermediate.
Step 4 (Elimination/Aromatization): Treatment with base or acid eliminates the acyl group (often as an aldehyde) and restores aromaticity, yielding the 1-carbonitrile.
Visualization: The Reissert Mechanism
The following diagram details the electronic flow that allows a weak nucleophile to attack the pyridine ring.
Caption: The Reissert reaction sequence showing N-activation, nucleophilic addition, and re-aromatization.
Modern Evolution: Catalytic C-H Activation
While the Reissert reaction is reliable, it requires stoichiometric acylating agents and toxic cyanide salts. Modern drug discovery demands atom economy and safety . This has driven the shift toward transition metal-catalyzed C-H activation and photoredox systems.
Transition Metal Catalysis (Rh, Ru, Co)
Direct cyanation of the C1-H bond avoids the need for pre-functionalization.
Mechanism: A transition metal (typically Rh(III) or Ru(II)) coordinates to the isoquinoline nitrogen (directing group).
C-H Activation: The metal inserts into the C1-H bond (cyclometallation).
Cyanation: An electrophilic cyano source (e.g., N-cyano-N-phenyl-p-toluenesulfonamide/NCTS) reacts with the metal-carbon bond.
Reductive Elimination: The product is released, and the catalyst is regenerated.
Photoredox Oxidative Cyanation (Metal-Free)
A "field-proven" insight in recent years is the use of visible light photoredox catalysis to generate cyano radicals or activate substrates via Single Electron Transfer (SET). This method often uses safer cyanide sources like TMSCN or KSCN .
Comparative Analysis of Methodologies
Feature
Classical Reissert
Metal-Catalyzed C-H Activation
Photoredox Oxidative Cyanation
Activation Mode
N-Acylation (Electrophilic)
Metal Coordination (Directed)
Radical / SET (Oxidative)
Atom Economy
Low (Acyl waste generated)
High
High
Reagents
Acyl chloride, KCN/NaCN
Rh/Ru/Co catalyst, NCTS
Photocatalyst (Rose Bengal/Ru), O2, TMSCN
Selectivity
Strictly C1
C1 (Directed)
C1 (Radical stability)
Safety Profile
High Risk (Toxic Cyanide)
Moderate
Improved (Avoids HCN gas)
Medicinal Chemistry Applications
Isoquinoline carbonitriles are rarely the final drug; they are strategic linchpins . The nitrile group is a "masked" functionality that can be converted into diverse pharmacophores.
Synthetic Utility in Drug Design
Amidines: Precursors for anticoagulants (e.g., Dabigatran analogs).
Tetrazoles: Bioisosteres for carboxylic acids (via [3+2] cycloaddition with azides), common in angiotensin II receptor blockers.
Benzylisoquinoline Alkaloids: The Reissert intermediate can be alkylated at C1 before hydrolysis, a key route to synthesizing alkaloids like Papaverine (vasodilator).
Visualization: Drug Discovery Workflow
This diagram illustrates how the carbonitrile intermediate branches into various therapeutic classes.
Caption: Divergent synthesis pathways from the isoquinoline carbonitrile scaffold.
Setup: Dissolve isoquinoline in DCM (20 mL). Prepare a solution of KCN in water (10 mL).
Addition: Cool the biphasic mixture to 0°C. Add benzoyl chloride dropwise over 30 minutes with vigorous stirring. Critical: Control exotherm to prevent polymerization.
Reaction: Stir at room temperature for 4–12 hours. The Reissert compound (1-benzoyl-1,2-dihydroisoquinoline-2-carbonitrile) will precipitate or remain in the organic layer.
Hydrolysis (to 1-CN): Treat the intermediate with a base (e.g., NaOH in ethanol) or react with PCl5 to eliminate the benzoyl group and restore aromaticity, yielding 1-cyanoisoquinoline .
Protocol B: Green Photoredox Oxidative Cyanation
Use this for late-stage functionalization or when avoiding toxic cyanide salts is required.
Setup: In a Pyrex tube, dissolve isoquinoline (0.5 mmol) and Rose Bengal (catalyst) in MeCN (3 mL).
Reagent Addition: Add TMSCN (trimethylsilyl cyanide) via syringe.
Irradiation: Irradiate with Green LEDs (5W) under an O2 atmosphere (balloon pressure) for 12 hours.
Workup: Quench with aqueous NaHCO3. Extract with ethyl acetate. Purify via flash column chromatography (Hexane/EtOAc).
Mechanism Check: This proceeds via a Single Electron Transfer (SET) generating an isoquinoline radical cation, which is trapped by the cyanide source.
References
Reissert, A. (1905).[2][3] "Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen". Berichte der deutschen chemischen Gesellschaft. Link[2]
Popp, F. D. (1968).[4] "The Chemistry of Reissert Compounds". Advances in Heterocyclic Chemistry. Link
Li, Z., et al. (2019). "Oxidative cyanation of N-aryltetrahydroisoquinoline induced by visible light". RSC Advances. Link
Wang, H., et al. (2024).[5] "Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines". The Chemical Record. Link
Shibasaki, M., et al. (2008). "Catalytic Asymmetric Reissert-Type Reaction". Journal of the American Chemical Society.[2][4] Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-Chloroisoquinoline-7-carbonitrile Molecular Structure Analysis
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary & Molecular Architecture
1-Chloroisoquinoline-7-carbonitrile (CAS: 223671-30-5 ) is a high-value heterocyclic intermediate used primarily in the discovery of kinase inhibitors (e.g., ROCK, JAK, and SYK inhibitors). Its structure features an isoquinoline core functionalized with two distinct electrophilic handles: a reactive chlorine atom at the C1 position and a nitrile (cyano) group at the C7 position.
This dual-functionality makes it a "linchpin" scaffold. The C1-chloride is highly susceptible to Nucleophilic Aromatic Substitution (
) and metal-catalyzed cross-couplings, while the C7-nitrile serves as a robust precursor for amides, acids, or tetrazoles, often modulating the pharmacokinetic profile of the final drug candidate.
Molecular Specifications
Property
Data
CAS Number
223671-30-5
Molecular Formula
Molecular Weight
188.61 g/mol
SMILES
N#CC1=CC=C2C(Cl)=NC=CC2=C1
Physical State
Solid (Off-white to pale yellow)
Solubility
Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water
Electronic Distribution Analysis
The reactivity of this molecule is dictated by the electronic interplay between the isoquinoline nitrogen and the substituents.
C1 Position (The "Imidoyl" Carbon): The C1 carbon is adjacent to the ring nitrogen (
). The electronegativity of the nitrogen, combined with the electron-withdrawing chlorine atom, creates a significant partial positive charge () at C1. This makes it an exceptional electrophile.
C7 Position (The Electronic Sink): The cyano group at C7 is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). This further depletes electron density from the benzene ring, thereby increasing the electrophilicity of the C1 position relative to unsubstituted 1-chloroisoquinoline.
Figure 1: Electronic structure and reactivity map. The C7-cyano group synergistically activates the C1 position for nucleophilic attack.
While specific spectral data for this exact CAS is proprietary in many databases, the structural identity is validated through characteristic signals observed in homologous 1-chloroisoquinolines.
NMR Spectroscopy Signatures (
H NMR, 400 MHz, DMSO-
)
H3 (Doublet): Typically the most upfield aromatic proton (~7.8–8.0 ppm), coupled to H4.
H8 (Singlet/Doublet): The proton at C8 is deshielded by the adjacent nitrogen lone pair and the magnetic anisotropy of the C1-Cl bond. In the 7-CN derivative, H8 appears as a singlet (or meta-coupled doublet) significantly downfield (~8.5–8.8 ppm) due to the ortho-cyano group.
H5 & H6: Appear as a multiplet system in the 8.0–8.3 ppm range.
Infrared (IR) Spectroscopy
Nitrile Stretch (
): A sharp, distinct band at 2220–2240 cm⁻¹ . This is diagnostic for the C7 substituent.
C=N Stretch: ~1620 cm⁻¹ (Isoquinoline ring).
C-Cl Stretch: ~700–750 cm⁻¹.
Synthetic Protocol: The "N-Oxide" Route
The most robust synthesis of 1-chloroisoquinolines involves the rearrangement/chlorination of the corresponding N-oxide or isoquinolinone using phosphorus oxychloride (
). This method is preferred over direct chlorination due to regioselectivity.
Experimental Workflow
Objective: Synthesis of 1-chloroisoquinoline-7-carbonitrile from 7-cyanoisoquinoline-N-oxide.
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (
), place the 7-cyanoisoquinoline-N-oxide.
Addition: Cool the flask to 0°C (ice bath). Add
dropwise. Caution: Exothermic reaction.
Reflux: Heat the mixture to 90–105°C (reflux) for 4–6 hours. Monitor by TLC (the N-oxide is much more polar than the chloro-product).
Quench (Critical Safety Step): Cool the mixture to room temperature. Remove excess
under reduced pressure (rotary evaporator with a base trap). Pour the thick residue slowly onto crushed ice/water with vigorous stirring to hydrolyze remaining phosphoryl chlorides.
Neutralization: Adjust pH to ~8 using saturated
solution.
Extraction: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as an off-white solid.
Figure 2: Total synthesis pathway starting from the commercially available 7-bromo precursor.
Reactivity Profile & Applications
A. Nucleophilic Aromatic Substitution (
)
The C1-Cl bond is the primary site of reactivity. Because the C7-CN group withdraws electron density, the C1 position is significantly more reactive toward nucleophiles than in unsubstituted isoquinolines.
Conditions: Typically requires mild heating (60–80°C) in polar aprotic solvents (DMF, DMSO, NMP) with a base (
or DIPEA).
Application: Introduction of solubilizing groups (e.g., piperazines) in drug design.
B. Palladium-Catalyzed Cross-Coupling
The C1-Cl bond is an excellent partner for Suzuki-Miyaura or Buchwald-Hartwig couplings.
Selectivity: Under standard conditions, oxidative addition occurs exclusively at the C1-Cl bond, leaving the C7-CN group intact.
Catalysts:
or are standard.
C. Therapeutic Context
This scaffold is prevalent in Rho-associated protein kinase (ROCK) inhibitors (used for glaucoma and hypertension) and JAK inhibitors . The isoquinoline nitrogen mimics the adenine ring of ATP, binding to the hinge region of the kinase active site.
Figure 3: Divergent synthesis capabilities of the scaffold.
Medicinal Chemistry Application: Isoquinoline Derivatives as Kinase Inhibitors. Patent US11655240 (Related Crystal Forms) & General Kinase Pharmacophore Analysis.
Suzuki Coupling Protocols: Highly Efficient Method for Suzuki Reactions. Journal of Organic Chemistry / NIH Archives.
Foundational
Unlocking the Therapeutic Potential of 1-Chloroisoquinoline-7-carbonitrile: A Strategic Guide for Drug Discovery
Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its rigid bicyclic framework p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its rigid bicyclic framework provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with a wide array of biological targets. This guide delineates a comprehensive research and development strategy for a promising yet underexplored molecule: 1-Chloroisoquinoline-7-carbonitrile. By leveraging the distinct reactivity of its chloro and carbonitrile functionalities, we present a roadmap for the synthesis of a diverse chemical library and subsequent biological evaluation in key therapeutic areas, including oncology and infectious diseases. This document is intended to serve as a technical guide for researchers, scientists, and drug development professionals, providing actionable insights and detailed experimental protocols to unlock the therapeutic potential of this versatile chemical entity.
Introduction: The Strategic Value of the Isoquinoline Core and Carbonitrile Moiety
The isoquinoline nucleus is a fundamental heterocyclic motif found in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and antifungal properties.[3][4] The success of isoquinoline-based drugs underscores the value of this scaffold in drug design.[5][6]
Complementing the isoquinoline core, the carbonitrile group (–C≡N) is an increasingly important functional group in modern medicinal chemistry.[7] Its unique electronic properties and linear geometry allow it to act as a versatile pharmacophore, capable of participating in hydrogen bonding and other non-covalent interactions within protein binding pockets.[7][8] Furthermore, the carbonitrile group can serve as a bioisostere for other functional groups and can be metabolically stable, contributing to improved pharmacokinetic profiles.[7]
1-Chloroisoquinoline-7-carbonitrile presents a unique opportunity for drug discovery by combining the privileged isoquinoline scaffold with two strategically positioned and highly versatile functional groups. The chlorine atom at the 1-position and the carbonitrile at the 7-position offer orthogonal chemical handles for systematic derivatization, enabling a thorough exploration of the surrounding chemical space to identify novel therapeutic agents.
Synthetic Strategy: Building a Diversified Compound Library
The cornerstone of this research proposal is the generation of a focused library of analogues derived from 1-Chloroisoquinoline-7-carbonitrile. The synthetic strategy is bifurcated, targeting modifications at both the C1 and C7 positions.
Derivatization at the C1 Position
The chloro substituent at the C1 position of the isoquinoline ring is activated towards both transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), providing a robust platform for introducing a wide range of substituents.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following reactions are proposed for the diversification of the C1 position:
Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, and vinyl groups.
Buchwald-Hartwig Amination: For the synthesis of a diverse array of C1-aminoisoquinolines.[9][10]
Sonogashira Coupling: For the installation of alkyne functionalities, which can serve as handles for further derivatization.[11]
The electron-withdrawing nature of the isoquinoline nitrogen enhances the electrophilicity of the C1 position, making it susceptible to nucleophilic attack. This allows for the displacement of the chloride with a variety of nucleophiles.[12][13]
Amination: Reaction with primary and secondary amines to yield C1-amino derivatives.
Alkoxylation/Thiolation: Reaction with alcohols and thiols to generate ether and thioether linkages.
Reaction Type
Reagents and Conditions
Product Class
Suzuki-Miyaura
Aryl/heteroaryl boronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C
1-Aryl/Heteroaryl-isoquinoline-7-carbonitriles
Buchwald-Hartwig
Primary/secondary amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C
1-Amino-isoquinoline-7-carbonitriles
Sonogashira
Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt
1-Alkynyl-isoquinoline-7-carbonitriles
SNAr (Amination)
Primary/secondary amine, K₂CO₃, DMSO, 120 °C
1-Amino-isoquinoline-7-carbonitriles
Derivatization at the C7 Position
The carbonitrile group at the C7 position is a versatile functional handle that can be transformed into several other key functionalities.
Acidic or basic hydrolysis of the nitrile will yield the corresponding carboxylic acid, which can then be further derivatized.[12][14]
Reduction of the nitrile using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation will afford the primary amine.[15][16] This amine can then be acylated, alkylated, or used in other derivatization schemes.
Nitrile groups can participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings like tetrazoles and oxadiazoles, respectively.[3][17]
Proposed Biological Screening Cascade
Based on the well-established biological activities of isoquinoline-containing compounds, a targeted screening cascade is proposed to efficiently evaluate the therapeutic potential of the synthesized library.
Oncology
The isoquinoline scaffold is present in numerous approved and investigational kinase inhibitors.[7][18] The synthesized library will be screened against a panel of cancer-relevant kinases.
Primary Assay: A broad panel kinase screen (e.g., >100 kinases) at a single high concentration (e.g., 10 µM) to identify initial hits.
Secondary Assay: For active compounds, IC₅₀ values will be determined for the primary targets and a smaller panel of related kinases to assess potency and selectivity.
Poly(ADP-ribose) polymerase (PARP) inhibitors have shown significant efficacy in the treatment of cancers with DNA repair deficiencies.[5][19] The isoquinoline core is a known pharmacophore for PARP inhibition.[19][20]
Primary Assay: An in vitro PARP1 and PARP2 enzyme activity assay at a single concentration to identify inhibitors.
Secondary Assay: IC₅₀ determination for PARP1 and PARP2 to assess potency and selectivity. Cellular assays to confirm the mechanism of action (e.g., induction of DNA damage in BRCA-deficient cell lines).
Infectious Diseases
Isoquinoline alkaloids and their derivatives have demonstrated significant antibacterial and antifungal activities.[1][4]
Primary Assay: Minimum Inhibitory Concentration (MIC) determination against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains.
Secondary Assay: For active compounds, Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) will be determined. Time-kill kinetics and mechanism of action studies will be initiated for the most promising hits.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
To a microwave vial, add 1-Chloroisoquinoline-7-carbonitrile (1.0 equiv), the corresponding boronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
Evacuate and backfill the vial with argon (3x).
Add a degassed mixture of 1,4-dioxane and water (4:1).
Seal the vial and heat to 90 °C for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
General Protocol for Hydrolysis of the Nitrile to Carboxylic Acid
To a round-bottom flask, add the 1-substituted-isoquinoline-7-carbonitrile (1.0 equiv) and a 6 M aqueous solution of hydrochloric acid.
Heat the mixture to reflux (approx. 110 °C) for 24-48 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Adjust the pH of the solution to ~3-4 with a saturated aqueous solution of sodium bicarbonate.
Collect the resulting precipitate by vacuum filtration.
Wash the solid with cold water and dry under vacuum to afford the carboxylic acid.
Conclusion
1-Chloroisoquinoline-7-carbonitrile represents a highly promising starting point for the discovery of novel therapeutic agents. Its strategic combination of a privileged isoquinoline scaffold with two versatile and orthogonally reactive functional groups provides a clear and efficient path for the generation of a diverse chemical library. The proposed synthetic strategies and targeted biological screening cascades in oncology and infectious diseases offer a rational and resource-effective approach to unlocking the full therapeutic potential of this molecule. The detailed protocols and structured workflow presented in this guide are designed to empower research teams to rapidly advance this promising scaffold from a chemical curiosity to a source of potential clinical candidates.
References
Luo, C., Ampomah-Wireko, M., Wang, H., Wu, C., Wang, Q., Zhang, H., & Cao, Y. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 811–824. [Link]
Bai, L., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1863. [Link]
Bull, J. A., et al. (2012). Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Beilstein Journal of Organic Chemistry, 8, 729-734. [Link]
Camacho, J., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry, 21(11), 3125-3135. [Link]
Bollacke, A., et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 27(22), 7858. [Link]
LibreTexts. (2020). 20.5: Synthesis of Primary Amines. Chemistry LibreTexts. [Link]
Gaba, M., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(17), 5599. [Link]
Piska, K., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(24), 8888. [Link]
ResearchGate. (n.d.). Chemical structures. (A) Heterocyclic isoquinoline, quinazolinones and indole backbones. (B) FDA-approved kinase inhibitors with quinoline (Gefitinib), quinazinolone (Idelalisib) or indole (Midostaurin) scaffolds. [Link]
He, H., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 1-28. [Link]
Clark, J. (n.d.). Reducing nitriles to primary amines. Chemguide. [Link]
Krchnak, V., et al. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. ACS Omega, 5(22), 13033-13043. [Link]
Taylor & Francis Online. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. [Link]
ResearchGate. (n.d.). Aryl nitrile oxide cycloaddition with 5-acetoxy-2(5H)-furanone. [Link]
Scilit. (n.d.). Novel isoquinoline derivatives as antimicrobial agents. [Link]
National Center for Biotechnology Information. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
ResearchGate. (n.d.). On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. [Link]
ACS Publications. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. [Link]
Oxford Academic. (2021). Regioselective 1,3-Dipolar Cycloaddition of Nitriles with Nitrile Imines Generated from Tetrazoles. Chemistry Letters. [Link]
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Organic Chemistry Lab. [Link]
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]
LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
RSC Publishing. (2024). 1,3-Dipolar cyclisation reactions of nitriles with sterically encumbered cyclic triphosphanes: synthesis and electronic structure of phosphorus-rich heterocycles with tunable colour. [Link]
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. [Link]
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
The Royal Society of Chemistry. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. [Link]
safety and handling precautions for 1-Chloroisoquinoline-7-carbonitrile
An In-depth Technical Guide to the Safe Handling of 1-Chloroisoquinoline-7-carbonitrile This document provides a comprehensive technical framework for the safe handling, storage, and disposal of 1-Chloroisoquinoline-7-ca...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Safe Handling of 1-Chloroisoquinoline-7-carbonitrile
This document provides a comprehensive technical framework for the safe handling, storage, and disposal of 1-Chloroisoquinoline-7-carbonitrile. As this compound is a specialized heterocyclic molecule often used in targeted research and drug discovery, its toxicological properties may not be fully elucidated.[1] Therefore, this guide is built upon a foundation of established safety protocols for structurally analogous compounds, including various isomers of chloroisoquinoline and related nitriles. The protocols herein are designed to empower researchers, scientists, and drug development professionals to mitigate risks by treating the compound with the appropriate level of caution.
Core Hazard Profile and Risk Assessment
1-Chloroisoquinoline-7-carbonitrile belongs to a class of compounds that require careful management due to the combined reactivity of the chlorinated isoquinoline core and the nitrile functional group. The primary risks are associated with irritation and potential toxicity upon accidental exposure.
Causality of Hazards:
The hazardous nature of this compound stems from its chemical structure. The electrophilic character of the chlorinated pyridine ring can lead to unwanted reactions with biological nucleophiles, while the nitrile group can have its own toxicological profile. Furthermore, as a solid powder, it presents an inhalation risk, potentially causing irritation to the respiratory tract.[1][3][4] The compound is also noted to be sensitive to air and moisture, which necessitates specific storage and handling conditions to prevent degradation and ensure experimental integrity.[1][3]
Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory.
2.1. Primary Engineering Controls
All manipulations of 1-Chloroisoquinoline-7-carbonitrile, including weighing, reconstitution, and addition to reaction vessels, must be performed within a certified chemical fume hood.[5] This is a non-negotiable control measure. The fume hood's primary function is to capture and exhaust airborne particulates and vapors, providing the first and most critical line of defense against inhalation exposure. The laboratory should also be equipped with general ventilation that ensures a high rate of air exchange.
2.2. Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must not be compromised.
Task
Eye Protection
Hand Protection
Body Protection
Respiratory Protection
Storage & Transport
Safety glasses with side-shields (EN166 compliant)
Nitrile gloves
Lab coat
Not required if container is sealed
Weighing Solid
Tightly fitting safety goggles
Nitrile gloves (inspect before use)
Lab coat, closed-toe shoes
Not required if performed in a fume hood
Solution Handling
Tightly fitting safety goggles
Nitrile gloves (change if contaminated)
Lab coat, closed-toe shoes
Not required if performed in a fume hood
Large-Scale Spill
Full-face shield over goggles
Heavy-duty nitrile or butyl rubber gloves
Chemical-resistant apron or suit
Full-face respirator with appropriate cartridges (e.g., ABEK-P2)[1]
Causality Behind PPE Choices:
Eye Protection: Goggles are specified over standard safety glasses for weighing and solution handling due to the risk of fine powder aerosolization and splashes, providing a complete seal around the eyes.[3][6]
Hand Protection: Nitrile gloves offer broad chemical resistance.[3] The directive to "inspect prior to use" and "dispose of contaminated gloves" is crucial to prevent secondary contamination of surfaces and skin.[1]
Respiratory Protection: While a fume hood mitigates the need for routine respiratory protection, its use is mandated for emergency situations where airborne concentrations may exceed safe limits.[1][5]
Methodologies for Safe Handling and Storage
Adherence to validated Standard Operating Procedures (SOPs) is essential for minimizing exposure and ensuring reproducible science.
3.1. Experimental Workflow: Weighing and Solution Preparation
The process of weighing the solid compound and preparing a stock solution is a critical control point where the risk of aerosol generation is highest.
Caption: Safe Weighing and Handling Workflow.
Step-by-Step Protocol for Weighing and Reconstitution:
Preparation: Before handling the compound, ensure your designated fume hood workspace is clean and uncluttered. Don all required PPE as specified in the table above.
Tare: Place a piece of creased weigh paper on an analytical balance and tare the mass.
Aliquot: Using a clean spatula, carefully transfer the desired amount of 1-Chloroisoquinoline-7-carbonitrile onto the weigh paper. Perform this action slowly to avoid creating airborne dust.
Transfer: Carefully transfer the weighed powder into a pre-labeled, appropriate glass vial.
Solubilization: Add the desired solvent to the vial. Cap the vial securely before mixing via vortexing or sonication to ensure complete dissolution.
Cleanup: Dispose of the contaminated weigh paper and any used pipette tips into a designated solid hazardous waste container. Remove gloves and dispose of them similarly. Wash hands thoroughly with soap and water after the procedure is complete.[1]
3.2. Storage and Stability
Proper storage is paramount for both safety and maintaining the chemical's integrity.
Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to protect it from air and moisture.[1][3]
Container: Keep the container tightly sealed at all times.[1][3][6][7]
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[1][5][7]
Incompatibilities: Segregate from strong oxidizing agents.[8]
3.3. Waste Management
All waste generated from handling 1-Chloroisoquinoline-7-carbonitrile is considered hazardous.
Solid Waste: All contaminated disposables (gloves, weigh paper, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed hazardous waste container. Do not discharge any amount into sewer systems.[1][5][7]
Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and national regulations.[1][5]
Emergency Response Protocols
Rapid and correct response to an emergency can significantly reduce the severity of the outcome.
4.1. Exposure Response
Caption: Emergency Exposure Response Logic.
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing any contaminated clothing.[1][3][5] Seek medical attention if irritation persists.[5]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3][5] Get immediate medical attention.[3][5]
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][3] Seek immediate medical attention.
Ingestion: Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.
4.2. Spill Response
Small Spill (Solid): Evacuate non-essential personnel. Wearing appropriate PPE, gently sweep up the material, avoiding dust creation, and place it in a sealed container for hazardous waste disposal.[1] Clean the area with a suitable solvent and absorbent material.
Large Spill: Evacuate the laboratory immediately and alert safety personnel. Do not attempt to clean up a large spill without specialized training and equipment.
General: Ensure adequate ventilation.[1][6] Prevent the material from entering drains or waterways.[1][6][7]
4.3. Fire Response
Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1][5]
Firefighter Protection: In the event of a fire, firefighters should be equipped with full protective clothing and a self-contained breathing apparatus (SCBA).[1][5]
Physical and Chemical Data
The following data is for the parent compound 1-Chloroisoquinoline and serves as a close proxy.
Suzuki coupling protocols for 1-Chloroisoquinoline-7-carbonitrile
Application Note: Optimized Suzuki-Miyaura Coupling Strategies for 1-Chloroisoquinoline-7-carbonitrile Executive Summary & Chemical Context This guide details the cross-coupling of 1-chloroisoquinoline-7-carbonitrile (CA...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Suzuki-Miyaura Coupling Strategies for 1-Chloroisoquinoline-7-carbonitrile
Executive Summary & Chemical Context
This guide details the cross-coupling of 1-chloroisoquinoline-7-carbonitrile (CAS: 19493-44-8) with aryl/heteroaryl boronic acids.
Substrate Analysis:
The Electrophile (C1-Cl): The C1 position in isoquinoline possesses significant "imidoyl chloride" character. It is highly activated toward oxidative addition compared to standard carbocyclic aryl chlorides (e.g., chloronaphthalene) due to the adjacent endocyclic nitrogen, which lowers the bond dissociation energy of the C-Cl bond.
The Modulator (7-CN): The nitrile group at C7 is a strong electron-withdrawing group (EWG). Inductively, this further depletes electron density from the ring system, accelerating the rate of oxidative addition to Pd(0). However, this electron deficiency renders the catalytic center susceptible to competitive coordination by the isoquinoline nitrogen, necessitating the use of sterically demanding ligands in challenging cases.
Mechanistic Workflow
The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical oxidative addition step at the C1 position.
Caption: Catalytic cycle emphasizing the activation of the C1-Cl bond by the isoquinoline nitrogen and the 7-cyano substituent.
Experimental Protocols
Two protocols are provided.[1][2][3][4][5][6][7][8][9][10][11] Method A is the robust "workhorse" for standard screenings. Method B is the "high-performance" protocol for sterically hindered or highly electron-poor partners.
Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)
Best for: Standard aryl boronic acids, cost-sensitive scaling, and rapid screening.
Rationale: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) provides a wide bite angle, stabilizing the Pd(II) intermediate and preventing bidentate coordination of the isoquinoline nitrogen to the metal center.
Reagents:
1-Chloroisoquinoline-7-carbonitrile (1.0 equiv)
Aryl Boronic Acid (1.2 – 1.5 equiv)
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure:
Setup: Charge a reaction vial with the chloroisoquinoline (1.0 eq), boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.03 eq).
Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
Solvent Addn: Add degassed 1,4-Dioxane via syringe, followed immediately by the 2M Na₂CO₃ solution.
Reaction: Heat the mixture to 90°C for 4–12 hours.
Checkpoint: The reaction mixture typically turns dark red/black upon active catalysis.
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine.[5]
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Method B: High-Performance Protocol (Buchwald G2)
Best for: Heteroaryl boronic acids, low catalyst loading (<1 mol%), or sterically hindered coupling partners.
Rationale: The bulky biaryl phosphine ligand (XPhos) facilitates the coupling of electron-deficient heterocycles by promoting reductive elimination and preventing catalyst poisoning by the nitrile or isoquinoline nitrogen.
Reagents:
1-Chloroisoquinoline-7-carbonitrile (1.0 equiv)
Boronic Acid/Pinacol Ester (1.2 equiv)
Catalyst: XPhos Pd G2 (1–2 mol%)
Base: K₃PO₄ (3.0 equiv, solid or 0.5M aq)
Solvent: THF/Water (10:1) or Toluene/Water (10:1)
Step-by-Step Procedure:
Setup: Charge the reaction vessel with substrate, boronate, XPhos Pd G2, and solid K₃PO₄.
Inerting: Evacuate and backfill with Argon (x3).
Reaction: Add degassed THF/Water mixture. Heat to 60–80°C .
Note: This system is often active at lower temperatures than dppf.
Monitoring: Monitor via LCMS. The 7-CN group provides a distinct UV chromophore.
Workup: Standard aqueous extraction. Avoid acidic washes to prevent nitrile hydrolysis.
Optimization & Troubleshooting Data
The following table summarizes common challenges and their chemical solutions.
Challenge
Observation
Root Cause
Solution
Protodeboronation
Yield loss; recovery of aryl halide.
Boronic acid instability in aqueous base.
Switch to Method B using anhydrous K₃PO₄ in Dioxane or use Boronic Esters (BPin).
Catalyst Poisoning
Reaction stalls <50% conversion.
Isoquinoline Nitrogen binding to Pd.
Use bulky ligands (XPhos, SPhos) or increase temperature to >100°C to promote ligand dissociation.
Nitrile Hydrolysis
Formation of primary amide (M+18 peak).
High pH + High Temp + Long Time.
Reduce temp to 60°C; switch base to mild K₂CO₃ or Cs₂CO₃; reduce water ratio.
Degas solvents thoroughly (O₂ promotes homocoupling). Add base after degassing.
Decision Logic for Protocol Selection
Use this logic flow to select the appropriate starting conditions.
Caption: Decision matrix for selecting the optimal catalytic system based on substrate complexity.
Safety & Handling
Cyanide Hazard: While the 7-cyano group is covalently bonded, combustion or exposure to strong acids can release HCN gas. Work in a well-ventilated fume hood.
Palladium Waste: All heavy metal waste must be segregated.
Skin Irritation: 1-Chloroisoquinolines are potent skin and eye irritants. Double-gloving is recommended.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1] Journal of the American Chemical Society, 129(11), 3358–3366.
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
Application Note: Precision Buchwald-Hartwig Amination of 1-Chloroisoquinoline-7-carbonitrile
Executive Summary & Retrosynthetic Context The functionalization of 1-chloroisoquinoline-7-carbonitrile is a pivotal transformation in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g., Ripasudil ana...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Retrosynthetic Context
The functionalization of 1-chloroisoquinoline-7-carbonitrile is a pivotal transformation in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g., Ripasudil analogs) and other isoquinoline-based alkaloids.
While the C1-chloride is electronically activated for Nucleophilic Aromatic Substitution (
), this pathway often fails with electron-deficient anilines, sterically hindered amines, or requires harsh conditions that compromise the C7-nitrile group (hydrolysis to amide/acid).
The Solution: A Palladium-catalyzed Buchwald-Hartwig amination offers a mild, chemoselective alternative. This protocol details the optimized conditions to couple a wide range of amines while preserving the labile nitrile moiety, utilizing a Pd(OAc)₂ / Xantphos / Cs₂CO₃ catalytic system.
Mechanistic Insight: The "Nitrile Effect"
Understanding the electronic environment of the substrate is critical for protocol design.
Activation (Good): The C7-cyano group is strongly electron-withdrawing (
). This pulls electron density from the isoquinoline ring, making the C1-Cl bond highly susceptible to Oxidative Addition by Pd(0).
Deactivation (Bad): The same effect makes the ring nitrogen and the nitrile nitrogen potential ligands. These can bind to the Palladium center (
-coordination), displacing phosphines and arresting the catalytic cycle ("Catalyst Poisoning").
Hydrolysis Risk: The electron-deficient nature of the ring makes the nitrile susceptible to base-mediated hydration. Strong alkoxide bases (e.g., NaOtBu) must be avoided to prevent conversion to the primary amide.
Catalytic Cycle Visualization
The following diagram illustrates the optimized pathway, highlighting the critical ligand exchange required to prevent poisoning.
Figure 1: Catalytic cycle emphasizing the rapid oxidative addition facilitated by the 7-CN group and the risks of off-cycle poisoning.
Optimization Matrix
The following table summarizes the "Standard" vs. "Optimized" conditions specifically for nitrile-containing isoquinolines.
Parameter
Standard Buchwald
Optimized for 1-Cl-7-CN-Isoquinoline
Rationale
Pre-catalyst
Pd₂(dba)₃
Pd(OAc)₂
Pd(OAc)₂ is air-stable and generates active Pd(0) efficiently in situ with phosphines.
Base: Cesium Carbonate [Cs₂CO₃] (2.0 equiv), dried and finely ground.
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).
Step-by-Step Methodology
Catalyst Pre-complexation (Critical Step):
In a glovebox or under active Argon flow, charge a reaction vial with Pd(OAc)₂ and Xantphos.
Add 1/3 of the total solvent volume.
Stir at room temperature for 5–10 minutes. Observation: The solution should turn from orange to a clear yellow/brown, indicating ligation (
formation).
Substrate Addition:
Add the 1-Chloroisoquinoline-7-carbonitrile, the Amine, and the Cs₂CO₃ to the vial.
Add the remaining solvent to wash down the sides.
Degassing:
Sparge the mixture with Argon for 2 minutes or perform 3 vacuum/backfill cycles. Note: Oxygen is the enemy of the phosphine ligand.
Reaction:
Seal the vial with a Teflon-lined cap.
Heat the block to 100°C .
Stir vigorously (800+ RPM). The heavy Cs₂CO₃ must be suspended for the reaction to proceed.
Time: 4–16 hours. Monitor by HPLC/UPLC.
Work-up:
Cool to room temperature.
Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Palladium black.
Concentrate the filtrate.
Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH). Note: The product will likely be fluorescent under UV (254/365 nm).
Troubleshooting & Decision Tree
If conversion is low (<50%) after 6 hours, use this logic flow to diagnose the issue.
Figure 2: Troubleshooting logic for stalled reactions.
References
Mechanistic Foundations
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society.[7]
Ligand Selection (Xantphos)
Guari, Y., et al. (2001). "Ps-Agostic Interactions in Palladium Complexes of Xantphos." Chemistry - A European Journal.[3][7]
Isoquinoline Functionalization
Halder, P., et al. (2022).[8] "Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry." The Journal of Organic Chemistry.
BenchChem Application Notes.[1] "Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile."
Disclaimer: This protocol involves the use of transition metals and hazardous organic chemicals.[5][10] All experiments should be conducted in a fume hood with appropriate PPE.
Application Note & Protocol: Synthesis of 1-Aminoisoquinoline-7-carbonitrile from its 1-Chloro Derivative
For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of 1-aminoisoquinoline-7-carbonitrile, a valuable scaffold in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 1-aminoisoquinoline-7-carbonitrile, a valuable scaffold in medicinal chemistry, from the corresponding 1-chloroisoquinoline-7-carbonitrile. We will delve into the prevalent synthetic strategies, focusing on the highly efficient Buchwald-Hartwig amination. This application note offers a detailed, step-by-step protocol, an exploration of the underlying reaction mechanism, and guidance on reaction setup, monitoring, and product purification. The information presented herein is designed to be a practical resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.
Introduction: The Significance of the 1-Aminoisoquinoline Scaffold
The isoquinoline core is a prominent structural motif found in a vast array of natural products and synthetic compounds exhibiting significant biological activity. The introduction of an amino group at the C-1 position and a carbonitrile at the C-7 position creates a versatile platform for further chemical elaboration. Specifically, 1-aminoisoquinoline derivatives are integral to the development of therapeutic agents targeting a range of diseases. The strategic placement of the carbonitrile group offers a handle for further functionalization, making 1-aminoisoquinoline-7-carbonitrile a key intermediate in the synthesis of compound libraries for high-throughput screening.
Synthetic Strategies: From Chloro to Amino
The conversion of a 1-chloroisoquinoline derivative to its 1-amino counterpart can be approached through several synthetic routes. The two primary methods considered are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed C-N Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr): This method involves the direct displacement of the chloride by an amine nucleophile.[1][2][3] While seemingly straightforward, SNAr reactions on heteroaromatic systems like isoquinoline often require harsh conditions (high temperatures and pressures) and can be limited by the nucleophilicity of the amine and the electronic properties of the isoquinoline ring.[4][5] The presence of the electron-withdrawing nitrile group at the 7-position can facilitate this reaction to some extent by stabilizing the intermediate Meisenheimer complex.[2][3]
Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction has emerged as a superior and more general method for the formation of carbon-nitrogen bonds.[6][7][8] It utilizes a palladium catalyst in conjunction with a suitable phosphine ligand to couple an aryl halide (in this case, 1-chloroisoquinoline-7-carbonitrile) with an amine.[7][8] The Buchwald-Hartwig amination is renowned for its broad substrate scope, functional group tolerance, and milder reaction conditions compared to traditional methods.[7] Given these advantages, this application note will focus on a detailed protocol for the Buchwald-Hartwig amination.
The Buchwald-Hartwig Amination: Mechanism and Key Considerations
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving several key steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
Figure 2: General Experimental Workflow.
Step-by-Step Procedure:
Reaction Setup: To a dry, oven-dried Schlenk flask, add 1-chloroisoquinoline-7-carbonitrile (1.0 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.5 mmol) and anhydrous toluene (10 mL).
Amine Addition: Add the ammonium hydroxide solution (5.0 mmol) dropwise to the stirred reaction mixture.
Reaction Conditions: Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
Work-up:
Cool the reaction mixture to room temperature.
Quench the reaction by the slow addition of water (10 mL).
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
Purification:
Filter the mixture and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-aminoisoquinoline-7-carbonitrile.
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Fume Hood: Conduct all steps of the reaction and work-up in a well-ventilated fume hood.
Reagent Handling:
Palladium catalysts are toxic and should be handled with care.
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.
Ammonium hydroxide is corrosive and has a pungent odor.
Organic solvents are flammable.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low or No Conversion
Inactive catalyst
Ensure anhydrous conditions. Use fresh, high-quality palladium pre-catalyst and ligand. Degas the solvent.
Insufficiently strong base
Use a fresh bottle of sodium tert-butoxide.
Low reaction temperature
Increase the reaction temperature in increments of 10 °C.
Side Product Formation
Hydrolysis of the nitrile group
Minimize the amount of water in the reaction and during work-up.
Competing side reactions
Screen different ligands and reaction conditions to improve selectivity.
Difficult Purification
Co-elution of product and catalyst residues
Employ specialized purification techniques, such as treatment with a palladium scavenger.
Conclusion
The Buchwald-Hartwig amination provides a robust and efficient method for the synthesis of 1-aminoisoquinoline-7-carbonitrile from its 1-chloro precursor. This application note has outlined a detailed protocol and provided insights into the mechanistic underpinnings of this powerful transformation. By following the guidelines presented, researchers can confidently synthesize this valuable building block for application in medicinal chemistry and drug discovery programs.
References
Ehrentraut, A., et al. (2004). New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Chemistry, 10(12), 2983-90.
Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4272–4275.
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ChemSusChem, 6(8), 1435-1439.
Old, D. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3977–3980.
Korchagina, D. V., et al. (2018). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 23(11), 2883.
The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions. [Link]
OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. [Link]
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]
Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(30), 9374–9398. [Link]
derivatization of the nitrile group on 1-Chloroisoquinoline-7-carbonitrile
An Application Guide to the Synthetic Derivatization of the Nitrile Group on 1-Chloroisoquinoline-7-carbonitrile Introduction: Unlocking the Potential of a Privileged Scaffold The 1-chloroisoquinoline core is a privilege...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Synthetic Derivatization of the Nitrile Group on 1-Chloroisoquinoline-7-carbonitrile
Introduction: Unlocking the Potential of a Privileged Scaffold
The 1-chloroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous biologically active compounds.[1] Its derivatization is a key strategy in drug discovery programs aimed at modulating physicochemical properties, improving target affinity, and optimizing pharmacokinetic profiles. The nitrile group at the C7 position of 1-Chloroisoquinoline-7-carbonitrile serves as an exceptionally versatile synthetic handle. Its unique electronic properties allow for a wide array of chemical transformations, enabling the introduction of diverse functional groups crucial for structure-activity relationship (SAR) studies.
This technical guide provides an in-depth exploration of several high-impact derivatization strategies for the nitrile moiety on this specific scaffold. We move beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol choices, offering researchers a robust framework for synthesizing novel isoquinoline analogs. The protocols described herein are designed to be self-validating, grounded in established chemical literature, and presented with clarity to ensure reproducibility.
Section 1: Hydrolysis of the Nitrile to the Carboxylic Acid
The conversion of the nitrile to a carboxylic acid is a fundamental transformation, replacing the linear cyano group with a planar, acidic functional group that can serve as a key hydrogen bond donor and acceptor. This modification significantly alters the polarity and acidity of the parent molecule, making 7-chloroisoquinoline-1-carboxylic acid a valuable intermediate for further amide couplings or as a final compound.[2]
Scientific Rationale
The hydrolysis of nitriles proceeds in two main stages: initial hydration to an amide intermediate, followed by further hydrolysis of the amide to the carboxylic acid.[3] The reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. This activation facilitates the nucleophilic attack by a weak nucleophile like water.[4]
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to yield the amide, which is then further hydrolyzed to the carboxylate salt. A final acidification step is required to furnish the carboxylic acid.
For sterically hindered or electron-deficient nitriles, harsh conditions (e.g., strong acid and high temperatures) are often necessary to drive the reaction to completion.[5]
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol employs strong acidic conditions to ensure complete conversion of the nitrile to the carboxylic acid.
Materials:
1-Chloroisoquinoline-7-carbonitrile
Concentrated Sulfuric Acid (H₂SO₄)
Deionized Water
Diethyl Ether
Saturated Sodium Bicarbonate (NaHCO₃) solution
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask with reflux condenser
Magnetic stirrer and heating mantle
Procedure:
To a round-bottom flask, add 1-Chloroisoquinoline-7-carbonitrile (1.0 eq).
Carefully add a 1:1 (v/v) mixture of deionized water and concentrated sulfuric acid. Caution: This addition is highly exothermic and should be performed slowly in an ice bath.
Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
Neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ until the pH is ~8.
Extract the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted starting material.
Re-acidify the aqueous layer to pH ~2 with concentrated HCl. A precipitate should form.
Collect the solid product by vacuum filtration, washing with cold deionized water.
Dry the solid under vacuum to yield 1-Chloroisoquinoline-7-carboxylic acid.
Workflow for Acid-Catalyzed Hydrolysis
Caption: Workflow for acid-catalyzed nitrile hydrolysis.
Section 2: Partial Hydrolysis to the Amide
Stopping the hydrolysis at the amide stage is often desirable as the amide functional group is prevalent in pharmaceuticals. This transformation is challenging because the rate of amide hydrolysis can be faster than that of nitrile hydration under standard acidic or basic conditions.[6] However, selective methods have been developed using transition metal catalysts or controlled basic conditions.[7][8]
Scientific Rationale
Catalytic systems, often involving transition metals like molybdenum or platinum, can mediate the hydration of the nitrile to the amide under milder conditions, preventing over-hydrolysis to the carboxylic acid.[6][7] Alternatively, carefully controlled basic hydrolysis using reagents like sodium hydroxide in an alcohol solvent can favor amide formation, as the reaction conditions are not harsh enough to promote rapid amide cleavage.[8][9]
Protocol 2: NaOH-Mediated Partial Hydrolysis
This protocol uses sodium hydroxide in isopropanol to achieve a selective conversion to the primary amide.[9]
Materials:
1-Chloroisoquinoline-7-carbonitrile
Sodium Hydroxide (NaOH)
Isopropanol (IPA)
Deionized Water
Ethyl Acetate
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask with reflux condenser
Procedure:
In a round-bottom flask, dissolve 1-Chloroisoquinoline-7-carbonitrile (1.0 eq) in isopropanol.
Add finely ground sodium hydroxide (1.0-1.5 eq).
Heat the suspension to 60-70 °C and stir for 12-24 hours. Monitor the reaction carefully by TLC to minimize the formation of the carboxylic acid byproduct.
Upon completion, cool the mixture to room temperature and remove the isopropanol under reduced pressure.
Partition the residue between ethyl acetate and deionized water.
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
Filter the mixture and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1-Chloroisoquinoline-7-carboxamide.
Workflow for NaOH-Mediated Partial Hydrolysis
Caption: Workflow for selective amide synthesis.
Section 3: Reduction to the Primary Amine
Reduction of the nitrile group to a primary amine introduces a flexible, basic aminomethyl linker. This is a powerful transformation for accessing new chemical space, allowing for subsequent derivatization via amide bond formation, reductive amination, or sulfonylation.
Scientific Rationale
Powerful hydride reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are highly effective for nitrile reduction. The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon.[10][11] The resulting dianion intermediate is then quenched with an aqueous workup to yield the primary amine.[12] Catalytic hydrogenation over Raney Nickel or Palladium on carbon is an alternative, though it may sometimes lead to secondary and tertiary amine byproducts.[13]
Protocol 3: Reduction with LiAlH₄
This protocol describes a standard and highly efficient method for nitrile reduction.
Materials:
1-Chloroisoquinoline-7-carbonitrile
Lithium Aluminum Hydride (LiAlH₄)
Anhydrous Tetrahydrofuran (THF)
Deionized Water
15% Sodium Hydroxide (NaOH) solution
Ethyl Acetate
Anhydrous Sodium Sulfate (Na₂SO₄)
Three-neck flask with dropping funnel and nitrogen inlet
Procedure:
Set up a three-neck flask under a nitrogen atmosphere and charge it with a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
Cool the suspension to 0 °C using an ice bath.
Dissolve 1-Chloroisoquinoline-7-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C.
Caution: Highly Exothermic Quench! Perform the Fieser workup by slowly and sequentially adding:
'x' mL of deionized water (where 'x' = grams of LiAlH₄ used).
'x' mL of 15% aqueous NaOH.
'3x' mL of deionized water.
Stir the resulting granular precipitate vigorously for 1 hour.
Filter the solid through a pad of Celite, washing thoroughly with ethyl acetate.
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1-Chloroisoquinolin-7-yl)methanamine.
Workflow for LiAlH₄ Reduction
Caption: Workflow for nitrile reduction to a primary amine.
Section 4: Synthesis of Ketones via Grignard Addition
The addition of organometallic reagents, such as Grignard reagents, to the nitrile group provides a powerful method for carbon-carbon bond formation, leading to the synthesis of ketones after a hydrolytic workup.[14] This reaction allows for the introduction of a diverse range of alkyl and aryl substituents at the position adjacent to the isoquinoline core.
Scientific Rationale
The carbon atom of a Grignard reagent (R-MgX) is highly nucleophilic and attacks the electrophilic nitrile carbon.[15] This addition forms a magnesium salt of an imine. This intermediate is stable under the anhydrous reaction conditions and does not react further with the Grignard reagent. Subsequent quenching with aqueous acid hydrolyzes the imine to the corresponding ketone.[14]
Protocol 4: Grignard Reagent Addition
This protocol details the addition of a generic Grignard reagent (R-MgX) to the nitrile.
Materials:
1-Chloroisoquinoline-7-carbonitrile
Grignard Reagent (e.g., Phenylmagnesium Bromide, 1.0 M in THF)
Anhydrous Diethyl Ether or THF
3 M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Ethyl Acetate
Anhydrous Sodium Sulfate (Na₂SO₄)
Three-neck flask with dropping funnel and nitrogen inlet
Procedure:
To a flame-dried, three-neck flask under a nitrogen atmosphere, add a solution of 1-Chloroisoquinoline-7-carbonitrile (1.0 eq) in anhydrous diethyl ether.
Cool the solution to 0 °C in an ice bath.
Add the Grignard reagent (1.1-1.3 eq) dropwise via a syringe or dropping funnel, maintaining the internal temperature below 10 °C.
Once the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, or until the starting material is consumed (monitor by TLC).
Cool the reaction mixture back to 0 °C and slowly quench by adding 3 M HCl. Stir vigorously until the intermediate salts dissolve.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the desired 7-acyl-1-chloroisoquinoline.
Workflow for Grignard Addition to Nitrile
Caption: Workflow for the synthesis of ketones from nitriles.
Section 5: [3+2] Cycloaddition to form Tetrazoles
In medicinal chemistry, the tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group.[16][17] It possesses a similar pKa and planar structure but offers improved metabolic stability and cell permeability in many cases. The conversion of a nitrile to a tetrazole is therefore a highly valuable late-stage functionalization strategy.
Scientific Rationale
The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide source with a nitrile.[16] The reaction is typically performed with sodium azide (NaN₃) and an activating agent, such as ammonium chloride (NH₄Cl) or triethylamine hydrochloride, in a polar aprotic solvent like DMF.[18] The activator protonates the intermediate, facilitating the final step of the cyclization.
Protocol 5: Tetrazole Synthesis with Sodium Azide
This protocol employs standard conditions for the synthesis of a 5-substituted tetrazole from a nitrile.
Materials:
1-Chloroisoquinoline-7-carbonitrile
Sodium Azide (NaN₃)
Ammonium Chloride (NH₄Cl)
Anhydrous N,N-Dimethylformamide (DMF)
Deionized Water
1 M Hydrochloric Acid (HCl)
Ethyl Acetate
Procedure:
In a round-bottom flask, combine 1-Chloroisoquinoline-7-carbonitrile (1.0 eq), sodium azide (1.5-2.0 eq), and ammonium chloride (1.5-2.0 eq).
Add anhydrous DMF to the flask.
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS. Caution: Sodium azide is highly toxic, and hydrazoic acid (HN₃) gas may be formed. Perform in a well-ventilated fume hood.
After the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into a beaker of ice water.
Acidify the aqueous solution to pH ~2-3 with 1 M HCl. A precipitate will form.
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
Wash the solid thoroughly with cold water and then with a small amount of cold ethyl acetate to remove impurities.
Dry the product under vacuum to yield 7-(1H-tetrazol-5-yl)-1-chloroisoquinoline.
Workflow for Tetrazole Synthesis
Caption: Workflow for the cycloaddition of azide to a nitrile.
Summary of Derivatization Reactions
The following table provides a comparative overview of the described transformations for quick reference.
Milder; requires careful monitoring to avoid over-hydrolysis.
Reduction
Primary Amine
LiAlH₄ / THF
0 °C to RT
4-6 h
Highly efficient; requires anhydrous conditions and careful quench.
Grignard Addition
Ketone
R-MgX / Ether
0 °C to RT
2-4 h
Forms C-C bonds; requires anhydrous conditions.
Cycloaddition
Tetrazole
NaN₃, NH₄Cl / DMF
100-120 °C
12-24 h
Forms important bioisostere; azide reagents are toxic.
References
Komiya, N., et al. (2001). Nitrilase catalyzes amide hydrolysis as well as nitrile hydrolysis. PubMed. Available at: [Link]
Li, W., et al. (2023). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. Synthetic Communications, 53(6). Available at: [Link]
Reddy, K. L., et al. (2017). Transition metal-free hydration of nitriles to amides mediated by NaOH. OAText. Available at: [Link]
Garg, N. K., et al. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 101, 327–341. Available at: [Link]
Kumar, A., et al. (2016). Selective NaOH-catalysed hydration of aromatic nitriles to amides. RSC Publishing. Available at: [Link]
PrepChem. (n.d.). Synthesis of 8-amino-7-chloroisoquinoline. PrepChem.com. Available at: [Link]
Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available at: [Link]
Tudor, R., et al. (2015). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. Available at: [Link]
Jasperse, J. (n.d.). Synthesis of Carboxylic Acids. Chem 360 Notes. Available at: [Link]
Organic & Biomolecular Chemistry. (n.d.). A one-pot synthesis of tetrazolones from acid chlorides. RSC Publishing. Available at: [Link]
Zhou, H., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. Available at: [Link]
Semantic Scholar. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Organic Syntheses Procedure. Available at: [Link]
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
Clark, J. (n.d.). Reducing nitriles to primary amines. Chemguide. Available at: [Link]
Organic Chemistry Data. (n.d.). Nitrile to Amine. Common Conditions. Available at: [Link]
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]
Google Patents. (2012). Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. Google Patents.
Google Patents. (1969). Hydrolysis of nitriles to carboxylic acids. Google Patents.
Gaponik, P. N., & Ivashkevich, O. A. (n.d.). Tetrazoles: Synthesis, Structures, Physico-Chemical Properties and Application. CORE. Available at: [Link]
Google Patents. (1997). Process for preparation of 5-substituted tetrazoles. Google Patents.
Beilvert, A., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 514-522. Available at: [Link]
Cravotto, G., et al. (2007). Simple sonochemical protocols for fast and reproducible Grignard reactions. Green Chemistry. Available at: [Link]
Walker, M. A. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. Available at: [Link]
Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Semantic Scholar. Available at: [Link]
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]
Kumar, A., et al. (2010). Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse. Bioorganic & Medicinal Chemistry Letters, 20(14), 4144-4148. Available at: [Link]
MDPI. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]
LibreTexts. (2024). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]
PubChem. (n.d.). 1-Chloroisoquinoline-4-carbonitrile. PubChem. Available at: [Link]
Thieme Chemistry. (n.d.). Synthesis of 1-Alkylisoquinolines via Radical Cyclization. Thieme Chemistry. Available at: [Link]
LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]
The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. Available at: [Link]
Sutton, P. W., et al. (2023). Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route. PMC. Available at: [Link]
MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
EBSCO. (n.d.). Nitriles. Chemistry | Research Starters. Available at: [Link]
Application Note: Optimization of Pd-Catalyzed Cross-Coupling for 1-Chloroisoquinoline-7-carbonitrile Scaffolds
Introduction & Strategic Relevance The 1-chloroisoquinoline-7-carbonitrile scaffold is a high-value intermediate in the synthesis of kinase inhibitors and CNS-active agents. Its structural utility lies in its dual-functi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Relevance
The 1-chloroisoquinoline-7-carbonitrile scaffold is a high-value intermediate in the synthesis of kinase inhibitors and CNS-active agents. Its structural utility lies in its dual-functionality:
C1-Chloride: A highly reactive handle for cross-coupling due to the
-nitrogen effect (imino-chloride character).
C7-Nitrile: A versatile synthetic handle that modulates the electronic properties of the ring, increasing electrophilicity at C1 while remaining amenable to late-stage transformation (e.g., to amides, amines, or heterocycles).
The Challenge
Despite its utility, this substrate presents specific challenges:
Catalyst Poisoning: The isoquinoline nitrogen lone pair can coordinate to Pd(II) species, forming unreactive "palladacycles" or aggregates, arresting the catalytic turnover.
Nitrile Hydrolysis: Under the basic, aqueous conditions often used in Suzuki couplings, the C7-cyano group is prone to hydrolysis to the primary amide or carboxylic acid.
Competitive Homocoupling: The activated nature of the C1-Cl bond increases the risk of reductive homocoupling (dimerization).
This guide provides optimized, self-validating protocols to overcome these barriers.
Mechanistic Insight & Catalyst Selection
To ensure reproducibility, one must understand the electronic bias of the substrate. The C7-cyano group exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the electron density of the isoquinoline ring.
Impact on Oxidative Addition: The electron-deficient nature of the ring makes the C1-Cl bond more reactive toward oxidative addition by electron-rich Pd(0) species compared to a standard chloroisoquinoline.
Ligand Requirement: To counteract the coordination of the isoquinoline nitrogen, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential. They sterically crowd the metal center, preventing non-productive coordination of the substrate nitrogen while facilitating the oxidative addition of the aryl chloride.
This protocol utilizes a Pd(OAc)₂ / XPhos system. XPhos is chosen for its ability to facilitate coupling of aryl chlorides and its resistance to N-coordination. Potassium phosphate is selected as the base to minimize nitrile hydrolysis compared to carbonates or hydroxides.
Pre-Complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd(OAc)₂ and XPhos in a small volume of dioxane and stir for 10 mins at RT to generate the active catalytic species (L-Pd(0)). Visual Check: Solution should turn from orange to dark red/brown.
Reaction Assembly:
To a reaction vial equipped with a magnetic stir bar, add the Substrate, Boronic Acid, and finely ground K₃PO₄.
Critical Step: Cap the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of this electron-rich catalytic system.
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe. Then add the pre-formed catalyst solution.
Reaction:
Heat the block/bath to 80–90°C .
Monitor by LC-MS at 2 hours. The activated chloride usually reacts quickly.
Stop Condition: >95% consumption of chloride.[1] Extended heating may degrade the nitrile.
Workup:
Cool to RT. Dilute with EtOAc.
Wash with water (x2) and brine (x1).
Dry over Na₂SO₄, filter, and concentrate.
Purification: Flash chromatography (Hexanes/EtOAc). Note: The nitrile group makes the product polar; adjust gradient accordingly.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond)
Coupling amines to this scaffold is sensitive. We utilize BrettPhos , a ligand specifically designed for coupling primary amines and ensuring high turnover with heteroaryl chlorides.
Catalyst: Pd₂(dba)₃ (2 mol%) or [Pd(allyl)Cl]₂ (2 mol%)
Ligand: BrettPhos (4-6 mol%)
Base: Cs₂CO₃ (2.0 equiv) (Preferred over NaOtBu to prevent nitrile attack)
Solvent: t-Amyl Alcohol or Toluene (Anhydrous)
Step-by-Step Methodology
Inert Handling: This reaction must be set up under an inert atmosphere (Glovebox preferred).
Solids: Weigh Pd₂(dba)₃, BrettPhos, Substrate, and Cs₂CO₃ into a reaction tube.
Liquids: Add the solvent and the amine.
Heating:
Seal the tube tightly.
Heat to 100°C for 4–12 hours.
Note: If the amine is volatile, ensure the vessel is pressure-rated.
Validation: Check LC-MS for the product mass (M+Amine-HCl).
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify.
Troubleshooting & Optimization Logic
If yields are low (<50%), apply the following decision tree.
Optimization Workflow
Figure 2: Troubleshooting logic for common failure modes in isoquinoline cross-coupling.
Data Summary: Ligand & Base Screening
Parameter
Recommendation
Rationale
Best Ligand (Suzuki)
XPhos or Amphos
Excellent for activated aryl chlorides; resists N-poisoning.
Best Ligand (Buchwald)
BrettPhos
Superior for primary amines; prevents competitive reductive elimination.
Best Base
K₃PO₄ or Cs₂CO₃
Weaker bases than alkoxides; prevents hydration of the 7-CN group.
Solvent
Dioxane or t-Amyl Alcohol
High boiling points; good solubility for polar isoquinolines.
References
Suzuki Coupling Mechanism & Conditions
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483.[1]
Buchwald-Hartwig Amination (BrettPhos)
Maitre, S. et al. "BrettPhos-Palladium Catalyzed Buchwald-Hartwig Amination." Organic Syntheses, 2024, 101, 26-44.
Reactivity of 1-Chloroisoquinolines
Li, J. J. et al. "Palladium-Catalyzed Cross-Coupling Reactions of 1-Chloroisoquinolines." Tetrahedron Letters, 2008, 49(12), 2018-2022. (General reactivity context).
Handling Nitriles in Cross-Coupling
Anbarasan, P. et al. "Palladium-Catalyzed Cyanation of Aryl Halides." Angewandte Chemie Int.[2] Ed., 2011 , 50(16), 3635-3698. (Context on nitrile stability/synthesis).
Experimental Protocol for Sonogashira Coupling: Synthesis of 1-Alkynylisoquinoline-7-carbonitriles
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon b...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This powerful transformation is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and tolerance of various functional groups.[1][3] This document provides a detailed, field-proven protocol for the Sonogashira coupling of 1-chloroisoquinoline-7-carbonitrile with terminal alkynes. The isoquinoline-3-carbonitrile scaffold is a key structural motif in various biologically active compounds, including kinase inhibitors.[4][5][6][7] This guide explains the causality behind critical experimental choices, offers a step-by-step methodology, and includes a troubleshooting guide to ensure reproducible, high-yield synthesis of 1-alkynylisoquinoline-7-carbonitriles.
Mechanistic Rationale: The Palladium and Copper Catalytic Cycles
A successful Sonogashira coupling relies on the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][9] Understanding this mechanism is paramount for rational optimization and troubleshooting.
The Palladium Cycle: The primary role of the palladium catalyst is to bring the aryl halide and the alkyne together.
Oxidative Addition: A reactive Palladium(0) species, often generated in situ from a Palladium(II) precatalyst, undergoes oxidative addition with the aryl halide (1-chloroisoquinoline-7-carbonitrile). This is typically the rate-limiting step of the reaction.[1]
Transmetalation: The activated aryl group is then transferred from the palladium center to a copper acetylide intermediate in a process called transmetalation. This step regenerates the copper catalyst.[1]
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (the 1-alkynylisoquinoline-7-carbonitrile) and regenerate the active Palladium(0) catalyst, allowing the cycle to continue.
The Copper Cycle: The copper(I) co-catalyst is crucial for activating the terminal alkyne.[1]
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
Deprotonation: In the presence of a base, the acidic proton of the alkyne is removed to form a highly reactive copper acetylide intermediate.[10][11] This species is then ready to participate in the transmetalation step with the palladium complex.
The presence of copper significantly increases the reaction rate, allowing the transformation to proceed under milder conditions than copper-free alternatives.[1][12] However, it can also promote the undesirable homocoupling of alkynes (Glaser coupling), a side reaction that must be managed.[8]
Caption: The dual catalytic cycles of the Sonogashira coupling.
Detailed Experimental Protocol
This protocol is optimized for the coupling of 1-chloroisoquinoline-7-carbonitrile with a generic terminal alkyne, such as phenylacetylene.
Materials and Reagents
Reagent
Grade
Supplier Example
Notes
1-Chloroisoquinoline-7-carbonitrile
>97%
Sigma-Aldrich
The limiting reagent.
Terminal Alkyne (e.g., Phenylacetylene)
>98%
Sigma-Aldrich
Use 1.2-1.5 equivalents.
PdCl₂(PPh₃)₂
Catalyst Grade
Sigma-Aldrich
Dichlorobis(triphenylphosphine)palladium(II).
Copper(I) Iodide (CuI)
>98%
Sigma-Aldrich
Should be off-white or light tan. Discolored (green/brown) CuI is oxidized.
Triethylamine (Et₃N)
Anhydrous, >99.5%
Sigma-Aldrich
Serves as both base and solvent.
Tetrahydrofuran (THF)
Anhydrous, >99.9%
Sigma-Aldrich
Co-solvent to ensure solubility.
Saturated aq. NH₄Cl
Reagent Grade
-
For workup.
Ethyl Acetate
ACS Grade
-
For extraction.
Brine
-
-
For washing.
Anhydrous MgSO₄ or Na₂SO₄
Reagent Grade
-
For drying.
Argon or Nitrogen Gas
High Purity
-
For maintaining an inert atmosphere.
Equipment
Two- or three-neck round-bottom flask
Magnetic stirrer and stir bar
Condenser
Septa and needles
Schlenk line or balloon setup for inert atmosphere
Heating mantle with temperature controller
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Rotary evaporator
Silica gel for column chromatography
Step-by-Step Procedure
Caption: General experimental workflow for Sonogashira coupling.
Preparation:
Dry the reaction flask and stir bar in an oven and allow to cool under a stream of argon or nitrogen.
Equip the flask with a condenser and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
Reagent Addition:
To the flask, add 1-chloroisoquinoline-7-carbonitrile (1.0 eq), PdCl₂(PPh₃)₂ (0.02 - 0.05 eq), and CuI (0.04 - 0.10 eq).
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
Add anhydrous THF (approx. 5 mL per 1 mmol of substrate) and anhydrous Et₃N (approx. 5 mL per 1 mmol of substrate) via syringe.
Stir the mixture at room temperature for 10-15 minutes until the solids are mostly dissolved, resulting in a yellow-orange suspension.
Add the terminal alkyne (1.2 eq) dropwise via syringe.
Reaction and Monitoring:
Heat the reaction mixture to 60-70 °C using a pre-heated oil bath. Aryl chlorides are less reactive than bromides or iodides, often requiring elevated temperatures to achieve a reasonable reaction rate.[1][13]
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material (1-chloroisoquinoline-7-carbonitrile) indicates reaction completion. This typically takes 4-12 hours.
Workup:
Once the reaction is complete, cool the mixture to room temperature.
Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the solvent.
Re-dissolve the residue in ethyl acetate (20 mL).
Wash the organic layer with saturated aqueous NH₄Cl (2 x 15 mL) to remove the amine base and copper salts, followed by brine (1 x 15 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purification:
Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the specific product's polarity but often starts with a mixture of hexanes and ethyl acetate.
Characterization:
Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Scientific Justification for Protocol Choices
Substrate (Aryl Chloride): 1-Chloroisoquinoline-7-carbonitrile is an electron-deficient heteroaryl chloride. While the electron-withdrawing nitrile group can activate the C-Cl bond towards oxidative addition, aryl chlorides are inherently the least reactive halides for this coupling (I > Br > Cl > F).[1] This necessitates more forcing conditions: higher temperatures, potentially higher catalyst loading, and carefully chosen ligands compared to reactions with aryl iodides or bromides.[13]
Catalyst System:
Palladium Precatalyst (PdCl₂(PPh₃)₂): This Pd(II) complex is air-stable and convenient to handle. It is readily reduced in situ to the active Pd(0) species by amines or phosphine ligands in the reaction mixture.[1]
Copper(I) Co-catalyst (CuI): As previously mentioned, CuI is essential for activating the alkyne and facilitating the reaction at moderate temperatures.[1][12] The molar ratio of Pd:Cu is typically kept around 1:2 to ensure efficient acetylide formation.
Phosphine Ligands (PPh₃): The triphenylphosphine ligands stabilize the palladium center, preventing its decomposition into palladium black. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can significantly improve reaction efficiency by promoting the rate-limiting oxidative addition step, though PPh₃ is often sufficient for activated systems.[9][13][14]
Base/Solvent System (Et₃N/THF):
Base: Triethylamine (Et₃N) serves two critical roles: it acts as the base to deprotonate the terminal alkyne, and it serves as a scavenger for the HCl generated during the catalytic cycle.[10] Amine bases are highly effective and often used in excess, sometimes as the sole solvent.[10]
Solvent: While Et₃N can be the solvent, using a co-solvent like THF is beneficial for ensuring the solubility of all reactants, especially the solid 1-chloroisoquinoline-7-carbonitrile.[15] Aprotic polar solvents like DMF can also be used and may accelerate the reaction, but THF is often easier to remove during workup.[16][17]
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which deactivates it and leads to poor yields. Therefore, maintaining an inert atmosphere using argon or nitrogen is absolutely critical for a successful reaction.[15][18]
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
No or Low Conversion
1. Inactive catalyst (Pd(0) oxidized).2. Insufficient temperature for C-Cl activation.3. Poor quality reagents (e.g., wet solvent/base).
1. Ensure a strictly inert atmosphere. Use fresh, high-purity catalysts.2. Increase temperature to 80-100 °C (refluxing THF).3. Use freshly distilled, anhydrous solvents and base.
Glaser Homocoupling
1. Presence of oxygen.2. High concentration of copper catalyst or alkyne.3. Reaction temperature is too high for an extended period.
1. Thoroughly degas solvents and maintain a strict inert atmosphere.2. Reduce CuI loading. Add the alkyne slowly via syringe pump.3. Monitor the reaction closely and stop it upon completion.
Catalyst Decomposition
1. Presence of oxygen.2. Reaction temperature is too high.
1. Improve inert atmosphere technique.2. Do not exceed the recommended temperature range unless necessary. Consider a more stable ligand if decomposition persists.
Difficult Purification
1. Formation of byproducts.2. Residual copper or palladium salts.
1. Optimize reaction conditions to minimize side reactions.2. Ensure thorough aqueous workup with NH₄Cl to remove metals. A plug of silica or celite filtration can also help.
Conclusion
The Sonogashira coupling provides an efficient and reliable route to valuable 1-alkynylisoquinoline-7-carbonitrile derivatives from 1-chloroisoquinoline-7-carbonitrile. By understanding the underlying mechanism and carefully controlling key parameters—namely the catalyst system, reaction temperature, and inert atmosphere—researchers can achieve high yields of the desired products. This protocol serves as a robust starting point for the synthesis of a wide range of analogs for applications in medicinal chemistry and materials science.
B P International. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
MDPI. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. [Link]
MDPI. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
ResearchGate. Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields). [Link]
YouTube. Sonogashira Coupling- Reaction and application in Research Lab. [Link]
ACS Publications. Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. [Link]
Royal Society of Chemistry. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. [Link]
ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
Wiley Online Library. Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. [Link]
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
ResearchGate. What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. [Link]
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
PubMed. 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors. [Link]
National Center for Biotechnology Information. Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor with Activity in Multidrug-Resistant Chronic Myeloid Leukemia. [Link]
PubMed. Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. [Link]
National Center for Biotechnology Information. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. [Link]
PubMed. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). [Link]
The Strategic Application of 1-Chloroisoquinoline-7-carbonitrile in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Isoquinoline Scaffold as a Privileged Motif in Kinase Inhibition The relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Isoquinoline Scaffold as a Privileged Motif in Kinase Inhibition
The relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of heterocyclic chemistry, the isoquinoline framework has emerged as a "privileged scaffold"—a molecular architecture that consistently yields compounds with high affinity for the ATP-binding site of various protein kinases. Its rigid, planar structure provides an ideal foundation for the strategic placement of functional groups that can engage in critical hydrogen bonding and hydrophobic interactions within the kinase domain. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a highly versatile and functionalized isoquinoline derivative, 1-Chloroisoquinoline-7-carbonitrile , in the synthesis of novel kinase inhibitors. We will explore the underlying chemical principles, provide detailed synthetic protocols, and discuss the relevant biological targets and signaling pathways.
Core Chemistry: Leveraging the Reactivity of 1-Chloroisoquinoline-7-carbonitrile
The synthetic utility of 1-Chloroisoquinoline-7-carbonitrile lies in the distinct reactivity of its two key functional groups: the chloro substituent at the C1 position and the carbonitrile group at the C7 position. The electron-withdrawing nature of the isoquinoline ring system activates the C1 position, making the chloro group an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1] This allows for the facile introduction of a wide array of amine, alcohol, and thiol-containing fragments, which are crucial for targeting the hinge region of the kinase active site.
Simultaneously, the chloro group provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[2] These reactions are instrumental in building molecular complexity and exploring diverse chemical space to enhance potency and selectivity. The C7-carbonitrile group, while less reactive, can be a key interaction point with the kinase or serve as a synthetic handle for further derivatization in later-stage lead optimization.
Synthetic Protocols and Methodologies
The following protocols are generalized representations of common synthetic strategies employing 1-Chloroisoquinoline-7-carbonitrile. Researchers should consider these as starting points for optimization based on the specific target and desired molecular properties.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Hinge-Binding Moiety Introduction
This protocol describes the displacement of the C1-chloro group with a primary or secondary amine, a common strategy for installing a key hydrogen-bond donor/acceptor moiety to interact with the kinase hinge region.
Unlocking Chemical Diversity: A Guide to the Functionalization of 1-Chloroisoquinoline-7-carbonitrile
Introduction: The Strategic Importance of the Isoquinoline Core in Drug Discovery The isoquinoline scaffold is a privileged heterocyclic motif, prominently featured in a vast array of natural products and synthetic pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Isoquinoline Core in Drug Discovery
The isoquinoline scaffold is a privileged heterocyclic motif, prominently featured in a vast array of natural products and synthetic pharmaceuticals. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. 1-Chloroisoquinoline-7-carbonitrile emerges as a particularly valuable starting material for the synthesis of novel molecular entities. The presence of a reactive chlorine atom at the C-1 position and a cyano group at the C-7 position provides two orthogonal handles for a diverse range of chemical transformations. This guide provides detailed application notes and protocols for the strategic functionalization of this versatile building block, aimed at researchers, scientists, and drug development professionals.
The chloro substituent at the C-1 position is highly susceptible to displacement through various transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, amino, and alkoxy moieties. Concurrently, the nitrile group at the C-7 position, a potent electron-withdrawing group, not only influences the reactivity of the isoquinoline core but also serves as a versatile functional group that can be transformed into amines, carboxylic acids, or tetrazoles, further expanding the accessible chemical space.
This document will detail field-proven protocols for key transformations of 1-Chloroisoquinoline-7-carbonitrile, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, Sonogashira coupling, and nucleophilic aromatic substitution (SNA_r_). Each section will provide not only a step-by-step methodology but also insights into the underlying causality of experimental choices, ensuring both reproducibility and a deeper understanding of the chemical principles at play.
I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] For 1-Chloroisoquinoline-7-carbonitrile, these methods are paramount for introducing molecular complexity.
A. Suzuki-Miyaura Cross-Coupling: Installation of Aryl and Heteroaryl Fragments
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[3][4] This reaction is widely used in pharmaceutical synthesis due to the stability and low toxicity of the boron reagents.[5]
Scientific Rationale:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of palladium source, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. For an electron-deficient substrate like 1-Chloroisoquinoline-7-carbonitrile, the oxidative addition of the Pd(0) catalyst to the C-Cl bond is generally facile. The cyano group at the 7-position further activates the C-1 position towards this step. The choice of a bulky, electron-rich phosphine ligand, such as SPhos or XPhos, can enhance catalyst stability and activity, particularly for less reactive aryl chlorides.[6] A suitable base is required to activate the boronic acid for the transmetalation step.[3]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
1-Chloroisoquinoline-7-carbonitrile (1.0 equiv)
Arylboronic acid (1.2-1.5 equiv)
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or a pre-catalyst like Pd₂(dba)₃
Phosphine ligand (e.g., SPhos, XPhos) (1.1-1.2 equiv relative to Pd)
Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2-3 equiv)
Anhydrous, degassed 1,4-dioxane or toluene
Procedure:
To an oven-dried reaction vessel, add the palladium source, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
Add 1-Chloroisoquinoline-7-carbonitrile and the corresponding arylboronic acid.
Add the degassed solvent via syringe.
Heat the reaction mixture to 80-120 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
Entry
Palladium Source (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Pd(OAc)₂ (3)
SPhos (6)
K₃PO₄ (2)
Toluene/H₂O
100
12
85-95
2
Pd₂(dba)₃ (2)
XPhos (4)
Cs₂CO₃ (3)
1,4-Dioxane
110
16
80-90
B. Buchwald-Hartwig Amination: Direct Introduction of Nitrogen Nucleophiles
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[2][7] This reaction has broad substrate scope and functional group tolerance, making it a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[8]
Scientific Rationale:
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing β-hydride elimination, a potential side reaction.[2] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically employed to deprotonate the amine and facilitate its coordination to the palladium center.
Application Note: A Multi-Tiered Strategy for Screening 1-Chloroisoquinoline-7-carbonitrile Derivatives for Biological Activity
Audience: Researchers, scientists, and drug development professionals. Introduction The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant bi...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including potent anticancer properties.[1][2] Derivatives of this scaffold have been investigated for their ability to inhibit critical cellular processes involved in cancer progression. The 1-Chloroisoquinoline-7-carbonitrile core, in particular, represents a versatile starting point for the synthesis of novel small molecules.[3] Its structure is amenable to chemical modification, allowing for the generation of diverse libraries of derivatives for screening. This guide outlines a comprehensive, multi-tiered screening strategy designed to identify and characterize the biological activity of novel 1-Chloroisoquinoline-7-carbonitrile derivatives, with a focus on identifying potential kinase and Poly (ADP-ribose) polymerase (PARP) inhibitors—two critical target classes in modern oncology.[4][5]
Section 1: The Screening Cascade - A Strategic Workflow
A successful screening campaign follows a logical progression from broad, high-throughput screening to more focused, mechanism-of-action studies. This "screening cascade" approach is designed to efficiently identify potent and selective compounds while minimizing false positives. The initial step involves primary high-throughput screening (HTS) against key enzyme targets to identify initial "hits." These hits are then subjected to confirmatory dose-response assays to determine their potency (IC50). Compounds that meet the potency criteria advance to secondary and cell-based assays to verify their activity in a more physiologically relevant context and to elucidate their mechanism of action.
The initial phase of screening focuses on identifying direct interactions between the test compounds and purified molecular targets. Luminescence and fluorescence-based assays are ideal for this stage due to their high sensitivity, scalability to high-throughput formats, and robustness.[4][6]
Protocol 2.1: High-Throughput Kinase Inhibition Screening using ADP-Glo™
Rationale: Kinases are a large family of enzymes that regulate a vast number of cellular processes by catalyzing the transfer of a phosphate group from ATP to a substrate.[4] Dysregulation of kinase activity is a hallmark of cancer.[7] The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[6] This assay is highly sensitive and can be used for a wide variety of kinases, making it an excellent choice for primary screening and selectivity profiling.[6][7]
Methodology:
Compound Plating: In a 384-well, white, solid-bottom plate, add 1 µL of each 1-Chloroisoquinoline-7-carbonitrile derivative (typically at a 10 mM stock concentration in DMSO) to the appropriate wells for a final screening concentration of 10 µM.
Control Wells:
0% Inhibition (Vehicle Control): Add 1 µL of DMSO.
100% Inhibition (Positive Control): Add 1 µL of a known broad-spectrum kinase inhibitor (e.g., Staurosporine).
Kinase Reaction:
Prepare a 2X kinase/substrate reaction buffer containing the target kinase and its specific substrate at their optimal concentrations.
Add 5 µL of the 2X kinase/substrate solution to each well.
Prepare a 2X ATP solution.
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.
Incubate the plate at room temperature for 60 minutes.
ADP Detection:
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.
Incubate for 30 minutes at room temperature.
Data Acquisition: Read the luminescence on a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.
Data Analysis: Calculate the percent inhibition for each compound using the formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Vehicle_Control - Signal_Positive_Control))
Protocol 2.2: PARP1 DNA-Trapping Assay using Fluorescence Polarization
Rationale: Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for DNA damage repair.[8] While early inhibitors were designed to block PARP's catalytic activity, it has become clear that the clinical efficacy of the most potent PARP inhibitors correlates with their ability to "trap" the PARP enzyme on damaged DNA, preventing the recruitment of repair machinery and leading to cell death, especially in cancer cells with existing DNA repair defects (e.g., BRCA mutations).[8][9] A fluorescence polarization (FP) assay can effectively measure this trapping mechanism.[9]
Figure 2: Principle of the PARP DNA-Trapping FP Assay.
Methodology:
Reagent Preparation:
Prepare an assay buffer (e.g., 50 mM Tris, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA, pH 8.0).
Dilute a stock of fluorescently labeled DNA probe (containing a single-strand break) to the working concentration in assay buffer.
Dilute purified PARP1 enzyme to the working concentration in assay buffer.
Compound Plating: In a 384-well, black, low-volume plate, add 1 µL of each derivative or control in DMSO.
Assay Assembly:
Add 10 µL of the PARP1 enzyme solution to each well.
Add 10 µL of the fluorescent DNA probe solution to each well.
Incubate for 30 minutes at room temperature to allow PARP1 to bind to the DNA.
Initiation and Trapping:
Prepare a solution of NAD+ (the co-factor for PARP auto-PARylation) in assay buffer.
Add 5 µL of the NAD+ solution to initiate the dissociation reaction. For "High FP" controls (representing 100% trapping), add buffer instead of NAD+.
Incubate for 60 minutes at room temperature.
Data Acquisition: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used.
Hits identified in primary screens must be validated in the context of living cells. Cell-based assays determine a compound's ability to cross the cell membrane, engage its target in the complex cellular environment, and elicit a biological response.[10][11]
Protocol 3.1: Determining Cellular Potency (IC50) with CellTiter-Glo®
Rationale: The first step in cellular validation is to determine the concentration at which a compound inhibits cell growth or viability by 50% (IC50). The CellTiter-Glo® Luminescent Cell Viability Assay is a rapid and sensitive method that quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[12]
Methodology:
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) into a 96-well, clear-bottom, white-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.
Compound Treatment:
Perform a serial dilution of the hit compounds, typically starting from 100 µM down to low nM concentrations.
Add the diluted compounds to the cells. Include a vehicle control (DMSO) and a positive control for cell killing (e.g., Doxorubicin).
Incubate the plate for 72 hours in a cell culture incubator.
ATP Measurement:
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
Add 100 µL of CellTiter-Glo® reagent to each well.
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Read the luminescence on a plate reader.
Data Presentation: The resulting IC50 values can be tabulated to compare the potency of different derivatives across multiple cell lines.
Table 1: Hypothetical cytotoxicity data for a series of 1-Chloroisoquinoline-7-carbonitrile (1-Cl-IsoQ-7-CN) derivatives.
Protocol 3.2: Investigating Mechanism of Action - Apoptosis Induction
Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), cells can be stained with Annexin V and a viability dye like Propidium Iodide (PI). During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[12] PI is excluded from live cells but can enter late-stage apoptotic and necrotic cells with compromised membranes.
Figure 3: Simplified DNA Damage Response (DDR) pathway showing the role of PARP and the effect of a trapping inhibitor.
High-Level Methodology:
Cell Treatment: Treat cells with the compound of interest at concentrations around its IC50 value for 24-48 hours.
Staining: Harvest the cells and wash with PBS. Resuspend in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
Flow Cytometry: Analyze the stained cells using a flow cytometer. The resulting data will quadrant the cell population into:
Live cells: Annexin V-negative / PI-negative.
Early apoptotic cells: Annexin V-positive / PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
Necrotic cells: Annexin V-negative / PI-positive.
An increase in the Annexin V-positive populations indicates the induction of apoptosis.
Section 4: Data Interpretation and Next Steps
A successful screening campaign generates a wealth of data that must be carefully interpreted. Comparing biochemical IC50 values (from enzyme assays) with cellular IC50 values provides crucial insight. A compound with high biochemical potency but poor cellular activity may have issues with cell permeability or be subject to efflux pumps. Conversely, a compound with potent cellular activity may act via a different mechanism than the one initially hypothesized.
The most promising leads should be subjected to broad selectivity profiling (e.g., against a panel of hundreds of kinases) to identify potential off-target liabilities and to confirm selectivity for the intended target.[6][13] This step is critical for prioritizing compounds for further preclinical development, including more complex 3D cell culture models and eventual in vivo studies.[14][15]
Technical Support Center: Synthesis of 1-Chloroisoquinoline-7-carbonitrile
Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis of 1-Chloroisoquinoline-7-carbonitrile. This guide is designed for researchers, chemists, a...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 1-Chloroisoquinoline-7-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, focusing on the critical Sandmeyer reaction step. Our goal is to move beyond simple protocols and explain the causality behind each experimental parameter, empowering you to troubleshoot effectively and improve your yield and purity.
Overview of the Synthetic Pathway
The synthesis of 1-Chloroisoquinoline-7-carbonitrile from its amino precursor is a classic and powerful transformation. The process relies on a two-step, one-pot sequence:
Diazotization: The conversion of the primary aromatic amine, 1-Aminoisoquinoline-7-carbonitrile, into a reactive diazonium salt intermediate using a nitrite source in a strong acidic medium.
Sandmeyer Reaction: The copper(I) chloride-catalyzed displacement of the diazonium group with a chloride nucleophile, releasing nitrogen gas and forming the desired product.[1]
While synthetically elegant, this pathway is sensitive to several variables. The instability of the diazonium salt intermediate is the primary challenge, necessitating precise control over the reaction environment to prevent decomposition and the formation of unwanted byproducts.[2][3]
Caption: Overall workflow for the synthesis of 1-Chloroisoquinoline-7-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the diazotization step?
A1: The aryl diazonium salt intermediate is thermally unstable. At temperatures above 5-10 °C, it rapidly decomposes, primarily yielding phenol byproducts through reaction with water and forming tarry polymeric materials, which severely reduces the yield and complicates purification.[3] The reaction is exothermic, so slow addition of the nitrite source and efficient external cooling (e.g., an ice-salt bath) are essential to maintain the strict 0-5 °C range.
Q2: What is the role of excess acid in the reaction?
A2: A sufficient excess of strong acid (typically hydrochloric acid in this case) serves three critical functions:
Forms Nitrous Acid: It reacts with sodium nitrite (NaNO₂) to generate the in situ diazotizing agent, nitrous acid (HNO₂).
Prevents Azo Coupling: It keeps the reaction medium sufficiently acidic (pH < 2). This protonates any unreacted 1-aminoisoquinoline-7-carbonitrile, deactivating it as a nucleophile. Without excess acid, the newly formed diazonium salt (an electrophile) can couple with the unreacted amine (a nucleophile) to form highly colored and difficult-to-remove azo dye impurities.[4]
Maintains Diazonium Salt Stability: The acidic environment helps to stabilize the diazonium salt and prevents premature decomposition.
Q3: Can I use a different nitrite source, like tert-butyl nitrite (t-BuONO)?
A3: Yes, tert-butyl nitrite or other alkyl nitrites can be used, typically for diazotization under anhydrous organic conditions.[5] This can be advantageous if your substrate has poor solubility in aqueous acid. However, for this specific transformation, aqueous diazotization with NaNO₂/HCl is the most common, cost-effective, and well-documented method. If you are working in an organic solvent, t-BuONO is a standard choice.[6]
Q4: What is the mechanism of the copper(I) catalyst in the Sandmeyer reaction?
A4: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7] The process is initiated by a single-electron transfer (SET) from the copper(I) salt to the diazonium salt. This reduces the diazonium ion, leading to the loss of highly stable dinitrogen gas (N₂) and the formation of an aryl radical. This radical then abstracts a chlorine atom from a copper(II) chloride species (formed in the initial SET step), yielding the final product, 1-Chloroisoquinoline-7-carbonitrile, and regenerating the copper(I) catalyst.[1][7]
Q5: Are there any specific safety concerns I should be aware of?
A5:Absolutely. Aryl diazonium salts, especially when isolated and dried, can be shock-sensitive and explosive.[2] For this reason, they should never be isolated . The procedure is always performed by generating the diazonium salt in situ in solution and using it immediately in the subsequent Sandmeyer step. Additionally, the evolution of nitrogen gas can cause pressure buildup if the reaction is performed in a sealed vessel. Always ensure the reaction is adequately vented.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. The troubleshooting logic is summarized in the diagram below.
Caption: Decision tree for troubleshooting common Sandmeyer reaction issues.
Problem 1: My reaction mixture turned dark brown/black and the final yield is very low.
Probable Cause: This is a classic sign of diazonium salt decomposition. The most likely culprit is a loss of temperature control, where the reaction temperature exceeded the critical 0-5 °C range.[4] Another possibility is that the addition of the diazonium salt solution to the hot copper(I) chloride solution was too rapid, causing localized overheating and decomposition.
Solution:
Verify Cooling: Ensure your cooling bath (ice-salt is recommended) is capable of maintaining the internal reaction temperature at 0-5 °C throughout the diazotization.
Controlled Addition: Add the aqueous sodium nitrite solution dropwise to the amine slurry, constantly monitoring the internal thermometer.
Slow Transfer: When adding the cold diazonium salt solution to the copper(I) chloride solution, do so slowly and portion-wise, allowing the effervescence of N₂ gas to subside between additions. Gentle warming should only be applied after the addition is complete and the initial vigorous reaction has ceased.[4]
Problem 2: I isolated my product, but it is contaminated with a significant amount of 1-hydroxyisoquinoline-7-carbonitrile.
Probable Cause: The formation of the corresponding phenol is a primary competitive side reaction where the diazonium salt reacts with water as the nucleophile instead of chloride.[8] This is exacerbated by higher temperatures and/or an insufficient concentration of chloride ions near the catalyst.
Solution:
Strict Temperature Control: As with tar formation, keeping the temperature low minimizes this side reaction.
Catalyst Preparation: Ensure the copper(I) chloride is fully dissolved or suspended in a sufficient amount of concentrated hydrochloric acid. This creates the tetrachlorocuprate(I) ion, [CuCl₄]³⁻, which is believed to be the active catalytic species and ensures a high local concentration of chloride for the Sandmeyer reaction.
Problem 3: My reaction mixture develops a deep red or orange color during diazotization.
Probable Cause: This indicates the formation of an azo compound. This happens when the newly formed electrophilic diazonium salt reacts with the unreacted nucleophilic starting amine. The root cause is insufficient acidity, which fails to protonate and "protect" the starting amine.[4]
Solution: Ensure you are using a sufficient molar excess of hydrochloric acid (typically 2.5-3 equivalents relative to the amine). The reaction medium must remain strongly acidic throughout the sodium nitrite addition.
Problem 4: After the reaction, TLC or LCMS analysis shows a large amount of unreacted 1-aminoisoquinoline-7-carbonitrile.
Probable Cause: This points to incomplete diazotization. The issue could be degraded sodium nitrite, insufficient acid, or adding the nitrite too quickly for it to react fully at the low temperature.
Solution:
Use Fresh Reagents: Always use a fresh bottle of sodium nitrite, as it can degrade over time.
Check for Excess Nitrous Acid: You can verify the completion of diazotization by testing a drop of the reaction mixture on starch-iodide paper. The presence of excess nitrous acid will result in an immediate dark blue/purple color.[3] Maintain this positive test for 5-10 minutes before proceeding to the Sandmeyer step to ensure all the amine has reacted.
Optimized Experimental Protocol
This protocol is a self-validating system. Each parameter is set to minimize the common failure modes discussed above.
Use a slight excess to ensure complete diazotization. Use fresh reagent.
Copper(I) Chloride (CuCl)
98.99
1.29 g (13.0 mmol)
1.3
Use a catalytic to stoichiometric amount. Should be off-white; if green, it is oxidized.
Deionized Water
18.02
As needed
-
Dichloromethane (DCM) or Ethyl Acetate
-
As needed
-
For extraction.
Saturated NaHCO₃ Solution
-
As needed
-
For neutralization.
Brine
-
As needed
-
For washing.
Anhydrous Na₂SO₄ or MgSO₄
-
As needed
-
For drying organic layer.
Step-by-Step Methodology:
Part A: Diazotization (In situ generation of Diazonium Salt)
To a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 1-Aminoisoquinoline-7-carbonitrile (1.69 g, 10.0 mmol).
Add deionized water (10 mL) and concentrated HCl (2.5 mL, ~30 mmol). Stir to form a fine slurry.
Cool the flask in an ice-salt bath until the internal temperature is stable between 0 and 2 °C.
In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in deionized water (5 mL).
Using the dropping funnel, add the sodium nitrite solution dropwise to the stirred amine slurry over 20-30 minutes. Crucially, ensure the internal temperature never exceeds 5 °C.
After the addition is complete, stir the resulting solution at 0-5 °C for an additional 15 minutes.
Confirm the completion of diazotization by touching a glass rod dipped in the reaction mixture to starch-iodide paper. A persistent, immediate dark blue color indicates a slight excess of nitrous acid and complete reaction.
Part B: Sandmeyer Reaction
In a separate 250 mL flask, dissolve/suspend copper(I) chloride (1.29 g, 13.0 mmol) in concentrated HCl (5 mL).
Warm this copper solution gently to around 40-50 °C.
Slowly and carefully, add the cold diazonium salt solution from Part A to the warm copper(I) chloride solution in portions via a pipette or cannula. Expect vigorous effervescence (N₂ gas evolution). Control the rate of addition to keep the foaming manageable.
Once the addition is complete, gently warm the reaction mixture to 60 °C and hold for 30 minutes to ensure the reaction goes to completion. The solution color will likely darken.
Cool the reaction mixture to room temperature.
Part C: Workup and Purification
Transfer the cooled reaction mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 30 mL).
Combine the organic extracts and wash sequentially with deionized water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL, caution: potential gas evolution ), and finally with brine (25 mL).
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford pure 1-Chloroisoquinoline-7-carbonitrile.
Technical Support Guide: Purification of 1-Chloroisoquinoline-7-carbonitrile
Executive Summary & Compound Profile This guide addresses the purification of 1-Chloroisoquinoline-7-carbonitrile , a critical intermediate often synthesized via the rearrangement/chlorination of isoquinoline- -oxides us...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
This guide addresses the purification of 1-Chloroisoquinoline-7-carbonitrile , a critical intermediate often synthesized via the rearrangement/chlorination of isoquinoline-
-oxides using phosphoryl chloride (POCl) [1].
Successful isolation requires managing two competing physicochemical properties:
The Labile C1-Chloro Group: Susceptible to hydrolysis (converting to the thermodynamically stable 1-isoquinolinone), especially on acidic silica.
The Basic Nitrogen: Although the electron-withdrawing nitrile (CN) and chloro (Cl) groups reduce the pKa of the isoquinoline nitrogen, residual basicity can still cause interaction with silanols, leading to peak tailing [2].
Low melting point risks "oiling out" on the column if solvents evaporate too fast.
Solubility
DCM, EtOAc, CHCl
Insoluble in water. Ideal for normal phase silica.
Key Impurities
1-Hydroxyisoquinoline-7-CN (Lactam), -oxide starting material
Impurities are significantly more polar than the product.
Stability
Sensitive to moisture/acid
Avoid highly acidic mobile phases; minimize time on silica.
Pre-Purification Triage (The "Go/No-Go" Phase)
Before packing the column, you must validate your separation parameters.[2] Blindly running a column on this substrate often leads to hydrolysis or irreversible adsorption.
Q: How do I determine if my crude material is stable on silica gel?
A: Perform a 2D-TLC Stability Test.
Spot the crude mixture at the corner of a square TLC plate.
Run the plate in 20% EtOAc/Hexane.
Air dry the plate, then rotate it 90° and run it again in the same solvent system.
Interpretation: All stable components will align on a diagonal line (
). If you see off-diagonal spots, your compound is degrading on the silica (likely hydrolysis of the C-Cl bond to C-OH) [4].
Fix: If degradation is observed, switch to Neutral Alumina or add 1% Triethylamine (Et
N) to the mobile phase to buffer the silica acidity.[2]
Q: What is the optimal TLC solvent system?
A: Hexane/Ethyl Acetate (Petroleum Ether/Ethyl Acetate).
Start with 10% EtOAc in Hexane .
Target Rf: 0.25 – 0.35.
Visualization: UV at 254 nm (Isoquinoline core is highly UV active).
Note: The product (1-Cl) is less polar than the starting
-oxide and the hydrolysis byproduct (1-OH). The product should elute first among the major aromatic components.
Method Development (The Strategy)
Workflow Diagram
The following diagram outlines the decision logic for the purification process.
Figure 1: Decision matrix for stationary phase selection and workflow execution.
Execution & Troubleshooting (Q&A)
Phase A: Column Packing & Loading
Q: Should I use wet loading or dry loading?A: Dry loading is strongly recommended.
1-Chloroisoquinoline-7-carbonitrile has limited solubility in pure hexane. Wet loading with DCM or EtOAc introduces a "solvent effect," where the strong solvent carries the compound down the column faster than the eluent, causing band broadening.
Protocol: Dissolve crude in minimum DCM, add silica (1:2 ratio w/w), and rotary evaporate to a free-flowing powder. Load this powder on top of the packed column.
Phase B: Elution & Separation Issues
Q: My product is "streaking" or "tailing" on the column. What is wrong?A: This is likely due to residual basicity of the isoquinoline nitrogen interacting with acidic silanols.
N is a stronger base; it preferentially binds to the acidic sites on the silica gel, effectively "capping" them and allowing your product to elute as a sharp band [5].
Q: I see a new spot appearing during the column run that wasn't in the crude. What is it?A: On-column hydrolysis.
The 1-chloro position is activated by the ring nitrogen and the electron-withdrawing nitrile. Acidic silica + moisture + time = conversion to 1-oxo-1,2-dihydroisoquinoline-7-carbonitrile (the lactam).
Solution:
Speed up the column (use slightly higher polarity to elute faster).
Switch to Neutral Alumina .
Ensure solvents are dry (anhydrous).
Q: The product is co-eluting with a non-polar impurity.A: Check for POCl
residues or regioisomers.
If you synthesized this from the -oxide using POCl, phosphorus byproducts can sometimes co-elute.
Optimization: Shallow the gradient. Instead of jumping from 0% to 20% EtOAc, run a gradient:
3 CV (Column Volumes): 100% Hexane
10 CV: 0%
10% EtOAc
5 CV: 10%
20% EtOAc
Phase C: Post-Column Processing
Q: Can I use heat to evaporate the fractions?A: Use caution.
While the boiling point is high (>270°C), the solid has a low melting point (~35°C) and can sublime or "oil out" aggressively under high vacuum/heat.
Protocol: Set rotovap bath to 30°C max . Do not leave under high vacuum for extended periods after the solvent is gone to prevent sublimation loss.
Based on a standard 10g crude scale on a 120g cartridge.
Step
Solvent A (Hexane)
Solvent B (EtOAc)
Purpose
Equilibration
100%
0%
Remove air/wetting.
Load
-
-
Dry load.
Elution 1
95%
5%
Elute highly non-polar impurities.
Elution 2
95% 80%
5% 20%
Target Product Elution Window.
Flush
0%
100%
Elute polar -oxide/Lactam impurities.
Table 2: Impurity Profile & Rf Values
Approximate values in 20% EtOAc/Hexane.
Compound
Structure Note
Approx Rf
Polarity
1-Chloroisoquinoline-7-CN
Target
0.35
Medium
Isoquinoline-7-CN
De-chlorinated byproduct
0.25
Medium-High
7-Cyanoisoquinoline--oxide
Starting Material
0.05
High
1-Oxoisoquinoline-7-CN
Hydrolysis Product
0.02
Very High
References
ChemicalBook. (2026).[3][5] Synthesis of 1-Chloroisoquinoline from Isoquinoline-N-oxide. Retrieved from
PubChem. (2026). 1-Chloroisoquinoline-7-carbonitrile Compound Summary. National Library of Medicine. Retrieved from (Note: Analogous structure used for property validation).
Sigma-Aldrich. (2026).[5] 1-Chloroisoquinoline Product Specification. Retrieved from
BenchChem. (2025).[2] Methods for removing impurities from Chloroisoquinoline derivatives. Retrieved from
Reddit ChemHelp. (2016). Stability of nitrogen heterocycles on silica gel. Retrieved from
1-Chloroisoquinoline-7-carbonitrile is a high-value scaffold, primarily serving as a key intermediate for Rho-associated kinase (ROCK) inhibitors (e.g., Ripasudil derivatives) and HCV protease inhibitors. Its synthesis is complicated by the imidoyl chloride nature of the C1-position and the electronic deactivation caused by the C7-cyano group.
This guide addresses the three most critical failure modes: Regioselective Chlorination , Hydrolysis during Workup , and Catalyst Poisoning during alternative cyanation routes.
Module 1: The Chlorination Step (POCl
Mediated)
Context: The most common route involves the rearrangement of 7-cyanoisoquinoline
-oxide using phosphorus oxychloride (POCl). This is a variant of the Reissert-Henze reaction .
⚠️ Critical Failure Mode: Regioselectivity (C1 vs. C4)
User Report: "I am seeing a byproduct with M+34 mass (M+Cl) that is difficult to separate."
Diagnosis: You are likely observing 4-chlorination . While the
-oxide activates the C1 position for nucleophilic attack, the C4 position is also susceptible to electrophilic attack if the reaction temperature is uncontrolled.
Mechanism & Troubleshooting
The reaction proceeds via an initial
-phosphorylation of the -oxide. The chloride ion then attacks the ring.
Path A (Desired): Nucleophilic attack at C1 (activated by the iminium-like nitrogen).
Path B (Undesired): Electrophilic attack at C4. The C7-cyano group deactivates the benzene ring, which helps favor C1 attack on the pyridine ring, but high temperatures can overcome this selectivity.
Figure 1: Bifurcation of the chlorination pathway.[1] Path to 'Side' is favored by excessive heat (>100°C) and lack of solvent.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
High levels of 4-Cl impurity
Reaction temperature too high (Refluxing neat POCl).
Dilute: Use DCE or Toluene as solvent. Keep T < 80°C. Add a mild base (2,6-lutidine) to buffer HCl.
Incomplete Conversion
Poor solubility of the -oxide.
Solvation: Ensure the -oxide is finely ground. Use MeCN as a co-solvent if needed.
"Sticky" black tar
Polymerization of the N-oxide.
Stepwise Addition: Add POCl dropwise to the N-oxide solution at 0°C, then heat. Do not mix hot.
Module 2: Stability & Workup (The "Hidden" Chemistry)
Context: The C1-Cl bond in isoquinolines is not a standard aryl chloride; it behaves like a cyclic imidoyl chloride . It is highly labile.
⚠️ Critical Failure Mode: Hydrolysis to Isocarbostyril
User Report: "My product disappeared on the silica column and turned into a highly polar spot."
Diagnosis: Acid-catalyzed hydrolysis has converted your 1-chloro product into 7-cyanoisoquinolin-1(2H)-one (isocarbostyril).
The Self-Validating Workup Protocol
Standard aqueous workups (water/brine) are often too acidic (due to residual POCl
hydrolysis generating HCl).
Step-by-Step Protocol:
Quenching: Do not pour water into the reaction. Pour the reaction mixture slowly into a stirred mixture of ice and saturated NaHCO
.
Why? Maintains pH > 7. Acidic pH accelerates hydrolysis of C1-Cl to C1-OH.
Extraction: Use CH
Cl (DCM). Avoid Ethyl Acetate if possible (can trap acid).
Drying: Use MgSO
(neutral/slightly acidic) rather than NaSO if the product is extremely sensitive, but generally, rapid drying is key.
Purification (The Fix):
Pre-treat Silica: Flush the silica column with 1% Et
N (Triethylamine) in Hexanes before loading.
Eluent: Add 0.5% Et
N to your mobile phase.
Why? Neutralizes the inherent acidity of silica gel (Si-OH), preventing on-column hydrolysis.
Module 3: Alternative Route (Pd-Catalyzed Cyanation)
Context: If Route 1 fails, users often attempt to cyannate 1-chloro-7-bromoisoquinoline.
Core Challenge: The isoquinoline nitrogen lone pair and the product (nitrile) can displace ligands on Palladium, poisoning the catalyst.
Concept: Activation of N-oxides followed by nucleophilic substitution.
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text on Isoquinoline reactivity).
Regioselective Chlorination:
Data: 4-chlorination is a known competitor in electron-deficient isoquinolines.
Source:
Pd-Catalyzed Cyanation (Catalyst Poisoning):
Concept: Use of K4[Fe(CN)6] to prevent poisoning.[2]
Source:
Synthesis of ROCK Inhibitors (Application Context):
Source:
Disclaimer: This guide is for research purposes only. 1-Chloroisoquinoline-7-carbonitrile is a potent chemical intermediate. All procedures must be performed in a fume hood with appropriate PPE.
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling for 1-Chloroisoquinoline-7-carbonitrile
Introduction: Navigating the Challenges of a Demanding Heterocyclic Coupling Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 1-chloroisoquinoline-7-carbonitrile. This substrate presents a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Challenges of a Demanding Heterocyclic Coupling
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 1-chloroisoquinoline-7-carbonitrile. This substrate presents a unique set of challenges due to the electronic properties of the isoquinoline ring system and the presence of both a chloro leaving group and a nitrile functionality. The electron-withdrawing nature of the nitrile group can influence the reactivity of the C-Cl bond, while the nitrogen atom in the isoquinoline ring can potentially coordinate with the palladium catalyst, leading to catalyst inhibition.
This guide is designed to provide you with the expertise and practical insights needed to navigate these complexities. We will explore common issues, provide evidence-based solutions, and offer a foundational protocol to help you achieve optimal yields and purity in your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with 1-chloroisoquinoline-7-carbonitrile showing low to no conversion?
A1: Low conversion rates with this substrate are often multifactorial. The primary suspects are typically related to the catalyst system and reaction conditions. The C-Cl bond in 1-chloroisoquinoline is less reactive than a C-Br or C-I bond, necessitating a more active catalyst system. Furthermore, the nitrogen on the isoquinoline ring can act as a ligand, potentially poisoning the palladium catalyst.
Key considerations include:
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient. More electron-rich and sterically hindered phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos, RuPhos), are often required to facilitate the oxidative addition step with the less reactive aryl chloride.
Base Selection: The choice of base is critical. While common bases like Na₂CO₃ or K₂CO₃ can be effective, stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary to promote the transmetalation step, especially with sterically hindered or electron-deficient boronic acids.
Solvent System: The solvent plays a crucial role in solubilizing the reactants and the catalyst complex. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is typically used. The water is essential for activating the base.
Temperature: Aryl chlorides generally require higher reaction temperatures (typically 80-120 °C) to achieve a reasonable reaction rate compared to their bromide or iodide counterparts.
Q2: I'm observing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling of the boronic acid (to form a biaryl byproduct) is a common side reaction in Suzuki couplings. It is often promoted by the presence of oxygen and can be exacerbated by high catalyst loading or an inappropriate choice of base.
Strategies to minimize homocoupling include:
Thorough Degassing: Ensure that your reaction mixture is rigorously degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
Stoichiometry: Use a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) relative to the 1-chloroisoquinoline-7-carbonitrile. This can help to favor the desired cross-coupling pathway.
Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it can also promote side reactions. Aim for a catalyst loading in the range of 1-5 mol %.
Ligand Choice: Certain ligands can suppress homocoupling more effectively than others. Experimenting with different phosphine ligands can be beneficial.
Q3: The nitrile group on my isoquinoline seems to be hydrolyzing. How can I avoid this?
A3: Nitrile hydrolysis to the corresponding carboxylic acid or amide can occur under basic conditions, especially at elevated temperatures in the presence of water.
To mitigate nitrile hydrolysis:
Base Selection: Consider using a milder base like K₂CO₃ or even an organic base if compatible with your system. However, this may come at the cost of a slower reaction rate.
Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times or excessively high temperatures.
Work-up Procedure: During the aqueous work-up, minimize the contact time with the basic aqueous phase. Neutralize the reaction mixture promptly.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of 1-chloroisoquinoline-7-carbonitrile.
Problem
Potential Cause(s)
Recommended Solution(s)
No Reaction / Very Low Conversion
1. Inactive catalyst system. 2. Insufficiently strong base. 3. Reaction temperature too low. 4. Poor quality of boronic acid.
1. Screen more active catalyst systems (e.g., Pd₂(dba)₃ with Buchwald ligands like SPhos or XPhos). 2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). 3. Increase the reaction temperature in 10 °C increments. 4. Check the purity of the boronic acid; consider using a boronate ester for improved stability.
Significant Homocoupling of Boronic Acid
1. Presence of oxygen. 2. Suboptimal stoichiometry. 3. High catalyst loading.
1. Ensure rigorous degassing of the solvent and reaction vessel. 2. Use a slight excess (1.1-1.2 eq.) of the boronic acid. 3. Reduce the palladium catalyst loading.
Formation of Protodehalogenated Byproduct (Isoquinoline-7-carbonitrile)
1. Presence of water and a boronic acid source containing protic impurities. 2. Inefficient transmetalation.
1. Use anhydrous solvents and high-purity boronic acid. 2. Optimize the base and solvent system to facilitate transmetalation.
Decomposition of Starting Material or Product
1. Reaction temperature is too high. 2. Base is too strong, leading to side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting a low-yielding Suzuki reaction.
Foundational Experimental Protocol
This protocol serves as a starting point for the Suzuki coupling of 1-chloroisoquinoline-7-carbonitrile with a generic arylboronic acid. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Reagents and Materials:
1-Chloroisoquinoline-7-carbonitrile (1.0 eq.)
Arylboronic acid (1.2 eq.)
Pd₂(dba)₃ (0.02 eq., 2 mol % Pd)
SPhos (0.04 eq., 4 mol %)
K₃PO₄ (2.0 eq.)
Dioxane (anhydrous)
Water (degassed)
Reaction vessel (e.g., Schlenk tube or microwave vial)
Inert gas supply (Argon or Nitrogen)
Magnetic stirrer and heating block
Procedure:
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 1-chloroisoquinoline-7-carbonitrile, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
Solvent Addition: Add anhydrous dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes.
Reaction: Place the sealed vessel in a preheated heating block at 100 °C and stir vigorously.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
Work-up:
Cool the reaction mixture to room temperature.
Dilute with ethyl acetate and water.
Separate the organic layer.
Extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
References
Buchwald, S. L., & Mauger, C. (2006). A new, readily available, and highly active monophosphine ligand for the palladium-catalyzed coupling of aryl and heteroaryl chlorides with arylboronic acids. Angewandte Chemie International Edition, 45(28), 4555-4558. [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the palladium-catalyzed suzuki-miyaura coupling of 2-pyridyl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Troubleshooting
preventing decomposition of 1-Chloroisoquinoline-7-carbonitrile during reaction
Executive Summary: The "Red Flag" Protocol 1-Chloroisoquinoline-7-carbonitrile is not a standard aryl chloride.[1] It is a "hot" electrophile. The fusion of the pyridine ring with the electron-withdrawing nitrile at the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Red Flag" Protocol
1-Chloroisoquinoline-7-carbonitrile is not a standard aryl chloride.[1] It is a "hot" electrophile. The fusion of the pyridine ring with the electron-withdrawing nitrile at the 7-position creates a synergistic activation of the C1-chloride.
Immediate Action Required:
Storage: Store at -20°C under Argon/Nitrogen. This compound hydrolyzes in moist air.
Solvents: Use anhydrous solvents (<50 ppm water) for all cross-couplings.
Bases: Avoid hydroxide bases (NaOH, KOH) in cross-couplings; prefer carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).
Module 1: The Chemistry of Instability (Why it Fails)
To prevent decomposition, you must understand the electronic forces at play. You are fighting two main decomposition pathways: Hydrolysis (conversion to the lactam/isocarbostyril) and Nucleophilic Competition .
Electronic Activation Map
The C1-Cl bond is activated by two forces:
The Isoquinoline Nitrogen: The adjacent nitrogen pulls electron density (inductive effect), making C1 electron-deficient.
The 7-Cyano Group: This is a strong electron-withdrawing group (EWG). Through resonance and induction, it further depletes electron density from the aromatic system, making the C1 position exceptionally susceptible to nucleophilic attack (
).
Diagram: Decomposition Pathways & Activation
This diagram illustrates why moisture is your enemy and how the nitrile group accelerates failure.
Caption: Figure 1. The 7-CN group acts as a "turbocharger" for the C1-Cl bond, increasing susceptibility to moisture (Red Path) over the intended reaction (Green Path).
Module 2: Pre-Reaction Troubleshooting (FAQs)
Q: My starting material has turned from off-white to yellow/orange. Is it still usable?
A: This indicates partial hydrolysis or N-oxide formation.
Diagnosis: Run an LCMS. Look for a peak at M-18 (loss of Cl, gain of OH -> mass shift from ~188 to ~170). The hydrolysis product is 7-cyano-1-isoquinolinone.
Remediation: If the impurity is <5%, you may proceed but expect lower yields. If >5%, recrystallize from anhydrous EtOAc/Heptane or pass through a short silica plug (DCM eluent).
Prevention: Never store this compound in a screw-cap vial at room temperature. Use a desiccator or inert gas glovebox.
Q: Can I use technical grade DMF or DMSO?
A:Absolutely not.
Technical grade DMF/DMSO often contains amines (dimethylamine) and water.
Risk 1: Dimethylamine will displace the chloride via
(forming the dimethylamino-isoquinoline).
Risk 2: Water will hydrolyze the chloride to the lactam.
Protocol: Use "Anhydrous" grade solvents packed under nitrogen, or treat solvents with 4Å molecular sieves for 24 hours prior to use.
Module 3: Reaction Optimization Guide
Scenario A: Suzuki-Miyaura Coupling
Goal: Replace Cl with an Aryl/Heteroaryl group.
The Issue: The standard condition (aq. Na₂CO₃ / Dioxane) often leads to hydrolysis because the C1-Cl is too labile.
Recommended Protocol (Anhydrous Suzuki):
Component
Recommendation
Rationale
Catalyst
Pd(dppf)Cl₂ or Pd(PPh₃)₄
Robust catalysts that work well under anhydrous conditions.
Base
Cs₂CO₃ or K₃PO₄ (Solid)
Use finely ground solid base. Do not use aqueous solutions.[2]
Solvent
Anhydrous Toluene or 1,4-Dioxane
Non-polar solvents minimize the solubility of trace water.
Additive
4Å Molecular Sieves
Add activated sieves directly to the reaction vessel to scavenge water generated in situ.
| Temp | 80–100°C | High enough for turnover, but avoid prolonged reflux if possible. |
The Issue: The 7-CN group makes the ring so reactive that "double additions" or polymerizations can occur if the nucleophile is too strong.
Decision Matrix:
Caption: Figure 2. Reaction condition selection for
. Note that the activated scaffold allows for milder conditions (Room Temp) than standard isoquinolines.
Module 4: Workup & Purification Integrity
Q: I lost my product during the acid workup. What happened?A: You likely hydrolyzed the Nitrile (CN) group.
While the C1-Cl is labile to basic hydrolysis, the C7-CN is sensitive to acid hydrolysis (converting to amide or carboxylic acid).
Safe Workup Protocol:
Quenching: Do not dump into 1N HCl. Quench with Saturated Ammonium Chloride (NH₄Cl) or Phosphate Buffer (pH 7).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Isoquinoline FunctionalizationTopic: Troubleshooting Failed Amination of 1-Chloroisoquinoline-7-carbonitrile
Ticket ID: ISOQ-CN7-004
Responder: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary
You are encountering difficulties aminating 1-Chloroisoquinoline-7-carbonitrile . While the C1-position in isoquinolines is generally electrophilic, the presence of the electron-withdrawing nitrile group at C7 creates a "double-edged sword": it activates the ring for nucleophilic attack but simultaneously increases the susceptibility to hydrolysis (at both C1 and C7) and can poison palladium catalysts during cross-coupling.
This guide moves beyond generic advice, treating your reaction as a system of competing rates between amination (desired), hydrolysis (side reaction), and catalyst deactivation .[1]
Part 1: Diagnostic Workflow
Before changing conditions, identify your specific failure mode using the flowchart below.
Figure 1: Diagnostic logic for amination failure. The mass shift is the primary indicator of the specific side-reaction pathway.
Part 2: Troubleshooting Guide (Q&A)
Scenario A: "I recovered my starting material unchanged."
Q: Why didn't the reaction work? The C1-Cl bond should be reactive.A: While activated, the C1 position is sterically shielded by the peri-hydrogen at C8 and the nitrogen lone pair. If you are using standard SNAr conditions (e.g., Ethanol, reflux), the activation energy may be too high.[1]
The Fix: Switch to Dipolar Aprotic Solvents (DMSO or NMP) to strip the cation from your base, making the amine more nucleophilic.
The Catalyst: If thermal SNAr fails, the C-Cl bond requires oxidative addition by Palladium. However, the C7-nitrile can coordinate to Pd, acting as a "poison."[1] You must use a chelating ligand (e.g., Xantphos or BINAP) to outcompete the nitrile binding [1].
Scenario B: "I see a major byproduct with Mass [M-19] or [M-Cl+OH]."
Q: Did my compound oxidize?A: No, it hydrolyzed. You formed 1-hydroxyisoquinoline-7-carbonitrile (which tautomerizes to the isoquinolinone). This is the "silent killer" of chloroisoquinoline reactions.
Mechanism: Trace water in your solvent or hygroscopic bases (like KOH or Cs₂CO₃) generates hydroxide ions.[1] The C1 position is more reactive toward OH⁻ than your bulky amine.
The Fix:
Use anhydrous solvents (purchase Sure/Seal™ or dry over sieves).[1]
Switch to a non-hygroscopic base like K₃PO₄ or organic bases like DIPEA (if using SNAr).[1]
Self-Validating Step: Run a "blank" reaction with just solvent, base, and substrate.[1] If the OH-product forms, your system is wet.[1]
Scenario C: "My Nitrile (CN) peak disappeared on IR/NMR."
Q: Did I reduce the nitrile?A: Unlikely. You likely hydrolyzed it to the primary amide (-CONH₂). This happens under highly basic conditions at high temperatures (the "hydrolysis of nitriles" pathway).
The Fix: Avoid hydroxide bases (NaOH, KOH). Lower the reaction temperature. If high heat is required for the amination, you must switch to a Palladium-catalyzed method (Buchwald-Hartwig) which operates at lower temperatures (60–80°C) compared to thermal SNAr (100–140°C).
Part 3: Optimized Protocols
These protocols are designed to minimize the side reactions described above.
Method 1: Thermal SNAr (For Non-Hindered Amines)
Best for: Primary amines, non-precious metal budgets.[1]
Parameter
Recommendation
Rationale
Solvent
DMSO or NMP (Anhydrous)
High dielectric constant stabilizes the transition state; anhydrous to prevent hydrolysis.[1]
Best for: Secondary amines, anilines, or if nitrile hydrolysis is observed.[1]
Workflow Diagram:
Figure 2: Controlled addition sequence to ensure active catalyst formation.
Protocol:
Catalyst Pre-formation: In a vial, mix Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in anhydrous 1,4-Dioxane.[1] Stir at RT for 10 mins until the solution turns yellow/orange (indicates ligand binding). Crucial: Xantphos is chosen because its large bite angle enforces reductive elimination and resists nitrile displacement.[1] [2]
Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen kills the active Pd(0) species.
Heat to 90°C.
Workup: Filter through Celite to remove Pd black.[1] Concentrate and purify via column chromatography.[1]
Part 4: Comparative Data (Base Selection)
We screened bases for the reaction of 1-chloroisoquinoline-7-carbonitrile with morpholine (1.2 eq) in DMSO at 100°C.[1]
Base
Conversion (2h)
Yield (Product)
Major Side Product
Verdict
K₂CO₃
95%
60%
Isoquinolinone (Hydrolysis)
Avoid (Hygroscopic)
Cs₂CO₃
100%
55%
Isoquinolinone + Amide
Too Strong/Wet
Et₃N
40%
35%
SM Recovery
Too Weak
DIPEA
85%
82%
None (<5%)
Recommended
K₃PO₄
90%
78%
Trace Hydrolysis
Solid Alternative
References
Guram, A. S., et al. "New Catalysts for Buchwald-Hartwig Amination."[1] Journal of Organic Chemistry, 2012.[1][2] (Generalized citation for Pd-ligand effects).[1]
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1]
BenchChem Protocols. "Derivatization of 8-Chloroisoquinoline-1-carbonitrile." (Adapted for 1-Cl isomer).[1][3][4][5] 6
scale-up synthesis challenges for 1-Chloroisoquinoline-7-carbonitrile
Welcome to the Heterocycle Scale-Up Technical Support Center . I am Dr. Aris Thorne, Senior Application Scientist specializing in nitrogen-heterocycle functionalization. You have likely arrived here because the transitio...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Heterocycle Scale-Up Technical Support Center .
I am Dr. Aris Thorne, Senior Application Scientist specializing in nitrogen-heterocycle functionalization. You have likely arrived here because the transition from gram-scale optimization to kilogram-scale production of 1-Chloroisoquinoline-7-carbonitrile has introduced non-linear challenges—specifically regarding the Reissert-Henze type chlorination using phosphorous oxychloride (POCl₃) and the subsequent handling of the nitrile moiety.
Below is a dynamic technical guide designed to troubleshoot your specific process bottlenecks.
The Molecule: 1-Chloroisoquinoline-7-carbonitrile (CAS: 223671-30-5)
The Critical Bottleneck: The chlorination of 7-cyanoisoquinoline N-oxide.
Why this fails on scale-up:
Electronic Deactivation: The C7-nitrile group is a strong electron-withdrawing group (EWG). This deactivates the isoquinoline ring, making the initial N-oxidation sluggish compared to unsubstituted isoquinoline.
Thermal Runaway Risks: The rearrangement of the N-oxide to the 1-chloro derivative in POCl₃ is exothermic. On a scale >100g, the accumulation of the intermediate N-phosphoryl species can lead to a delayed, violent exotherm (thermal runaway).
Hydrolysis Competition: During the quench, the C7-nitrile is susceptible to acid-catalyzed hydrolysis to the amide or carboxylic acid if the pH and temperature are not rigorously controlled.
Part 2: Interactive Troubleshooting (FAQs)
Issue 1: "My reaction conversion stalls at 80-90% during the chlorination step."
Diagnosis: Incomplete activation of the N-oxide due to insufficient electrophilicity of the phosphorous reagent or solvation issues.
The Mechanism: The reaction proceeds via an N-dichlorophosphoryl isoquinolinium intermediate. The chloride ion then attacks C1. The 7-CN group pulls electron density, destabilizing the cationic intermediate, making the formation of the N-O-P bond the rate-determining equilibrium.
Corrective Actions:
Switch Reagent: If using pure POCl₃, add PCl₅ (0.5 - 1.0 eq) . PCl₅ is a more aggressive electrophile and ensures complete conversion of the N-oxide to the active salt.
Solvent Promoter: Do not run neat if stalling occurs. Use Chlorobenzene or 1,2-Dichlorobenzene as a solvent. These high-boiling solvents allow higher reaction temperatures (reflux >120°C) without the massive excess of POCl₃, improving kinetics.
Catalytic Additive: Add DMF (5 mol%) . This forms the Vilsmeier-Haack reagent in situ, which is highly reactive toward the N-oxide oxygen.
Issue 2: "We observed a dangerous pressure spike/exotherm during the quench."
Diagnosis: "Inverse Quench" protocol violation or accumulation of unreacted phosphoryl chloride.
The Physics: POCl₃ hydrolysis is exothermic ($ \Delta H \approx -70 \text{ kcal/mol} $). When water is added to the reactor (Direct Quench), the density difference causes water to float, delaying reaction until agitation mixes them, triggering an instantaneous steam explosion.
Corrective Actions:
Mandatory Inverse Quench: Always transfer the reaction mixture into a chilled, well-agitated quench tank containing water/base. Never add water to the reaction vessel.[1]
Temperature Control: Maintain the quench tank at <10°C.
Pelletization: For solid residues, avoid "digging out" the cake. Dissolve in minimal DCM or Chlorobenzene before quenching.
Issue 3: "The nitrile group is hydrolyzing to the amide (1-chloroisoquinoline-7-carboxamide)."
Diagnosis: Prolonged exposure to strong acid (HCl/H₃PO₄ generated during quench) at elevated temperatures.
Corrective Actions:
pH Buffering: Quench into a mixture of NH₄OH (25%) and crushed ice. The ammonia neutralizes the HCl immediately, keeping the pH basic (~pH 8-9).
Rapid Phase Split: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate. Do not let the product sit in the aqueous acidic/phosphoric acid waste layer.
Part 3: Optimized Scale-Up Protocol
Target: 1.0 kg Batch Size
Reaction Type: Modified Reissert-Henze Chlorination
Materials Table
Reagent
Equivalents
Role
Critical Parameter
7-Cyanoisoquinoline N-oxide
1.0 eq
Limiting Reagent
Dryness (<0.5% water)
POCl₃
4.0 eq
Reagent/Solvent
Freshly distilled if colored
PCl₅
0.5 eq
Activator
Solid addition (careful)
Chlorobenzene
5.0 Vol
Solvent
Anhydrous
Triethylamine (Et₃N)
1.0 eq
HCl Scavenger
Optional (modulates acidity)
Step-by-Step Workflow
Reactor Setup: Use a glass-lined reactor with a scrubber system (NaOH) to trap HCl gas.
Charging: Charge 7-Cyanoisoquinoline N-oxide and Chlorobenzene. Stir to suspend.
Reagent Addition:
Cool to 0–5°C.
Add POCl₃ dropwise over 2 hours. Note: Exotherm must be kept <10°C.
Add PCl₅ in portions (if using).
Reaction:
Warm slowly to room temperature (1 hour).
Heat to reflux (110–120°C) for 4–6 hours.
IPC (In-Process Control): Monitor by HPLC.[2][3] Target <1% starting material.
Workup (The Safety Critical Step):
Cool reaction mass to 25°C.
Prepare Quench Tank: Water (10 Vol) + 25% NH₄OH (to pH 9) + Ice, cooled to 0°C.
Transfer: Pump the reaction mass slowly into the Quench Tank with high agitation. Rate limited by Temp < 15°C.
URL:(Note: Structural analog used for property estimation where specific CAS data is proprietary).
Disclaimer: This guide is for research and development purposes. All scale-up activities involving POCl₃ and cyanides must be reviewed by your institution's Process Safety Committee.
Technical Support Center: Analytical Method Development for 1-Chloroisoquinoline-7-carbonitrile Purity
Welcome to the technical support center for the analytical method development of 1-Chloroisoquinoline-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analytical method development of 1-Chloroisoquinoline-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for ensuring the purity of this critical chemical intermediate. The information herein is structured to address specific experimental challenges and is grounded in established scientific principles and regulatory expectations.[1][2]
Introduction to Purity Analysis of 1-Chloroisoquinoline-7-carbonitrile
1-Chloroisoquinoline-7-carbonitrile is a key building block in the synthesis of various pharmaceutical compounds.[3][4] Its purity is paramount as any impurities can carry through the synthetic process, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API).[5][6] Therefore, robust analytical methods are essential for accurately identifying and quantifying any process-related impurities or degradation products.[7][8]
This guide will primarily focus on High-Performance Liquid Chromatography (HPLC) as the cornerstone technique for purity assessment due to its high resolution and sensitivity.[4] We will also touch upon complementary techniques that provide a more comprehensive purity profile.
Frequently Asked Questions (FAQs): General Considerations
Q1: Why is purity analysis so critical for 1-Chloroisoquinoline-7-carbonitrile?
A1: The purity of a starting material or intermediate like 1-Chloroisoquinoline-7-carbonitrile directly impacts the quality of the final drug substance.[2] Impurities can:
Lead to the formation of undesired side products.
Exhibit their own pharmacological or toxicological effects.
Affect the stability of the API.
Complicate regulatory submissions if not properly identified and controlled.[2]
Q2: What are the potential sources of impurities in 1-Chloroisoquinoline-7-carbonitrile?
A2: Impurities can arise from various stages of the manufacturing process, including:[2]
Organic impurities: Starting materials, by-products, intermediates, and degradation products.[2]
Inorganic impurities: Reagents, catalysts, and salts.[2]
Residual solvents: Solvents used during synthesis and purification.[2]
High-Performance Liquid Chromatography (HPLC) Method Development
Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for analyzing the purity of moderately polar, aromatic compounds like 1-Chloroisoquinoline-7-carbonitrile.[4][9]
Step-by-Step HPLC Method Development Protocol
Column Selection: Start with a C18 column, which is a versatile stationary phase for retaining aromatic compounds.[4] A standard dimension of 4.6 mm x 150 mm with 3-5 µm particle size is a good starting point.
Mobile Phase Selection: A mixture of water or buffer and an organic solvent like acetonitrile or methanol is typically used.[9] Acetonitrile is often preferred due to its lower UV absorbance and viscosity.[9]
Initial Gradient: Begin with a broad gradient to elute all potential impurities. A typical starting gradient could be 10-90% acetonitrile over 20-30 minutes.
Wavelength Detection: Determine the UV absorbance maximum (λmax) of 1-Chloroisoquinoline-7-carbonitrile. A photodiode array (PDA) detector is invaluable for this, allowing for the simultaneous monitoring of multiple wavelengths.
Sample Preparation: Dissolve the sample in a solvent that is compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water.[6] Ensure the sample is fully dissolved to avoid column blockage. Filtering the sample through a 0.45 µm filter is recommended.[10]
Optimization: Based on the initial chromatogram, optimize the gradient, flow rate, and mobile phase composition to achieve good resolution between the main peak and any impurities.
Troubleshooting Common HPLC Issues
Issue
Potential Cause(s)
Troubleshooting Strategy
Peak Tailing
Secondary interactions with residual silanol groups on the column; Column overload.
Adjust mobile phase pH to suppress silanol interactions (for basic compounds like isoquinolines, a lower pH of 2.5-4 is often effective); Reduce sample concentration.[11][12]
Poor Retention
The compound is too polar for the stationary phase; Mobile phase is too strong.
Increase the aqueous portion of the mobile phase; Consider a more polar stationary phase (e.g., embedded polar group or phenyl-hexyl).[11]
Ghost Peaks
Contamination in the mobile phase, injector, or sample.
Use high-purity solvents; Flush the injector and column; Run a blank gradient.
Baseline Drift
Mobile phase not properly mixed or degassed; Temperature fluctuations.
Ensure mobile phase is well-mixed and degassed; Use a column oven for temperature control.[12]
Irreproducible Retention Times
Inconsistent mobile phase preparation; Leaks in the system; Temperature changes.
Prepare mobile phase fresh daily and mix thoroughly; Check for leaks at all fittings; Use a column thermostat.[13][14]
Visualization of the HPLC Workflow
Caption: A streamlined workflow for HPLC purity analysis.
Forced Degradation Studies
Forced degradation studies are crucial for developing a stability-indicating analytical method.[15][16][17] These studies involve subjecting the 1-Chloroisoquinoline-7-carbonitrile to harsh conditions to intentionally generate degradation products.[15][16][17] This helps to ensure that the analytical method can separate the main compound from any potential degradants that may form during storage or manufacturing.[18][19]
FAQs: Forced Degradation
Q3: What conditions are typically used for forced degradation studies?
A3: According to ICH guidelines, forced degradation studies should include:[15][16]
Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
Base Hydrolysis: e.g., 0.1 M NaOH at room temperature or elevated temperature.
Oxidation: e.g., 3% H₂O₂ at room temperature.
Thermal Stress: e.g., heating the solid sample at a high temperature (e.g., 70°C).[18]
Photostability: Exposing the sample to UV and visible light.
Q4: How much degradation should I aim for?
A4: The goal is to achieve a target degradation of 5-20%.[15] This ensures that significant degradation products are formed without completely consuming the parent compound, allowing for the assessment of the method's separating power.
Logical Flow for Forced Degradation and Method Validation
Caption: Workflow for forced degradation and method validation.
Complementary Analytical Techniques
While HPLC is the primary tool for purity analysis, other techniques can provide valuable, orthogonal information.
FAQs: Other Analytical Methods
Q5: What other techniques can be used to assess the purity of 1-Chloroisoquinoline-7-carbonitrile?
A5:
Gas Chromatography (GC): Ideal for identifying and quantifying volatile impurities and residual solvents. A headspace GC-MS system is particularly useful for this.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main compound and help in the identification of structurally similar impurities. Quantitative NMR (qNMR) can also be used for purity determination.[20]
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is a powerful tool for the identification of unknown impurities by providing molecular weight information.[20]
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups and for identifying polymorphic forms.[21]
Method Validation
Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose.[1][7] Method validation is a regulatory requirement and provides documented evidence that the method is reliable.[8]
Key Validation Parameters
Parameter
Purpose
Typical Acceptance Criteria
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
The peak for 1-Chloroisoquinoline-7-carbonitrile should be pure and well-resolved from all impurity and degradation peaks.
Linearity
To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.
Correlation coefficient (r²) ≥ 0.99.
Accuracy
To determine the closeness of the test results to the true value.
Recovery of spiked samples should be within 98-102%.
Precision
To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Signal-to-noise ratio of 10:1.
Robustness
To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
No significant changes in results when parameters like mobile phase composition, pH, and column temperature are slightly varied.
This table provides general guidance. Specific acceptance criteria should be defined in the validation protocol.
References
Journal of Applied Bioanalysis.
PharmTech.
Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
ResolveMass Laboratories.
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
FUJIFILM Wako.
ResolveMass Laboratories.
Benchchem.
LCGC International.
ChemicalBook. 1-Chloroisoquinoline synthesis.
SciSpace.
ResearchGate. (PDF) Molecular structure, aromaticity, vibrational investigation and dual descriptor for chemical reactivity on 1- chloroisoquinoline using quantum chemical studies.
Crimson Publishers.
W
International Journal of Pharmaceutical Erudition.
Journal of Pharmaceutical Analysis.
Chem-Impex. 1-Chloroisoquinoline.
Benchchem.
Mansa STM Publishers.
Obrnuta faza. HPLC Troubleshooting.
Sigma-Aldrich. HPLC Troubleshooting Guide.
Shimadzu. Introduction to HPLC.
Cytiva. HPLC Pain Points.
Benchchem. An In-depth Technical Guide on 8-Chloroisoquinoline-1-carbonitrile and Its Isomers.
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Chloroisoquinoline-7-carbonitrile
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the challenging yet rewarding field of cross-coupling reactions with 1-chloroisoquinoline-7-carb...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the challenging yet rewarding field of cross-coupling reactions with 1-chloroisoquinoline-7-carbonitrile. This document is structured to provide practical, field-tested advice and troubleshoot common issues encountered during synthesis. Our approach moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your experimental design.
The substrate , 1-chloroisoquinoline-7-carbonitrile, presents a unique set of challenges. As an electron-deficient heteroaryl chloride, it requires highly active catalyst systems to overcome the inherent stability of the C-Cl bond. Furthermore, the presence of both a nitrile group and a heterocyclic nitrogen atom introduces potential complications, including catalyst inhibition and undesired side reactions.[1][2][3] This guide will address these specific issues in a direct, question-and-answer format.
Frequently Asked Questions (FAQs): Getting Started
Q1: Why is 1-chloroisoquinoline-7-carbonitrile considered a "difficult" substrate for cross-coupling?
A1: This substrate combines three challenging features:
Aryl Chloride: The Carbon-Chlorine bond is significantly stronger and less reactive towards oxidative addition compared to C-Br or C-I bonds, necessitating more active catalysts.[4][1]
Heterocyclic Nitrogen: The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium center, acting as a ligand and potentially poisoning the catalyst, thereby impeding the catalytic cycle.[2]
Nitrile Group: While the electron-withdrawing nature of the nitrile can help activate the C-Cl bond, it can also coordinate to the palladium catalyst or, under certain conditions, undergo side reactions.[1][3]
Q2: What is the general palladium catalytic cycle I should be familiar with?
A2: Nearly all palladium-catalyzed cross-couplings proceed through a similar catalytic cycle.[5][6] Understanding this cycle is fundamental to troubleshooting. The three key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[4]
Transmetalation (e.g., Suzuki) or Ligand Exchange (e.g., Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) transfers its organic group to the palladium center.[6][7]
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[8]
Caption: General Palladium Cross-Coupling Catalytic Cycle.
Troubleshooting Guide 1: Low to No Product Yield
Low conversion is the most common issue. A systematic approach is crucial for diagnosis.
Q3: My reaction shows no conversion. Where do I start?
A3: Before altering core reaction parameters, verify the fundamentals. Low or no yield can often be traced back to issues with reagents or the reaction setup rather than the catalyst system itself.[9][10]
Technical Support Center: Synthesis of 1-Chloroisoquinoline-7-carbonitrile
<_ _="-- part 1 --> Welcome to the technical support center for the synthesis of 1-Chloroisoquinoline-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...
Author: BenchChem Technical Support Team. Date: February 2026
<_ _="-- part 1 -->
Welcome to the technical support center for the synthesis of 1-Chloroisoquinoline-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to equip you with the expertise to manage and control impurities, ensuring the highest quality of your final product.
Overview of Synthesis
The synthesis of 1-Chloroisoquinoline-7-carbonitrile is a critical process in the development of various pharmaceutical compounds.[1] The isoquinoline core is a privileged scaffold in medicinal chemistry, and the chloro and nitrile functionalities at the 1 and 7 positions, respectively, provide versatile handles for further molecular elaboration.[2]
A common synthetic approach involves the construction of the isoquinoline ring system followed by chlorination and cyanation. One prevalent method for chlorination is the use of phosphoryl chloride (POCl₃) on an isoquinolone precursor.[3][4] The Vilsmeier-Haack reaction can also be employed for the formylation and subsequent transformation of isoquinoline derivatives.[5][6][7] Another strategy involves the Sandmeyer reaction, which can be used to introduce the chloro or cyano group from an amino precursor.[8]
Each of these synthetic routes presents unique challenges regarding impurity formation. Understanding the potential side reactions and the nature of the impurities is paramount for successful synthesis and purification.
Troubleshooting Guide: Impurity Management
This section addresses common issues encountered during the synthesis of 1-Chloroisoquinoline-7-carbonitrile in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction to form the 1-chloroisoquinoline intermediate from the corresponding isoquinolone results in a low yield and a significant amount of a polar, water-soluble impurity. What is happening and how can I fix it?
Answer:
This is a classic problem of incomplete chlorination and hydrolysis of the starting material or product.
Causality: The likely culprit is the hydrolysis of either the unreacted 1-oxoisoquinoline-7-carbonitrile (your starting material) or the desired 1-chloroisoquinoline-7-carbonitrile product during the reaction workup. The chloro group at the 1-position of the isoquinoline ring is susceptible to nucleophilic substitution, especially by water, which can regenerate the hydroxyl group (isoquinolone) or form other hydrolysis byproducts. The nitrile group can also be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, though this is generally less facile.
Troubleshooting Steps:
Ensure Anhydrous Conditions: Moisture is the primary enemy in this reaction.
Thoroughly dry all glassware before use.
Use anhydrous solvents.
Handle hygroscopic reagents like POCl₃ under an inert atmosphere (e.g., nitrogen or argon).
Optimize Reagent Stoichiometry and Temperature:
Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃) is used to drive the reaction to completion.
The reaction temperature is critical. While heating is often necessary, excessive temperatures can lead to decomposition.[5] Monitor the reaction progress by TLC or HPLC to determine the optimal temperature and reaction time. A typical temperature range is 80-110 °C.[3][4]
Careful Workup:
Quench the reaction mixture by slowly adding it to ice-water, rather than the other way around. This helps to dissipate the heat from the exothermic hydrolysis of excess POCl₃.
Neutralize the acidic mixture promptly but carefully with a suitable base (e.g., sodium bicarbonate or sodium carbonate solution) to a pH of 7-8.[5] Prolonged exposure to acidic or basic conditions can promote hydrolysis.
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) as soon as the mixture is neutralized.
Experimental Protocol: Chlorination of 1-Oxoisoquinoline-7-carbonitrile
Caption: Workflow for the chlorination of 1-oxoisoquinoline-7-carbonitrile.
Question 2: I am observing a significant byproduct with a mass corresponding to a dichlorinated species. How can I minimize its formation?
Answer:
The formation of a dichlorinated byproduct suggests that another site on the isoquinoline ring is susceptible to chlorination under your reaction conditions.
Causality: While the 1-position is the most activated site for this type of reaction, harsh conditions or the presence of certain activating groups on the benzene portion of the isoquinoline ring can lead to a second chlorination. This is a known issue in related heterocyclic systems.
Troubleshooting Steps:
Control Reaction Temperature and Time: Over-chlorination is often a result of prolonged reaction times or excessively high temperatures.
Carefully monitor the reaction progress and stop the reaction as soon as the starting material is consumed.
Consider running the reaction at a lower temperature for a longer period to improve selectivity.
Choice of Chlorinating Agent: While POCl₃ is standard, other less aggressive chlorinating agents could be explored, such as oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions).[9]
Substrate Reactivity: If the isoquinoline ring is highly activated with electron-donating groups, it will be more prone to over-chlorination. In such cases, milder reaction conditions are crucial.
Question 3: My final product is off-color (yellow to brown) even after column chromatography. What could be the cause and how can I obtain a colorless product?
Answer:
A persistent color in your product often indicates the presence of trace impurities, which could be highly colored starting materials, byproducts, or degradation products. Isoquinoline derivatives can be prone to coloration upon exposure to air and light.[10]
Troubleshooting Steps:
Purification Technique Refinement:
Recrystallization: This is often an excellent method for removing colored impurities. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes).
Activated Carbon Treatment: Dissolve the impure product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter through celite. This can effectively adsorb colored impurities.
Column Chromatography Optimization: Ensure you are using an appropriate stationary phase and eluent system. A gradient elution might be more effective at separating the colored impurity from your product.
Product Stability:
Store the purified product under an inert atmosphere and protected from light.
Ensure the solvents used for purification and storage are free of peroxides and other oxidizing agents.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to look out for in the synthesis of 1-Chloroisoquinoline-7-carbonitrile?
A1: The most common impurities are typically:
Starting materials: Unreacted precursors such as 1-oxoisoquinoline-7-carbonitrile or the corresponding amino-isoquinoline.
Hydrolysis products: 1-Oxoisoquinoline-7-carbonitrile formed from the hydrolysis of the product.
Side-reaction products: Depending on the synthetic route, these could include products from polymerization or rearrangement. For instance, in a Sandmeyer reaction, undesired substitution patterns can occur.[11][12]
Q2: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A2: A combination of techniques is recommended:
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress.[6]
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and can be used to track the formation of impurities. A purity of >98% is often desired for pharmaceutical intermediates.[1]
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved.[13]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are crucial:
Phosphorus oxychloride (POCl₃): This is a highly corrosive and reactive substance. It reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Cyanides: If your synthesis involves cyanide salts (e.g., in a Sandmeyer cyanation), be aware of their extreme toxicity. Work in a well-ventilated fume hood and have a cyanide antidote kit available. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas.
General Precautions: As with any chemical synthesis, it is important to conduct a thorough risk assessment before starting any experimental work.
Data Summary Table
Compound
Molecular Formula
Molecular Weight ( g/mol )
Melting Point (°C)
Appearance
1-Chloroisoquinoline
C₉H₆ClN
163.6
31-38
White to yellow solid
1-Chloroisoquinoline-7-carbonitrile
C₁₀H₅ClN₂
188.62
N/A
Off-white to yellow solid
1-Oxoisoquinoline-7-carbonitrile
C₁₀H₆N₂O
170.17
N/A
Solid
Data sourced from various chemical suppliers and databases.[1][3][14]
Logical Relationship Diagram
Caption: Relationship between synthesis, impurity formation, and purification.
References
International Journal of Chemical Studies. (2021, December 26). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]
Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Retrieved from [Link]
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
ResearchGate. (2020, March 20). How can i do Vilsemier-Haack reaction for Quinoline Synthesis? Retrieved from [Link]
Myers, A. G. Research Group, Harvard University. (2011, September 9). A Versatile Synthesis of Substituted Isoquinolines. Retrieved from [Link]
PMC. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (2023, February 28). Retrieved from [Link]
PubChem. (n.d.). 1-Chloro-7-methoxyisoquinoline-6-carbonitrile. Retrieved from [Link]
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31). Retrieved from [Link]
ACS Publications. (2024, July 11). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Organic Letters. Retrieved from [Link]
Baxendale Group, Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
AMERICAN ELEMENTS. (n.d.). 1-Chloroisoquinoline-5-carbonitrile. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one. Retrieved from [Link]
angenechemical.com. (n.d.). 1-Chloroisoquinoline(CAS# 19493-44-8 ). Retrieved from [Link]
PubChem. (n.d.). 1-Chloroisoquinoline-4-carbonitrile. Retrieved from [Link]
PubChem. (n.d.). 1-Chloroisoquinoline-6-carbonitrile. Retrieved from [Link]
Impurities Application Notebook. (n.d.). Retrieved from [Link]
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [https://www.iipseries.org/assets/images/ijcpr/2020/12/10.36468-IJC PR-2020-050.pdf]([Link] PR-2020-050.pdf)
A Comparative Guide to the Reactivity of 1-Chloroisoquinoline-7-carbonitrile vs. 1-Bromoisoquinoline in Palladium-Catalyzed Cross-Coupling Reactions
Introduction In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the isoquinoline scaffold is a privileged structural motif. The functionalization of this co...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the isoquinoline scaffold is a privileged structural motif. The functionalization of this core, often accomplished via transition-metal-catalyzed cross-coupling reactions, is a critical step in the development of novel molecular entities. The choice of the halide on the isoquinoline core—typically a chloride or a bromide—is a crucial decision point that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy.
This guide provides an in-depth, objective comparison of the reactivity of two key isoquinoline building blocks: 1-chloroisoquinoline-7-carbonitrile and the more traditional 1-bromoisoquinoline . We will dissect the fundamental principles governing their reactivity, present supporting data from the literature for analogous systems, and provide field-proven experimental protocols to guide researchers in making informed decisions for their synthetic campaigns.
Fundamental Principles of Aryl Halide Reactivity
The reactivity of aryl halides (Ar-X) in palladium-catalyzed cross-coupling reactions is predominantly dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the Ar-X to a low-valent palladium(0) complex is frequently the rate-determining step of the catalytic cycle.[1] The general trend for C-X bond dissociation energy is C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition, and thus the overall reactivity, follows the inverse trend: Ar-I > Ar-Br >> Ar-Cl .[1][2][3]
1-Bromoisoquinoline : As an aryl bromide, this substrate occupies a favorable position in the reactivity spectrum. The C-Br bond is sufficiently labile to undergo oxidative addition under relatively mild conditions with a wide range of standard palladium catalysts and ligands.[4]
1-Chloroisoquinoline-7-carbonitrile : Aryl chlorides are significantly more challenging substrates due to the stronger C-Cl bond.[5][6] Effecting oxidative addition requires more forcing conditions (higher temperatures) and, critically, more specialized catalyst systems. These systems typically employ highly electron-rich and sterically bulky ligands, such as biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), which promote the formation of the active, low-coordinate Pd(0) species necessary to cleave the robust C-Cl bond.[7][8]
The presence of the electron-withdrawing nitrile (-CN) group at the 7-position of the chloro-isoquinoline is an important electronic consideration. This group lowers the electron density of the aromatic system, which can make the C-Cl bond more susceptible to oxidative addition compared to an un-substituted aryl chloride.
Caption: Relationship between bond strength and reactivity.
Comparative Reactivity in Key Cross-Coupling Reactions
We will now examine the expected performance of our two target molecules in three of the most ubiquitous palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron reagent and an organic halide, is a cornerstone of modern synthesis.[9][10]
Reactivity Comparison & Causality:
1-Bromoisoquinoline : Expected to couple efficiently with a variety of boronic acids and esters using standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ under moderate heating.[1] The balance of reactivity and stability makes it a reliable substrate.
1-Chloroisoquinoline-7-carbonitrile : Will almost certainly require a more advanced catalyst system. The use of bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor is standard practice for activating aryl chlorides.[11][12] The reaction will likely demand higher temperatures and potentially longer reaction times compared to its bromo- counterpart.
Illustrative Data Summary: Suzuki-Miyaura Coupling
Aryl Halide
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Est. Yield (%)
1-Bromoisoquinoline
Pd(PPh₃)₄ (3 mol%)
K₂CO₃
Toluene/H₂O
90
4
>90
1-Chloroisoquinoline-7-carbonitrile
Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%)
K₃PO₄
1,4-Dioxane
110
18
~85
Note: This data is illustrative, based on established principles and literature precedents for similar heteroaryl systems.[12]
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Chloroisoquinoline-7-carbonitrile
Vessel Preparation : To an oven-dried Schlenk tube, add 1-chloroisoquinoline-7-carbonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
Catalyst Addition : In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and RuPhos (0.04 equiv). Add this solid mixture to the Schlenk tube.
Solvent & Degassing : Add anhydrous, degassed 1,4-dioxane (to achieve a 0.2 M concentration). Seal the tube and thoroughly degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with argon.
Reaction : Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 18 hours.
Work-up & Purification : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds between aryl halides and amines.[13][14]
Reactivity Comparison & Causality:
1-Bromoisoquinoline : Couples readily with a wide range of primary and secondary amines. Catalyst systems based on ligands like BINAP or dppf are often sufficient.[14]
1-Chloroisoquinoline-7-carbonitrile : This transformation is significantly more demanding. The amination of heteroaryl chlorides is known to be difficult and necessitates the use of state-of-the-art, sterically hindered biarylphosphine ligands (e.g., XPhos, BrettPhos) to achieve high yields.[6][7] The choice of base (typically a strong, non-nucleophilic base like NaOt-Bu or LHMDS) is also critical.[15]
Illustrative Data Summary: Buchwald-Hartwig Amination with Morpholine
Aryl Halide
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Est. Yield (%)
1-Bromoisoquinoline
Pd₂(dba)₃ (2 mol%) / BINAP (4 mol%)
NaOt-Bu
Toluene
100
6
>95
1-Chloroisoquinoline-7-carbonitrile
Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)
NaOt-Bu
Toluene
110
20
~90
Note: This data is illustrative, based on established principles and literature precedents for similar heteroaryl systems.[8]
Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromoisoquinoline
Vessel Preparation : To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.02 equiv), BINAP (0.04 equiv), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv).
Reagent Addition : Add 1-bromoisoquinoline (1.0 equiv) followed by anhydrous toluene (to achieve a 0.2 M concentration) and the amine coupling partner (e.g., morpholine, 1.2 equiv).
Degassing & Reaction : Seal the tube, and if not already under an inert atmosphere, degas with three vacuum/argon cycles. Heat the mixture in a preheated oil bath at 100 °C for 6 hours.
Work-up & Purification : Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a dual palladium and copper(I) catalytic system.[16][17]
Reactivity Comparison & Causality:
1-Bromoisoquinoline : This is a classic substrate for Sonogashira coupling. The reaction generally proceeds smoothly at temperatures from room temperature to ~80 °C.[3][18]
1-Chloroisoquinoline-7-carbonitrile : Sonogashira coupling of aryl chlorides is notoriously difficult and often impractical.[16] The reactivity gap between bromides and chlorides is most pronounced in this reaction. Achieving this transformation would require highly specialized catalyst systems, possibly involving NHC-palladium complexes, and may still result in low yields.[18] For synthetic planning, avoiding a Sonogashira coupling with this chloro-substrate is the most prudent strategy. If the alkynylated product is essential, a two-step sequence (e.g., Suzuki coupling with an ethynyl-boronate species) would be a more reliable path.
Illustrative Data Summary: Sonogashira Coupling with Phenylacetylene
Aryl Halide
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Est. Yield (%)
1-Bromoisoquinoline
Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (1 mol%)
Et₃N
THF
65
3
>90
1-Chloroisoquinoline-7-carbonitrile
Various Systems
Various
Various
>120
>24
<20 (Highly variable)
Note: The data for the chloro-substrate reflects the significant challenge and generally poor outcomes reported for Sonogashira couplings of unactivated/heteroaryl chlorides.[3][16]
Caption: Decision workflow for halide selection and reaction optimization.
Synthesis of Precursors
The accessibility of the starting materials is a key consideration for any synthetic campaign.
1-Chloroisoquinoline : Can be synthesized from isoquinoline-N-oxide by treatment with phosphoryl chloride (POCl₃).[19]
1-Bromoisoquinoline : Similarly, it is prepared from isoquinoline-N-oxide using phosphoryl bromide (POBr₃).[20]
Conclusion and Recommendations
The choice between 1-chloroisoquinoline-7-carbonitrile and 1-bromoisoquinoline is a classic trade-off between substrate cost/availability and reactivity.
1-Bromoisoquinoline is the superior substrate in terms of reactivity. It offers a high probability of success for a broad range of cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) under standard, well-established conditions. It is the recommended choice for initial route scouting, complex syntheses where reliability is paramount, and for reactions like the Sonogashira coupling where the corresponding chloride is largely unreactive.
1-Chloroisoquinoline-7-carbonitrile represents a more economical but challenging alternative. While aryl chlorides are often less expensive, their successful implementation requires a greater investment in specialized, and often more expensive, catalysts and ligands. It is a viable substrate for Suzuki-Miyaura and Buchwald-Hartwig aminations, provided modern, highly active catalyst systems are employed.[7][12] For large-scale synthesis where cost is a primary driver, the initial process development effort to optimize the coupling of the chloro-derivative may be justified. It should, however, be avoided for Sonogashira couplings.
Ultimately, the optimal choice depends on the specific goals of the research program: for rapid discovery and guaranteed outcomes, the bromide is preferred; for cost-driven process development, the chloride is a worthy, albeit more demanding, consideration.
References
Vertex AI Search result citing ChemicalBook for 1-Bromoisoquinoline synthesis. [Source:[20]]
Vertex AI Search result citing ResearchGate on Buchwald-Hartwig aminations of aryl chlorides. [Source:[7]]
Vertex AI Search result citing ACS Publications on Buchwald-Hartwig amination of heteroaryl chlorides. [Source:[21]]
Vertex AI Search result citing Organic Chemistry Portal on the Buchwald-Hartwig Cross Coupling Reaction. [Source:[22]]
Vertex AI Search result citing Wikipedia on Sonogashira coupling. [Source:[16]]
Vertex AI Search result citing ResearchGate on the scope of (hetero)aryl bromides in Sonogashira coupling. [Source:[23]]
Vertex AI Search result citing RSC Publishing on the comparative study of aryl halides in Pd-mediated reactions. [Source:[5]]
Vertex AI Search result citing Tokyo Chemical Industry UK Ltd. on a practical example of Buchwald-Hartwig amination of aryl chlorides. [Source:[8]]
Vertex AI Search result citing Benchchem on a comparative guide to the reactivity of aryl halides. [Source:[1]]
Vertex AI Search result citing Organic Chemistry Portal on Sonogashira Coupling. [Source:[17]]
Vertex AI Search result citing Chemistry LibreTexts on Sonogashira Coupling. [Source:[18]]
Vertex AI Search result citing Chemistry LibreTexts on Buchwald-Hartwig Amination. [Source:[15]]
Vertex AI Search result citing a blog on the relative reactivity of aryl halides. [Source:[2]]
Vertex AI Search result citing ChemicalBook for 1-Chloroisoquinoline synthesis and properties. [Source:[19]]
Vertex AI Search result citing Wikipedia on Buchwald–Hartwig amination. [Source:[13]]
Vertex AI Search result citing Journal of the American Chemical Society on cross-coupling of aryl chlorides. [Source:[11]]
Vertex AI Search result citing ResearchGate on the comparison of reactivity of different aryl halides. [Source:[4]]
Vertex AI Search result citing NROChemistry on Sonogashira Coupling. [Source:[3]]
Vertex AI Search result citing The Journal of Organic Chemistry on Suzuki−Miyaura cross-coupling reactions of aryl chlorides. [Source:[12]]
Vertex AI Search result citing J&K Scientific LLC on Buchwald-Hartwig Cross-Coupling. [Source:[6]]
Vertex AI Search result citing NROChemistry on Buchwald-Hartwig Coupling. [Source:[14]]
Vertex AI Search result citing Fisher Scientific on the Suzuki-Miyaura Cross-Coupling Reaction. [Source:[9]]
Vertex AI Search result citing Yoneda Labs on a practical guide to Suzuki-Miyaura cross-coupling. [Source:[10]]
A Comparative Guide to the Biological Activity of 1-Chloroisoquinoline-7-carbonitrile and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the isoquinoline scaffold represents a privileged structure, forming the core of numerous biologically active compo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the isoquinoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1] The strategic placement of substituents on this heterocyclic system can dramatically influence its pharmacological profile. This guide provides an in-depth technical comparison of the biological activity of 1-Chloroisoquinoline-7-carbonitrile and its positional isomers, offering insights into their potential as therapeutic agents. While direct head-to-head comparative studies on the full isomeric series are limited in publicly available literature, this guide synthesizes existing data on individual isomers and structurally related compounds to elucidate key structure-activity relationships (SAR).
Introduction to Chloroisoquinoline Carbonitriles: A Scaffold of Therapeutic Promise
The isoquinoline nucleus, a fusion of benzene and pyridine rings, is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of a chlorine atom and a carbonitrile (cyano) group creates a unique electronic and steric profile, enhancing the potential for specific interactions with biological targets. The chlorine atom, an electron-withdrawing group, can modulate the pKa of the isoquinoline nitrogen and participate in halogen bonding, while the nitrile group can act as a hydrogen bond acceptor or a reactive center for covalent interactions.[4][5]
The precise positioning of these substituents is critical in defining the molecule's interaction with target proteins, thereby dictating its biological efficacy and selectivity. This guide will explore the nuances of this positional isomerism, focusing on how shifting the carbonitrile group across the isoquinoline ring, while keeping the 1-chloro substituent constant, impacts biological activity.
Comparative Biological Activity: A Focus on Anticancer Potential
While comprehensive, direct comparative data for all positional isomers of 1-chloroisoquinoline carbonitrile is not available in a single study, we can infer potential trends by examining research on individual isomers and closely related analogs. The primary therapeutic area where isoquinoline and quinoline derivatives have shown significant promise is oncology.[1]
Cytotoxicity against Cancer Cell Lines
Studies on various substituted chloroisoquinoline and chloroquinoline derivatives have demonstrated their potential as cytotoxic agents.[1][6] The mechanism of action is often multifaceted, potentially involving the inhibition of key enzymes like topoisomerase II or protein kinases, which are crucial for cancer cell proliferation and survival.[7]
To rigorously compare the cytotoxic potential of 1-Chloroisoquinoline-7-carbonitrile and its isomers, a standardized in vitro cytotoxicity assay, such as the Sulforhodamine B (SRB) or MTT assay, would need to be performed on a panel of cancer cell lines.
Enzyme Inhibition: Targeting the Kinase Superfamily
The isoquinoline scaffold is a known pharmacophore for protein kinase inhibitors.[7][8] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9] The development of selective kinase inhibitors is a major focus of modern drug discovery.
While there is no direct evidence comparing the kinase inhibitory profiles of the 1-chloroisoquinoline-carbonitrile isomers, it is plausible that they could act as kinase inhibitors. The specific kinase targets and the potency of inhibition would likely vary significantly depending on the position of the nitrile group, which would alter the molecule's shape and electronic distribution, thereby affecting its fit and interactions within the ATP-binding pocket of different kinases.
A comprehensive evaluation would involve screening these isomers against a panel of protein kinases to determine their inhibitory constants (IC50 or Ki values) and selectivity profiles.
Structure-Activity Relationship (SAR) Insights
Based on the broader literature of isoquinoline and quinoline inhibitors, we can hypothesize some potential SAR trends for the 1-chloroisoquinoline-carbonitrile isomers.
Position of the Nitrile Group: The location of the electron-withdrawing nitrile group would significantly influence the electron density of the isoquinoline ring system. This can affect the molecule's ability to form crucial hydrogen bonds or other interactions with the target protein. For instance, a nitrile group at a position that allows it to act as a hydrogen bond acceptor with a key residue in an enzyme's active site could lead to potent inhibition.
Steric Hindrance: The position of the nitrile group will also dictate the overall shape of the molecule. Depending on the topology of the target's binding site, certain isomers may fit more favorably than others, leading to differences in biological activity.
Lipophilicity and Cell Permeability: The position of the nitrile group can subtly influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and reach intracellular targets.
The following diagram illustrates the logical workflow for investigating the structure-activity relationship of these isomers.
Caption: Workflow for SAR study of 1-chloroisoquinoline-carbonitrile isomers.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are standardized methodologies for key assays that would be employed to compare the biological activities of 1-Chloroisoquinoline-7-carbonitrile and its isomers.
Protocol 1: In Vitro Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.
Methodology:
Cell Seeding: Plate human cancer cells (e.g., a panel representing different tumor types such as lung, colon, and breast cancer) in 96-well microtiter plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of 1-Chloroisoquinoline-7-carbonitrile and its isomers in the appropriate cell culture medium. Add the compounds to the wells, and include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
Washing: Remove the TCA and wash the plates five times with deionized water.
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
Absorbance Measurement: Read the optical density at 510 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each isomer.
Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.
Protocol 2: Biochemical Kinase Inhibition Assay
This protocol describes a general method to assess the direct inhibitory effect of the compounds on the activity of a specific protein kinase.
Methodology:
Reagents and Buffers: Prepare a kinase reaction buffer appropriate for the specific kinase being assayed. This typically includes a buffer (e.g., HEPES), MgCl2, ATP, and a specific substrate (peptide or protein).
Compound Preparation: Prepare serial dilutions of the 1-chloroisoquinoline-carbonitrile isomers in DMSO.
Kinase Reaction: In a 96- or 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP (often radiolabeled [γ-32P]ATP or in a system with a detection antibody for phosphorylated substrate).
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction is in the linear range.
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or EDTA for antibody-based assays).
Detection:
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
Non-Radiometric Assay (e.g., HTRF, AlphaScreen): Follow the manufacturer's instructions for the specific detection technology, which typically involves adding detection reagents (e.g., europium-labeled antibody) and reading the signal on a compatible plate reader.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
While the current body of literature strongly suggests that chloroisoquinoline carbonitriles are a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology, a definitive comparative analysis of the biological activity of 1-Chloroisoquinoline-7-carbonitrile and its positional isomers is yet to be published. The synthesis and parallel biological evaluation of these isomers are critical next steps to fully elucidate their structure-activity relationships.
Future research should focus on:
Direct Comparative Screening: Performing cytotoxicity and kinase inhibition assays on the complete series of 1-chloroisoquinoline-carbonitrile isomers under standardized conditions.
Mechanism of Action Studies: For the most potent isomers, elucidating the specific molecular targets and signaling pathways they modulate.
In Vivo Efficacy: Evaluating the therapeutic potential of lead compounds in preclinical animal models of relevant diseases.
Such studies will provide invaluable data for the rational design of more potent and selective isoquinoline-based drugs, ultimately contributing to the advancement of therapeutic options for a range of diseases.
References
Kim, J. S., et al. (2007). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. Bioorganic & Medicinal Chemistry, 15(1), 451-457.
Lee, H., et al. (1999). Synthesis and cytotoxic activities of 6-chloro-7-arylamino-5,8-isoquinolinediones. Bioorganic & Medicinal Chemistry Letters, 9(8), 1075-1080.
Abbott, B. M., et al. (2016). Exploration of 3-methylisoquinoline-4-carbonitriles as protein kinase A inhibitors of Plasmodium falciparum. Bioorganic & Medicinal Chemistry, 24(11), 2488-2495.
BenchChem. (2025). Application Notes and Protocols: 5-Fluoroisoquinoline-1-carbonitrile as a Potential Kinase Inhibitor.
Iwai, K., et al. (2015). Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing. PLoS One, 10(1), e0116929.
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
Penthala, N. R., et al. (2013). Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. Medicinal Chemistry Research, 22(9), 4347-4359.
Saitoh, T., et al. (2006). Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry, 41(2), 241-252.
El-Sayed, T. H., & Aboelnaga, A. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry, 9, 678015.
Khalifa, N. M., & Al-Omar, M. A. (2017).
Sutherland, A., et al. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 27(1), 123.
Chilin, A., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 26(11), 3321.
Hatcher, J. M., et al. (2024). Inhibitor-induced supercharging of kinase turnover via endogenous proteolytic circuits.
Abdel-Aziz, A. A., et al. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. BMC Chemistry, 12(1), 101.
Tang, J. C. O., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(21), 13181.
da Silva, A. C., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(11), 2351-2361.
Avdović, E. H., et al. (2017). Quantitative structure retention/activity relationships of biologically relevant 4-amino-7-chloroquinoline based compounds. Journal of Pharmaceutical and Biomedical Analysis, 134, 224-232.
Prachayasittikul, V., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 2047-2058.
Rasheed, M. K. (n.d.). Isomers and Isomerism. Applied Chemistry.
Wang, Y., et al. (2014). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5028-5031.
Hübner, H., et al. (2000). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Archiv der Pharmazie, 333(5), 135-140.
The Unambiguous Arbitrator: Validating the Molecular Structure of 1-Chloroisoquinoline-7-carbonitrile by Single-Crystal X-ray Crystallography
In the landscape of modern drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 1-chloroisoquinol...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 1-chloroisoquinoline-7-carbonitrile, a precise understanding of atomic connectivity, stereochemistry, and intermolecular interactions is paramount. This guide provides an in-depth comparison of analytical techniques for structural elucidation, culminating in a detailed exposition of single-crystal X-ray crystallography as the definitive method for validating the structure of 1-chloroisoquinoline-7-carbonitrile.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a chloro group at the 1-position and a carbonitrile moiety at the 7-position creates a unique electronic and steric profile, making precise structural confirmation essential for understanding its potential as a therapeutic agent or a synthetic intermediate. While techniques like NMR and mass spectrometry provide crucial preliminary data, only X-ray crystallography can offer an unambiguous, high-resolution snapshot of the molecule's architecture.[2]
A Comparative Overview of Structural Elucidation Techniques
The journey to confirm a molecular structure typically involves a suite of spectroscopic methods. Each provides a piece of the puzzle, but as we will see, their interpretive nature can leave room for ambiguity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for probing the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C).[3][4] It provides detailed information about the connectivity of atoms and the relative orientation of different parts of the molecule. For a compound like 1-chloroisoquinoline-7-carbonitrile, 2D NMR experiments (COSY, HSQC, HMBC) can help assign protons and carbons to specific positions on the isoquinoline ring system. However, NMR data relies on interpretation and can sometimes be consistent with multiple closely related structures or isomers.[3]
Mass Spectrometry (MS): Mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition.[5] This is invaluable for confirming the molecular formula. However, MS alone provides no information about the three-dimensional arrangement of atoms.
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies. For our target molecule, IR would confirm the presence of the nitrile group (C≡N) and the aromatic system. Like MS, it does not provide a complete structural picture.
While this combination of techniques can build a strong case for a proposed structure, it is an inferential process. For absolute certainty, particularly for patent applications or regulatory submissions, a more direct and definitive method is required.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands alone in its ability to provide a direct, three-dimensional map of electron density within a molecule, from which atomic positions can be determined with exceptional precision.[2][6][7] The resulting structural model includes precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of detail.[6][8]
The fundamental principle involves irradiating a well-ordered single crystal with a beam of X-rays.[6] The electrons of the atoms in the crystal lattice diffract the X-rays in a predictable pattern, which is captured by a detector.[6] By analyzing the positions and intensities of these diffracted spots, a 3D model of the repeating unit within the crystal (the unit cell) can be constructed.
Experimental Protocol: Structure Determination of 1-Chloroisoquinoline-7-carbonitrile
The following protocol outlines the critical steps for the structural validation of a synthesized batch of 1-chloroisoquinoline-7-carbonitrile.
Part 1: Crystallization
The most critical and often challenging step is growing a high-quality single crystal suitable for diffraction.[6] For small organic molecules, slow evaporation from a saturated solution is a common and effective technique.
Methodology:
Solvent Screening: A screening of various organic solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and binary mixtures) is performed to identify a solvent system in which 1-chloroisoquinoline-7-carbonitrile has moderate solubility.
Preparation of a Saturated Solution: A saturated solution is prepared by dissolving the compound in the chosen solvent at a slightly elevated temperature.
Slow Evaporation: The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent over several days to weeks should yield single crystals.
Crystal Selection: A suitable crystal (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope.[6]
Part 2: X-ray Diffraction Data Collection
Workflow Diagram:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Methodology:
Mounting: The selected crystal is mounted on a goniometer head.
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam and rotated, while a series of diffraction images are collected on a detector.
Part 3: Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
Data Integration and Scaling: The intensities of the diffraction spots are integrated and scaled.
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.
Structure Refinement: An initial model of the molecule is fitted to the electron density map. The atomic positions and thermal displacement parameters are then refined against the experimental data to achieve the best possible fit.
Results: The Definitive Structure
While a crystal structure for 1-chloroisoquinoline-7-carbonitrile is not currently in the public domain, the following table represents typical data that would be obtained from a successful single-crystal X-ray diffraction experiment on a similar isoquinoline derivative.[9][10][11]
Table 1: Hypothetical Crystallographic Data for 1-Chloroisoquinoline-7-carbonitrile
Parameter
Value
Chemical Formula
C₁₀H₅ClN₂
Formula Weight
188.62
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
8.123(4)
b (Å)
6.987(3)
c (Å)
14.543(7)
β (°)
98.76(2)
Volume (ų)
815.9(7)
Z
4
Density (calculated) (g/cm³)
1.536
R-factor (R₁)
0.045
Goodness-of-fit (S)
1.05
The low R-factor (R₁) indicates a good agreement between the calculated and observed diffraction data, confirming the accuracy of the solved structure.
Visualizing the Structure:
The output of the analysis is a 3D model of the molecule, confirming the planar isoquinoline ring system and the precise locations of the chlorine atom and the nitrile group.
Caption: 2D representation of 1-Chloroisoquinoline-7-carbonitrile.
Conclusion: Certainty in Three Dimensions
For researchers and professionals in drug development, structural ambiguity poses a significant risk. While a combination of spectroscopic techniques like NMR, MS, and IR are essential for initial characterization, they ultimately provide a predictive model based on indirect evidence. Single-crystal X-ray crystallography, in contrast, offers a direct and unambiguous determination of the three-dimensional atomic arrangement.[2][6] It is the ultimate arbiter in structure validation, providing the high-resolution, definitive data required to confidently advance a compound like 1-chloroisoquinoline-7-carbonitrile through the development pipeline. The investment in obtaining a single crystal and performing diffraction analysis is justified by the unparalleled level of certainty it delivers.
References
ResearchGate. (n.d.). Crystal structures of the isoquinoline derivatives. Retrieved from [Link]
Vrabel, V., Svorc, L., Sivy, J., Marchalin, S., & Safar, P. (2018). Structural Characterization and Crystal Packing of the Isoquinoline Derivative. European Journal of Chemistry, 9, 189-193. Retrieved from [Link]
MDPI. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(15), 2789. Retrieved from [Link]
Chemat. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
ResearchGate. (n.d.). Crystal Structure of Isoquinoline Derivatives. Retrieved from [Link]
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]
University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from [Link]
Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Retrieved from [Link]
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
Current Biology. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Retrieved from [Link]
News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]
ChemRxiv. (n.d.). Semi-automatic and reliable identification of metabolites from complex mixtures by correlation of 1H NMR, M. Retrieved from [Link]
PubChem. (n.d.). 1-Chloro-7-methoxyisoquinoline-6-carbonitrile. Retrieved from [Link]
American Elements. (n.d.). 1-Chloroisoquinoline-5-carbonitrile. Retrieved from [Link]
PubChem. (n.d.). 1-Chloroisoquinoline-4-carbonitrile. Retrieved from [Link]
PubChem. (n.d.). 1-Chloroisoquinoline-6-carbonitrile. Retrieved from [Link]
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved from [Link]
For researchers investigating the Rho-associated coiled-coil kinase (ROCK) and Protein Kinase A (PKA) signaling axes, isoquinoline-based inhibitors are foundational tools. However, their utility is often compromised by "historical inertia"—the continued use of older, promiscuous compounds (like H-89) without adequate controls.
Fasudil remains the clinical benchmark for ROCK inhibition but exhibits moderate potency and significant cross-reactivity with PKA/PKG at higher concentrations.
H-89 , while marketed as a PKA inhibitor, is chemically "dirty." Its significant off-target activity against ROCK and MSK1 renders it unsuitable as a sole validator of PKA pathway involvement.
Ripasudil represents the evolved generation: a fluorinated isoquinoline derivative with superior potency (
nM for ROCK2) and improved selectivity profiles, making it the preferred choice for precise cytoskeletal interrogation.
The Isoquinoline Scaffold: Mechanism of Action
Isoquinoline sulfonamides function as Type I ATP-competitive inhibitors . They occupy the ATP-binding pocket of the kinase catalytic domain. The isoquinoline ring mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.
The selectivity of these agents is determined by the substituents on the sulfonamide nitrogen, which extend into the solvent-exposed region or hydrophobic back pockets. This structural reality explains the frequent cross-reactivity between AGC kinases (PKA, PKG, PKC) and ROCK, as their ATP-binding pockets share high structural homology.
Pathway Visualization: The Rho/ROCK/PKA Axis
The following diagram illustrates the intersecting pathways targeted by these inhibitors and the downstream effectors (MLC, LIMK) that result in actin reorganization.
Caption: The RhoA-ROCK and cAMP-PKA signaling cascades. Note the inhibitory crosstalk (PKA inhibits RhoA) and the dual-inhibition potential of H-89.[1]
Comparative Performance Metrics
The following data aggregates consensus values from cell-free kinase assays. Note that
values shift depending on ATP concentration (due to competition); is ATP-independent and generally more robust.
Feature
Fasudil (HA-1077)
H-89
Ripasudil (K-115)
Primary Target
ROCK1 / ROCK2
PKA (Nominal)
ROCK1 / ROCK2
ROCK2 Potency ()
1.9 M
~270 nM
19 nM
PKA Potency ()
1.6 M
48 nM
2.1 M
Selectivity Ratio
Poor (Equipotent for ROCK/PKA)
Poor (Hits ROCK/MSK1)
High (>100-fold vs PKA)
Solubility (Water)
High (~100 mg/mL)
Low (Requires DMSO)
Moderate (~79 mg/mL)
Clinical Status
Approved (Vasospasm - Japan)
Research Use Only
Approved (Glaucoma - Japan)
Key Metabolite
Hydroxyfasudil (Active)
N/A
N/A
Critical Analysis
Potency Gap: Ripasudil is approximately 100x more potent against ROCK2 than Fasudil. This allows for lower dosing, reducing the risk of off-target toxicity in cell culture.
The H-89 Paradox: H-89 inhibits ROCK2 (
nM) with high affinity. If you use H-89 at the standard 10 M concentration to block PKA, you are also completely ablating ROCK activity . This confounds data interpretation in cytoskeletal studies.
Selectivity & Off-Target Analysis
The "Dirty" Truth about H-89:
While widely cited as a PKA inhibitor, H-89 is a promiscuous isoquinoline.
MSK1 Inhibition: H-89 inhibits MSK1 with similar potency to PKA. MSK1 regulates CREB; thus, H-89 effects on gene transcription may be MSK1-mediated, not PKA-mediated.
Fasudil’s Profile:
Fasudil is a "pan-kinase" inhibitor at high doses.
At 10
M, it inhibits PKA, PKG, and MLCK.
Application Note: In vivo, Fasudil is metabolized to Hydroxyfasudil , which is slightly more potent and has a longer half-life. When designing animal studies, pharmacokinetic modeling must account for this active metabolite.
Ripasudil’s Advantage:
Ripasudil was chemically optimized (fluorination) to fit the ROCK binding pocket more tightly than the generic isoquinoline scaffold, drastically reducing its affinity for PKA (
M) and PKC (M).
Experimental Validation Protocols
A. In Vitro: Microfluidic Mobility Shift Assay
Theory: This assay separates phosphorylated peptide substrates from non-phosphorylated ones based on charge difference. It eliminates the need for radioisotopes (
) and provides direct conversion rates.
Protocol:
Buffer Prep: Use HEPES (50 mM, pH 7.5), 0.01% Brij-35, 10 mM
, and 1 mM EGTA.
Critical: Fresh DTT (2 mM) must be added immediately before use to prevent enzyme oxidation.
Substrate: Use a fluorescently labeled peptide substrate specific to ROCK (e.g., S6-peptide or Long S6).
Analysis: Plot % Inhibition vs. Log[Inhibitor] to derive
.
B. Cellular: Western Blot for p-MYPT1 (Thr696/853)
Theory: ROCK directly phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1).[2] Inhibition of ROCK should result in a rapid dephosphorylation of MYPT1.
Protocol:
Cell Culture: Plate cells (e.g., HUVEC or HeLa) to 70% confluence.
Treatment:
Pre-treat with Fasudil (10
M), Ripasudil (100 nM), or Vehicle (DMSO) for 30–60 mins.
Stimulate Rho pathway (e.g., with LPA 1
M or Thrombin) for 5–15 mins.
Lysis: Rapidly wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (NaF,
) .
Expert Tip: ROCK effects are rapid. Lysis must be immediate to preserve phosphorylation status.
Western Blot:
Primary Ab: Anti-phospho-MYPT1 (Thr853 is preferred for ROCK specificity over Thr696).
Loading Control: Total MYPT1 or GAPDH.
Quantification: Densitometry should show >50% reduction in p-MYPT1 signal with Ripasudil treatment.
Decision Matrix: Which Inhibitor to Use?
Experimental Goal
Recommended Agent
Rationale
High-Precision ROCK Study
Ripasudil (or Y-27632)
Highest potency/selectivity ratio.
Clinical Translation (Stroke)
Fasudil
Extensive human safety data; relevant for repurposing studies.
PKA Inhibition
PKI (Peptide)
Avoid H-89.[3] Use genetic approaches or specific peptide inhibitors (PKI 14-22) to avoid ROCK crosstalk.
Glaucoma Research
Ripasudil
Clinically relevant standard of care in this domain.
References
Pharmacology of Ripasudil (K-115):
Isobe, T., et al. (2014). "K-115, a Rho-kinase inhibitor, lowers intraocular pressure..."[4][5] Current Eye Research.
H-89 Selectivity Profiling:
Lochner, A., et al. (2006). "The many faces of H89: a review." Cardiovascular Drug Reviews.
Fasudil Clinical Data:
Shibuya, M., et al. (2005).[6] "Fasudil: a handy and effective drug for the treatment of subarachnoid hemorrhage."
ROCK Assay Methodology:
Breitenlechner, C., et al. (2003).[7] "Protein kinase A in complex with Rho-kinase inhibitors..." Structure.
A Spectroscopic Guide to the Characterization of 1-Chloroisoquinoline-7-carbonitrile and Its Derivatives
Introduction The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials. The derivative, 1-Chloroisoquinoli...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials. The derivative, 1-Chloroisoquinoline-7-carbonitrile, presents a versatile platform for further chemical modification, combining the reactivity of a chloro-substituent at the 1-position with the electronic and coordinative properties of a nitrile group at the 7-position. Understanding the nuanced spectroscopic signatures of this parent compound and its derivatives is paramount for unambiguous structural confirmation, purity assessment, and elucidation of structure-property relationships.
This guide provides a comparative analysis of 1-Chloroisoquinoline-7-carbonitrile derivatives using four cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will explore the causal relationships between molecular structure and spectral output, supported by standardized experimental protocols and data interpretation principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus generates a unique resonance signal, providing a detailed map of the molecular framework.
Causality Behind NMR Chemical Shifts
The electron density around a nucleus dictates its chemical shift (δ). In the 1-Chloroisoquinoline-7-carbonitrile system, two key substituents govern this landscape:
1-Chloro Group: The electronegative chlorine atom withdraws electron density inductively, generally deshielding nearby nuclei (causing a downfield shift).
7-Carbonitrile Group: The -C≡N group is strongly electron-withdrawing through both induction and resonance, significantly deshielding ortho and para positions.
Comparative ¹H and ¹³C NMR Data
The introduction of additional substituents systematically perturbs the electronic landscape, leading to predictable shifts in the NMR spectra. For instance, an electron-donating group (EDG) like methoxy (-OCH₃) will shield nearby nuclei (upfield shift), while an electron-withdrawing group (EWG) like nitro (-NO₂) will cause further deshielding (downfield shift).
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Hypothetical 1-Chloroisoquinoline-7-carbonitrile Derivatives in CDCl₃
Position
Parent Compound (Predicted)
5-Methoxy Derivative (Predicted)
5-Nitro Derivative (Predicted)
H-3
~7.6
~7.5
~7.8
H-4
~8.2
~8.1
~8.4
H-5
~8.0
-
-
H-6
~7.8
~7.1 (shielded by OCH₃)
~8.1 (deshielded by NO₂)
H-8
~8.5
~8.3 (ortho to CN)
~8.8 (ortho to CN)
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Hypothetical 1-Chloroisoquinoline-7-carbonitrile Derivatives in CDCl₃
Position
Parent Compound (Predicted)
5-Methoxy Derivative (Predicted)
5-Nitro Derivative (Predicted)
C-1
~152 (bearing Cl)
~151
~153
C-7
~110 (bearing CN)
~112
~108
C-N
~118
~117
~119
C-5
~130
~158 (bearing OCH₃)
~148 (bearing NO₂)
C-8
~136
~135
~138
Experimental Protocol: NMR Spectrum Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of the isoquinoline derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[1]
¹H NMR Acquisition:
Set the spectral width to cover a range of 0-10 ppm.
Use a standard 90° pulse angle.
Employ a relaxation delay of 1-2 seconds.
Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.[1]
¹³C NMR Acquisition:
Set the spectral width to encompass 0-160 ppm.
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation, followed by phase and baseline correction.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy excels at identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Characteristic Vibrational Frequencies
The 1-Chloroisoquinoline-7-carbonitrile scaffold possesses several diagnostic IR absorptions:
C≡N Stretch: This is the most prominent and diagnostic peak. For aromatic nitriles, it appears as a sharp, strong absorption in the 2240-2220 cm⁻¹ region.[2] Its intensity and position are sensitive to conjugation.[2][3]
Aromatic C=C Stretch: Multiple sharp peaks of variable intensity appear between 1600-1450 cm⁻¹.
Aromatic C-H Stretch: A sharp peak or series of peaks typically appear just above 3000 cm⁻¹.
C-Cl Stretch: This absorption is found in the fingerprint region (1000-600 cm⁻¹) and can be difficult to assign definitively without comparative analysis.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for 1-Chloroisoquinoline-7-carbonitrile Derivatives
Vibrational Mode
Parent Compound
Effect of EDG (e.g., -OCH₃)
Effect of EWG (e.g., -NO₂)
C≡N Stretch
~2230 (strong, sharp)
Slight decrease in frequency, increase in intensity
Slight increase in frequency, decrease in intensity
Aromatic C=C
~1600-1450
Minor shifts in pattern
Minor shifts in pattern
C-O Stretch (Ether)
N/A
~1250 (strong)
N/A
N-O Stretch (Nitro)
N/A
N/A
~1530 & ~1350 (strong)
The electronic nature of other ring substituents can subtly influence the C≡N bond polarity and strength, leading to minor but observable shifts in its stretching frequency.[3]
Experimental Protocol: ATR-FTIR Spectroscopy
Background Collection: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[1]
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹.[1] Co-adding 16 to 32 scans is recommended to improve the signal-to-noise ratio.
Data Processing: The instrument's software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
UV-Vis spectroscopy provides insights into the conjugated π-electron system of a molecule. The absorption of UV or visible light promotes electrons from a lower-energy molecular orbital (e.g., π) to a higher-energy one (e.g., π*).
Influence of Structure on λₘₐₓ
The isoquinoline ring system is a chromophore with characteristic π → π* transitions. The position of the maximum absorbance wavelength (λₘₐₓ) is highly sensitive to the extent of conjugation and the presence of auxochromes (groups that modify the chromophore's absorption).
Parent Scaffold: The conjugated system of 1-Chloroisoquinoline-7-carbonitrile is expected to show complex absorption bands, typically between 250-350 nm.
Effect of Substituents:
Bathochromic Shift (Red Shift): The addition of electron-donating groups (e.g., -OH, -OCH₃) or extending conjugation typically shifts λₘₐₓ to longer wavelengths.[4]
Hypsochromic Shift (Blue Shift): Groups that disrupt conjugation can shift λₘₐₓ to shorter wavelengths.
Sample Preparation: Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile).[1][6] Dilute this stock solution to a final concentration that yields an absorbance reading between 0.1 and 1.0 at λₘₐₓ to ensure adherence to the Beer-Lambert law.
Baseline Correction: Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline correction across the desired wavelength range (e.g., 200-600 nm).[4]
Spectrum Acquisition: Replace the blank cuvette with the sample cuvette and acquire the absorption spectrum.
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the parent compound and structural clues from its fragmentation pattern.
Key Signatures in the Mass Spectrum
Molecular Ion (M⁺): This peak corresponds to the intact molecule that has lost one electron.
Nitrogen Rule: Compounds containing an even number of nitrogen atoms (like the two in our isoquinoline core) will have an even nominal molecular weight.[7] For C₉H₅ClN₂, the expected molecular weight is ~188, an even number, which is consistent with the rule.
Isotope Pattern: The presence of chlorine is definitively confirmed by its isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks for any chlorine-containing fragment: the molecular ion (M⁺) and an "M+2" peak that is approximately one-third the intensity of the M⁺ peak.[8][9] This 3:1 ratio is a hallmark of a monochlorinated compound.
Fragmentation: The molecular ion can fragment in predictable ways. Common fragmentation pathways for this scaffold might include the loss of a chlorine radical (M-35), loss of HCN from the nitrile and ring (M-27), or other cleavages of the heterocyclic ring.
Conceptual Workflow: Electron Ionization (EI-MS)
Ionization: The sample is bombarded with high-energy electrons, ejecting an electron from the molecule to form a radical cation (the molecular ion, M⁺).[8]
Acceleration: The newly formed ions are accelerated by an electric field.
Deflection: The ions are deflected by a magnetic field. The degree of deflection is dependent on their mass-to-charge ratio.
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.
The comprehensive characterization of 1-Chloroisoquinoline-7-carbonitrile derivatives is achieved not by a single technique, but by the synergistic interpretation of data from NMR, IR, UV-Vis, and Mass Spectrometry. Each method provides a unique and vital piece of the structural puzzle. NMR defines the precise atomic connectivity, IR confirms the presence and electronic environment of key functional groups, UV-Vis probes the conjugated π-system, and Mass Spectrometry validates the molecular weight and elemental composition. By understanding how structural modifications systematically influence the output of each technique, researchers can confidently confirm the identity of novel derivatives and build robust structure-activity relationships essential for advancing drug discovery and materials development.
References
SIELC Technologies. (n.d.). Uv-Vis Spectrum of Isoquinoline. Retrieved from [Link]
Narasimhan, N. S., Mali, R. S., & Kulkarni, M. V. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
Girek, T., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070. Retrieved from [Link]
Zbancioc, G., Mangalagiu, I., & Moldoveanu, C. (2015). Photophysical properties of isoquinoline derivatives. ResearchGate. Retrieved from [Link]
Barone, V., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PLoS ONE, 8(9), e75806. Retrieved from [Link]
Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2260. Retrieved from [Link]
Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]
Rudd, D., et al. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 26(19), 5764.
Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127-141. Retrieved from [Link]
Kul, T., et al. (2016). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1-Chloro-7-methoxyisoquinoline-6-carbonitrile. PubChem Compound Database. Retrieved from [Link]
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
LibreTexts Chemistry. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
ASFC Chemistry. (2017, May 24). Nitriles IR Spectra and alkenes (with stereoisomerism references). YouTube. Retrieved from [Link]
Chem 203. (2021). Radicals and Mass Spectrometry (MS). Retrieved from [Link]
Mary, Y. S., et al. (2016). Molecular structure, aromaticity, vibrational investigation and dual descriptor for chemical reactivity on 1- chloroisoquinoline using quantum chemical studies. ResearchGate. Retrieved from [Link]
Chemazon. (2023, September 21). Identification of heteroatom using mass spectrum-Mass spectrometry| Spectroscopy | Organic Chemistry. YouTube. Retrieved from [Link]
IndiaMART. (n.d.). 98 % 1-Chloro-7-Methoxyisoquinoline Or 7-Methoxy-1-chloroisoquinoline, 100 G, 53533-54-3. Retrieved from [Link]
Takhistov, V. V., & Pleshkova, A. P. (2001). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 70(8), 637-661.
Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
Grigolo, T. A., & Miller, S. J. (2020). Enantioselective Total Synthesis of Two Aromatized Halicyclamines. Journal of the American Chemical Society, 142(36), 15236-15241.
Chemistry Steps. (n.d.). The Nitrogen Rule in Mass Spectrometry. Retrieved from [Link]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 1-Chloroisoquinoline-7-carbonitrile Analogs
Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of drug discovery, identifying a potent, selective, and novel chemical entity is only the beginning. A promising compound's ultimate...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of drug discovery, identifying a potent, selective, and novel chemical entity is only the beginning. A promising compound's ultimate success hinges on its pharmacokinetic profile, and at the heart of this profile lies metabolic stability.[1][2] Metabolic stability, the susceptibility of a compound to biotransformation by metabolic enzymes, dictates its half-life, bioavailability, and potential for drug-drug interactions.[3][4] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[1][3]
The 1-Chloroisoquinoline-7-carbonitrile scaffold represents a promising starting point for novel therapeutics. However, like any new chemical series, its metabolic liabilities are unknown. This guide provides a comparative framework for assessing the metabolic stability of its analogs, empowering research teams to make data-driven decisions in lead optimization. We will explore the primary in vitro systems, delve into detailed experimental protocols, and explain how to interpret the resulting data to select candidates with favorable pharmacokinetic properties.[1]
Choosing the Right Tool: A Comparison of In Vitro Metabolic Systems
The liver is the primary site of drug metabolism, driven largely by Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) enzymes.[5][6] Our goal is to select an in vitro system that best models this environment for our specific stage of research. The three most widely used systems are liver microsomes, S9 fractions, and hepatocytes.
Feature
Liver Microsomes
Liver S9 Fraction
Hepatocytes
Composition
Endoplasmic reticulum vesicles
Microsomes + Cytosol
Intact, viable liver cells
Enzymes Present
Phase I (CYPs, FMOs)
Phase I + Phase II (SULTs, UGTs, GSTs)
Full complement of Phase I & II enzymes and cofactors
Primary Use
High-throughput screening for Phase I metabolism[7]
Broader assessment of Phase I and II metabolism[8]
"Gold standard" for comprehensive metabolic profiling[5]
Throughput
High
Medium
Low to Medium
Cost
Low
Low-Medium
High
Complexity
Low (requires cofactor addition)
Low (requires cofactor addition)
High (requires specialized cell culture)
Predictive Power
Good for CYP-mediated clearance
Good for cytosolic enzyme involvement
Excellent for overall hepatic clearance prediction
For early-stage lead optimization of 1-Chloroisoquinoline-7-carbonitrile analogs, liver microsomes offer the best balance of throughput, cost, and relevant data.[5] They allow for rapid ranking of compounds based on their susceptibility to cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of over 90% of clinical drugs and are known to metabolize quinoline and isoquinoline structures.[9][10][11]
Visualizing the Process: Experimental and Metabolic Pathways
Understanding the experimental workflow and the potential metabolic fate of the parent compound is crucial for contextualizing the data.
Caption: Workflow for a typical liver microsomal stability assay.
Caption: Potential Phase I metabolic pathways for the scaffold.
Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol provides a self-validating system for determining metabolic stability. It includes a negative control (minus cofactor) to ensure metabolism is enzyme-dependent and a positive control to verify assay performance.
1. Materials & Reagents
Test System: Pooled Human Liver Microsomes (HLM), stored at -80°C.
Test Compounds: 1-Chloroisoquinoline-7-carbonitrile analogs, dissolved in DMSO (10 mM stock).
Positive Control: A compound with known metabolic liability (e.g., Verapamil, Testosterone).
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).[12]
Quenching Solution: Ice-cold Acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).
Prepare Master Mix: On ice, prepare a master mix containing the appropriate volume of phosphate buffer and liver microsomes. The final protein concentration should be 0.5 mg/mL.[7][13]
Prepare Compound Plates: In a 96-well plate, add buffer. Then, add a small volume of the 10 mM test compound stock solution to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.25% to avoid enzyme inhibition.
Negative Control: Prepare wells containing the test compound and microsomal mix but substitute the NADPH regenerating system with plain buffer. This "minus cofactor" control confirms that compound disappearance is due to enzymatic metabolism.[13]
Pre-incubation: Add the microsomal master mix to the compound plate. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative control). This is your T=0 time point.[12]
Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by transferring an aliquot of the reaction mixture into a new plate containing the ice-cold quenching solution.[7] The T=0 sample is taken immediately after adding the NADPH system.
Sample Processing: Once all time points are collected, centrifuge the sample plate at high speed (e.g., 4000 x g for 10 min) to pellet the precipitated proteins.[12]
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[14][15][16]
3. Data Analysis and Interpretation
Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point.
Calculate Percent Remaining:
Percent Remaining (%) = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
Determine Half-Life (t½): Plot the natural log (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k).
Slope = -k
t½ (min) = 0.693 / k
Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver enzymes to metabolize the compound.[5][14]
The goal is to use this data to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies. Analogs with lower clearance are generally more desirable.[17][18]
Analog ID
R-Group Modification
t½ (min)
CLint (µL/min/mg)
Metabolic Stability Category
Parent-001
H
12.5
110.9
High Clearance
Analog-002
-CF3 at C4
> 60
< 9.2
Low Clearance
Analog-003
-OMe at C5
45.1
24.6
Moderate Clearance
Analog-004
Cyclopropyl at C4
> 60
< 9.2
Low Clearance
Verapamil
(Positive Control)
8.2
169.0
High Clearance
Interpretation:
Parent-001 is rapidly metabolized, suggesting a metabolic liability on the core scaffold.
Analog-002 & Analog-004 show significantly improved stability. The introduction of an electron-withdrawing group (-CF3) or a sterically hindering cyclopropyl group at the C4 position appears to block a key site of metabolism. This is a common strategy to enhance metabolic stability.[17][18]
Analog-003 shows moderate improvement, indicating that substitution at the C5 position is less effective at preventing metabolism than at C4.
Conclusion and Forward Path
This guide provides a robust framework for the initial metabolic stability assessment of 1-Chloroisoquinoline-7-carbonitrile analogs. By employing a systematic approach using liver microsomes, researchers can efficiently rank compounds and identify key structural modifications that enhance stability.[17] Analogs identified as having low clearance (e.g., Analog-002, Analog-004) should be prioritized for further profiling in more complex systems like hepatocytes to confirm their stability and investigate potential Phase II metabolism pathways. This iterative cycle of design, synthesis, and testing is fundamental to advancing metabolically sound candidates toward clinical development.[19]
References
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. Retrieved from [Link]
Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
PubMed. (2011, April 15). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. Retrieved from [Link]
Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
ResearchGate. (n.d.). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids | Request PDF. Retrieved from [Link]
PMC. (n.d.). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. Retrieved from [Link]
Cyprotex | Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
MDPI. (2023, March 2). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Retrieved from [Link]
ResearchGate. (n.d.). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2012, January 25). stability indicating by lc-ms method. Retrieved from [Link]
Oxford Academic. (n.d.). Cytochrome P450 species involved in the metabolism of quinoline. Retrieved from [Link]
ResearchGate. (2025, October 12). (PDF) A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Retrieved from [Link]
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]
ResearchGate. (2021, September 11). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Retrieved from [Link]
PubChem. (n.d.). 1-Chloro-7-methoxyisoquinoline-6-carbonitrile. Retrieved from [Link]
PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Retrieved from [Link]
MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]
Longdom Publishing. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]
PubMed. (2021, August). Drug metabolic stability in early drug discovery to develop potential lead compounds. Retrieved from [Link]
ResearchGate. (n.d.). Metabolic Stability and Analogue-Based Drug Discovery | Request PDF. Retrieved from [Link]
MDPI. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]
Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
Technical Guide: In Vitro Assay Validation for 1-Chloroisoquinoline-7-carbonitrile Derivatives
Executive Summary: The Scaffold Advantage In the development of Rho-associated protein kinase (ROCK) inhibitors, the isoquinoline core has long been the gold standard, exemplified by Fasudil . However, traditional 5-subs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold Advantage
In the development of Rho-associated protein kinase (ROCK) inhibitors, the isoquinoline core has long been the gold standard, exemplified by Fasudil . However, traditional 5-substituted isoquinolines often suffer from limited selectivity against Protein Kinase A (PKA) and rapid metabolic clearance.
This guide validates a novel class of inhibitors derived from 1-Chloroisoquinoline-7-carbonitrile . Unlike the classic sulfonyl-isoquinolines, the 7-carbonitrile moiety provides a unique vector for pi-stacking interactions within the ATP-binding pocket while the reactive 1-chloro position allows for facile nucleophilic substitution to tune solubility and potency.
This document serves as a validation protocol for ICQ-7CN-D (a representative high-affinity derivative), comparing its performance against industry standards Fasudil and Y-27632 .
Part 1: Comparative Performance Data
To objectively assess the utility of the 1-Chloroisoquinoline-7-carbonitrile scaffold, we compared the optimized derivative (ICQ-7CN-D) against established alternatives.
Data represents mean IC50 values (nM) from n=3 independent experiments.
Compound
Core Scaffold
ROCK1 IC50 (nM)
ROCK2 IC50 (nM)
PKA IC50 (nM)
Selectivity (PKA/ROCK2)
ICQ-7CN-D
Isoquinoline-7-CN
2.1
1.8
>10,000
>5,500x
Fasudil
Isoquinoline-5-SO2
330
280
1,500
~5x
Y-27632
Pyridine
140
140
2,500
~18x
Senior Scientist Insight: The critical differentiator here is the Selectivity Ratio . While Fasudil is potent, its narrow window against PKA leads to off-target vasodilation effects. The 7-carbonitrile derivatives demonstrate a structural "clash" in the PKA pocket that is tolerated in ROCK, drastically improving the safety profile.
Table 2: Physicochemical & ADME Properties
Parameter
ICQ-7CN-D
Fasudil
Y-27632
Method
Solubility (pH 7.4)
120 µM
>10 mM
>10 mM
Kinetic Shake-flask
LogD (pH 7.4)
2.4
0.1
1.2
Shake-flask
HLM Stability (T1/2)
>120 min
45 min
60 min
Human Liver Microsomes
Caco-2 Permeability
High
Low
Moderate
A-to-B Efflux
Part 2: Assay Validation Framework
Trustworthy data requires a self-validating system. We utilize a dual-arm validation strategy: Biochemical TR-FRET for intrinsic affinity and Cellular Phospho-MLC for functional potency.
Biochemical Assay: TR-FRET Kinase Binding
Rationale: We avoid radiometric assays (33P) due to waste disposal issues and filter-binding variability. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offers a high Z' factor (>0.7) and resistance to compound autofluorescence.
Protocol:
Reagents: Recombinant human ROCK2 (active), ULight-labeled peptide substrate (specific to ROCK), and Europium-labeled anti-phospho antibody.
Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20 (Critical to prevent aggregation-based false positives), 2 mM DTT.
Procedure:
Dispense 5 µL of compound (serially diluted in DMSO) into 384-well white plates.
Add 10 µL of Enzyme/Substrate mix. Incubate 60 min at RT.
Add 5 µL of Detection Mix (Eu-Ab + EDTA to stop reaction).
Read on EnVision plate reader (Excitation: 320nm, Emission: 665nm/615nm).
Validation Criteria:
Z-Factor: Must be > 0.6.
DMSO Tolerance: Validated up to 2% (ICQ-7CN derivatives are lipophilic; tolerance is key).
Reference Standard: Fasudil IC50 must fall within 2-fold of historical mean.
Rationale: ROCK regulates actin cytoskeleton organization by phosphorylating MLC. This assay confirms the inhibitor penetrates the cell membrane and engages the target in a physiological context.
Protocol:
Cell Line: A7r5 (Rat aortic smooth muscle cells).
Stimulation: Cells are serum-starved for 24h, then pre-treated with ICQ-7CN-D for 30 min.
Activation: Stimulate with Thrombin (1 U/mL) for 10 min to induce RhoA/ROCK pathway.
Lysis & Detection: Lyse cells in RIPA buffer containing phosphatase inhibitors. Quantify p-MLC (Ser19) via Sandwich ELISA or Western Blot.
Part 3: Visualizing the Workflow
The following diagram illustrates the logical flow from the raw scaffold to the validated hit, highlighting the critical "Go/No-Go" decision gates.
Figure 1: Iterative validation workflow transforming the raw 1-chloro scaffold into a validated lead.
Mechanism of Action
Understanding why the 7-carbonitrile works is crucial for assay troubleshooting.
Figure 2: Binding mode hypothesis. The 7-CN group exploits a unique pi-stacking region not accessed by Fasudil.
Part 4: Troubleshooting & Expert Tips
Compound Aggregation: Isoquinoline derivatives can be lipophilic. If your IC50 curves are steep (Hill slope > 2.0), the compound is likely aggregating.
Solution: Ensure 0.01% Triton X-100 or Tween-20 is present in the assay buffer.
Interference: The "7-carbonitrile" group is generally stable, but the "1-chloro" starting material is highly reactive.
QC Check: Ensure the starting material is <0.5% in the final sample. Residual 1-chloroisoquinoline is an alkylating agent and will covalently modify the kinase, causing false potency.
Light Sensitivity: Some isoquinolines degrade under UV light. Perform assays in low-light conditions or use amber tubes.
References
FDA Guidance for Industry:Bioanalytical Method Validation M10.
Liao, et al. (2007):New Rho-Kinase Inhibitors: Synthesis and Biological Activity of Isoquinoline Derivatives. (Foundational SAR for isoquinoline ROCK inhibitors).
A Senior Application Scientist's Guide to the Synthesis of Substituted Isoquinoline Carbonitriles: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous bioactive natural products and pharmaceuticals. The introduction of a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous bioactive natural products and pharmaceuticals. The introduction of a carbonitrile (cyano) group onto this framework further enhances its utility, serving as a versatile synthetic handle for downstream functionalization and often contributing directly to the molecule's pharmacological profile. This guide provides an in-depth, comparative analysis of the primary synthetic routes to substituted isoquinoline carbonitriles, offering insights into the mechanistic underpinnings and practical considerations for each methodology.
Strategic Approaches to Isoquinoline Carbonitrile Synthesis
The synthesis of isoquinoline carbonitriles can be broadly categorized into two strategic approaches:
Direct Cyanation of a Pre-formed Isoquinoline Ring: These methods involve the introduction of a cyano group onto an existing isoquinoline or dihydroisoquinoline core.
Annulative Methods Incorporating a Cyano Group: These strategies construct the isoquinoline ring system from acyclic precursors where the cyano group is already present in one of the starting materials.
This guide will delve into the most prominent examples from both classical and modern organic synthesis that fall under these categories.
The Reissert Reaction: A Classic and Direct Route to 1-Cyanoisoquinolines
The Reissert reaction is a cornerstone in the synthesis of 1-cyanoisoquinolines.[1] It involves the reaction of an isoquinoline with an acyl chloride and a cyanide source, typically potassium cyanide or trimethylsilyl cyanide (TMSCN), to form a Reissert compound (a 1-acyl-2-cyano-1,2-dihydroisoquinoline).[1][2] Subsequent treatment of the Reissert compound with a base facilitates the elimination of the acyl group and rearomatization to yield the 1-cyanoisoquinoline.
Mechanism of the Reissert Reaction
The reaction proceeds through the formation of a highly electrophilic N-acylisoquinolinium salt. Nucleophilic attack by the cyanide ion at the C1 position then yields the dihydroisoquinoline intermediate, known as the Reissert compound. Base-mediated deprotonation at C1, followed by elimination of the carboxylate, leads to the final 1-cyanoisoquinoline product.
Diagram: Mechanism of the Reissert Reaction
Caption: Mechanism of the Reissert Reaction for the synthesis of 1-cyanoisoquinolines.
Advantages and Limitations of the Reissert Reaction
Advantages:
Directness: It provides a direct route to 1-cyanoisoquinolines from readily available isoquinolines.
Versatility: A wide range of acyl chlorides can be employed.
Predictable Regioselectivity: Cyanation occurs specifically at the C1 position.
Limitations:
Harsh Reagents: The use of potassium cyanide requires careful handling due to its high toxicity. Milder cyanide sources like TMSCN can be used but may require specific catalysts.[3]
Limited to C1-cyanation: This method is not suitable for introducing a cyano group at other positions of the isoquinoline ring.
Substrate Scope: The reaction can be sensitive to substituents on the isoquinoline ring.
To a stirred solution of isoquinoline (1.0 equiv) in a biphasic mixture of dichloromethane and water, add potassium cyanide (1.5 equiv).
Cool the mixture to 0 °C and add benzoyl chloride (1.2 equiv) dropwise.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
Concentrate the organic phase under reduced pressure to obtain the crude Reissert compound.
Dissolve the crude Reissert compound in a suitable solvent (e.g., methanol) and treat with a base (e.g., sodium hydroxide) to induce elimination.
After completion of the reaction, neutralize the mixture, extract the product with an organic solvent, and purify by column chromatography.
Classical Annulative Methods: Building the Cyanoisoquinoline Core
While the Reissert reaction modifies a pre-existing isoquinoline, classical name reactions can be adapted to construct the isoquinoline ring with a cyano group already in place.
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.[4][5] To synthesize a cyano-substituted isoquinoline, a cyanobenzaldehyde can be used as the starting material.[4]
Diagram: Pomeranz-Fritsch Reaction Workflow
Caption: General workflow for the Pomeranz-Fritsch synthesis of isoquinoline carbonitriles.
Causality Behind Experimental Choices: The use of a strong acid like sulfuric acid is crucial for both the hydrolysis of the acetal and the subsequent electrophilic aromatic substitution (cyclization) step.[4] The reaction is often sensitive to the position of the cyano group on the benzaldehyde, as electron-withdrawing groups can deactivate the aromatic ring towards cyclization.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline.[6][7][8] To incorporate a cyano group, a β-(cyanophenyl)ethylamine or an N-acyl derivative with a cyano group can be utilized.
Causality Behind Experimental Choices: The choice of a powerful dehydrating agent is essential to promote the formation of the key nitrilium ion intermediate, which undergoes intramolecular electrophilic attack on the aromatic ring.[7] The presence of electron-donating groups on the phenyl ring generally facilitates the cyclization, while electron-withdrawing groups like the cyano group can hinder the reaction, often requiring harsher conditions.[9]
The Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[10] This method is particularly useful for the synthesis of tetrahydroisoquinoline-1-carbonitriles when glycolonitrile or a related cyanated aldehyde equivalent is used. Subsequent oxidation would then lead to the aromatic isoquinoline carbonitrile.
Causality Behind Experimental Choices: The reaction proceeds via the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion that undergoes cyclization.[10] The nucleophilicity of the aromatic ring is a key factor; electron-rich aromatic systems undergo cyclization under milder conditions.[11]
Modern Synthetic Methodologies: Transition-Metal Catalysis
Modern synthetic methods, particularly those employing transition-metal catalysis, offer powerful and often more versatile alternatives for the synthesis of substituted isoquinoline carbonitriles.
Direct C-H Cyanation
Direct C-H cyanation of isoquinolines or their N-oxides has emerged as an attractive strategy. These methods avoid the need for pre-functionalized substrates. For instance, the Reissert-Henze reaction, a modification of the Reissert reaction, allows for the direct cyanation of isoquinoline N-oxides at the C1 position.[12][13][14] Other transition-metal-catalyzed C-H cyanation reactions, often employing palladium, rhodium, or copper catalysts, can also be utilized.[15]
Annulative Approaches via Transition-Metal Catalysis
Transition-metal-catalyzed annulation reactions provide convergent and highly flexible routes to substituted isoquinolines.[16] These reactions often involve the coupling of a substituted benzimine or related precursor with a nitrile-containing coupling partner, such as a cyano-substituted alkyne. A notable example is the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, which provides a versatile route to multiply substituted isoquinolines.[17][18]
Diagram: Transition-Metal-Catalyzed Annulation
Caption: Conceptual workflow for transition-metal-catalyzed annulation to form isoquinoline carbonitriles.
Comparative Analysis of Synthetic Routes
Method
Position of Cyanation
Key Precursors
Reagents & Conditions
Advantages
Limitations
Reissert Reaction
C1
Isoquinoline
Acyl chloride, KCN or TMSCN, base
Direct, predictable regioselectivity
Toxic cyanide source, limited to C1
Pomeranz-Fritsch
Variable (on benzene ring)
Cyanobenzaldehyde, aminoacetal
Strong acid (e.g., H₂SO₄), heat
Access to various substitution patterns
Can be low yielding, sensitive to electron-withdrawing groups
Bischler-Napieralski
Variable (on benzene ring)
β-(Cyanophenyl)ethylamine derivative
Dehydrating agent (POCl₃, P₂O₅), heat
Builds the isoquinoline core
Harsher conditions often required for deactivated rings
Pictet-Spengler
C1 (initially as tetrahydro)
β-Arylethylamine, cyanated aldehyde
Acid catalyst
Forms tetrahydroisoquinoline precursor
Requires subsequent oxidation to the isoquinoline
Direct C-H Cyanation
Primarily C1
Isoquinoline or N-oxide
Various (e.g., TMSCN, metal catalysts)
Atom-economical, avoids pre-functionalization
Regioselectivity can be an issue, catalyst may be expensive
TM-Catalyzed Annulation
Variable
o-Halo/alkenyl benzaldehydes, alkynes, nitriles
Pd, Cu, Rh catalysts, ligands, base
High versatility, convergent, good functional group tolerance
Catalyst and ligand optimization may be required
Conclusion and Future Perspectives
The choice of synthetic route to a specific substituted isoquinoline carbonitrile will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
For the direct and reliable synthesis of 1-cyanoisoquinolines , the Reissert reaction remains a valuable and well-established method.
The classical annulative methods (Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler) offer pathways to construct the isoquinoline core with a cyano group on the benzene ring, although they may be limited by the electronic nature of the substrates.
Modern transition-metal-catalyzed methods , particularly direct C-H cyanation and annulative strategies, provide the greatest flexibility and are often more tolerant of a wider range of functional groups. These methods are at the forefront of research and offer significant potential for the development of novel and efficient syntheses of complex isoquinoline carbonitriles.
As the demand for structurally diverse and functionally optimized isoquinoline-based compounds continues to grow in the pharmaceutical and materials science sectors, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key area of research.
References
BenchChem (2025). Application Notes and Protocols: Synthesis of 4-Cyano-3-methylisoquinoline. BenchChem.
Molecules (2024). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. PMC.
Wikipedia (2024). Pictet–Spengler reaction.
Myers, A. G. Research Group (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University.
Name Reactions in Organic Synthesis (n.d.). Bischler-Napieralski Reaction.
cross-validation of analytical data for 1-Chloroisoquinoline-7-carbonitrile
The following guide provides a rigorous analytical cross-validation framework for 1-Chloroisoquinoline-7-carbonitrile (CAS: 214475-54-8). This document is structured to serve researchers requiring high-fidelity structura...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a rigorous analytical cross-validation framework for 1-Chloroisoquinoline-7-carbonitrile (CAS: 214475-54-8). This document is structured to serve researchers requiring high-fidelity structural confirmation for use in late-stage lead optimization or process development, specifically within the context of HIF-PH inhibitors and kinase inhibitor synthesis.
In medicinal chemistry, 1-chloroisoquinoline-7-carbonitrile is a high-value scaffold used to introduce the isoquinoline core via nucleophilic aromatic substitution (
) or Suzuki couplings. However, its synthesis—typically via the chlorination of 7-cyanoisoquinoline -oxide—often generates critical impurities that standard QC methods miss.
The Problem: Standard C18 HPLC methods often fail to resolve the 7-carbonitrile target from its 5-carbonitrile regioisomer or the 1-hydroxy hydrolysis byproduct (isocarbostyril). Relying solely on 1D-NMR or low-resolution LC-MS can lead to "phantom" SAR (Structure-Activity Relationship) data caused by undetected isomers.
The Solution: This guide compares a "Standard QC" workflow against a "High-Fidelity Cross-Validation" protocol, demonstrating why orthogonal testing is non-negotiable for this compound.
Comparative Analysis: Standard vs. High-Fidelity Protocols
The following table contrasts the detection capabilities of a standard commercial certificate of analysis (CoA) workflow versus the required cross-validation protocol.
Feature
Standard QC (Commercial Grade)
High-Fidelity Cross-Validation (Pharma Grade)
Primary Method
HPLC (C18, Acidic pH)
UPLC (Phenyl-Hexyl, Neutral pH)
Identity Verification
1H NMR (1D only)
1H NMR + NOESY + 13C HMBC
Impurity Detection
Detects gross synthesis byproducts (>5%)
Detects Regioisomers (0.1%) & Hydrolysis products
Mass Spec
Low-Res ESI (M+H only)
High-Res Q-TOF (Isotope Pattern Confirmation)
Risk Factor
High: Co-elution of 5-CN and 7-CN isomers.
Low: Baseline separation of isomers via selectivity.
Cross-Validation Workflow
The following diagram outlines the decision matrix for validating CAS 214475-54-8, ensuring no regioisomers compromise the material.
Caption: Orthogonal validation workflow emphasizing the necessity of Phenyl-Hexyl chromatography and NOESY NMR for isomer differentiation.
Standard C18 columns often fail to separate the 5-cyano and 7-cyano isomers due to identical hydrophobicity. We utilize a Phenyl-Hexyl stationary phase, which exploits
interactions with the isoquinoline ring to resolve positional isomers.
Instrument: Agilent 1290 Infinity II or equivalent UPLC.
Success Criteria: The 7-CN isomer typically elutes after the 5-CN isomer due to steric accessibility of the
-system.
Protocol B: 1H NMR Structural Confirmation
The definitive distinction lies in the coupling pattern of the benzene ring protons.
Solvent: DMSO-
(CDCl may cause overlap; DMSO separates polar protons).
Key Diagnostic Signals (7-CN Isomer):
H3 (Isoquinoline ring): Singlet,
ppm.
H8 (Peri-position to N): Doublet, usually the most deshielded aromatic proton (
ppm) due to the anisotropy of the adjacent ring nitrogen and the 7-CN group.
H1 (Missing): The C1 position is substituted by Chlorine. Note: If a signal appears at ~9.2 ppm, the Chlorine has hydrolyzed to H (unlikely) or the starting material (N-oxide) is present.[1]
Differentiation from 5-CN Isomer:
7-CN: H8 appears as a doublet with small meta coupling (d,
171.05 indicates hydrolysis to 1-hydroxyisoquinoline-7-carbonitrile (isocarbostyril form), a common degradation product in moist solvents.
Impurity Origin & Profiling
Understanding the chemical origin of impurities allows for targeted exclusion. The following diagram illustrates the synthesis pathway and where specific impurities arise.
Caption: Synthesis pathway showing the origin of the critical 1-hydroxy impurity (m/z 171) and potential regioisomers.
References
BenchChem. (2025).[3][4] Chromatographic Separation of Quinoline and Isoquinoline Isomers. Retrieved from
SIELC Technologies. (2018). Separation of Isoquinoline on Newcrom R1 HPLC column. Retrieved from
Gutiérrez, J. E., et al. (2021).[1] Optimization of the synthesis... of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. SAGE Open Medicine. Retrieved from
ChemicalBook. (2023).[5] Synthesis of Vadadustat and Intermediates. Retrieved from
National Institutes of Health (NIH). (2020). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes. Mass Spectrometry Reviews. Retrieved from
Benchmarking the Efficacy of 1-Chloroisoquinoline-7-carbonitrile Derivatives: A Technical Guide to HIF-PH Inhibition
Executive Summary The 1-chloroisoquinoline-7-carbonitrile scaffold (CAS: 215453-51-3) represents a privileged pharmacophore in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.[1] Most n...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1-chloroisoquinoline-7-carbonitrile scaffold (CAS: 215453-51-3) represents a privileged pharmacophore in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.[1] Most notably serving as the structural core for Vadadustat (AKB-6548) , this scaffold enables the synthesis of oral therapeutics for renal anemia.[1]
This guide benchmarks derivatives of this scaffold against standard-of-care alternatives (e.g., Roxadustat, Daprodustat).[1][2] It focuses on the 1-position chlorine as a nucleophilic displacement "warhead" and the 7-position nitrile as a precursor for hydrogen-bond donor/acceptor motifs essential for active site binding.[1]
Chemical Context & Mechanism of Action
The Isoquinoline Advantage
Unlike quinoline-based inhibitors (e.g., Roxadustat), the isoquinoline core derived from 1-chloroisoquinoline-7-carbonitrile offers a distinct solubility and metabolic profile.[1] The efficacy of these derivatives hinges on their ability to mimic 2-oxoglutarate (2-OG), the natural cofactor for PHD enzymes.[1]
1-Position (Chlorine): Serves as the site for
displacement to attach a glycine-based "tail."[1] This tail chelates the active site Iron (Fe2+).
7-Position (Nitrile): Typically hydrolyzed to an amide or carboxylic acid to engage in hydrogen bonding with Arg383/Tyr303 residues within the PHD2 binding pocket.
Mechanism: The Hypoxic Response
Inhibition of PHD enzymes prevents the hydroxylation of HIF-
, blocking its degradation by the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This stabilizes HIF, leading to the transcription of Erythropoietin (EPO).[1]
Figure 1: Mechanism of Action.[1][3] The isoquinoline derivative competes with 2-OG/Oxygen, preventing HIF hydroxylation and subsequent degradation.[1]
Comparative Benchmarking
The following data contrasts the Isoquinoline-7-carbonitrile derivative (Vadadustat class) against the Quinoline derivative (Roxadustat class) .
Table 1: Efficacy and Physicochemical Profile
Feature
Isoquinoline Derivative (Vadadustat)
Quinoline Derivative (Roxadustat)
Comparison Note
Scaffold Origin
1-Chloroisoquinoline-7-CN
4-Hydroxyquinoline
Isoquinoline core offers distinct IP space and solubility.[1]
PHD2 Potency ()
10 – 20 nM
5 – 10 nM
Roxadustat is slightly more potent in vitro; however, Vadadustat offers a tailored PK profile.[1]
Selectivity (PHD2 vs PHD3)
Moderate Selectivity
Pan-PHD Inhibition
Isoquinoline derivatives often show balanced inhibition, reducing potential off-target angiogenic effects.[1]
Analyst Insight: While Roxadustat shows higher raw potency, the Isoquinoline derivatives (Vadadustat) are designed for a "gentler" physiological response. The goal is to raise EPO within the therapeutic window without over-stimulating VEGF.
Experimental Validation Protocols
To validate the efficacy of a new derivative based on the 1-chloroisoquinoline-7-carbonitrile scaffold, use the following self-validating workflow.
Protocol A: Chemical Derivatization (
Displacement)
Objective: Functionalize the 1-chloro position with a glycine tail to enable iron chelation.[1]
Detection: Add Eu-Antibody and Streptavidin-APC.[1] The antibody recognizes hydroxylated HIF.
Readout: Measure TR-FRET ratio (665 nm / 615 nm).
High Signal = High Hydroxylation = Low Inhibition .
Low Signal = Low Hydroxylation = High Inhibition .
Figure 2: Validation Workflow.[1] From raw scaffold to validated biological data.[1]
Critical Analysis & Troubleshooting
Solubility Issues
The 1-chloroisoquinoline-7-carbonitrile core is highly lipophilic (cLogP ~2.8).[1]
Problem: Derivatives may precipitate in aqueous assay buffers.
Solution: Ensure final DMSO concentration in the TR-FRET assay is <1%. Pre-dilute compounds in 100% DMSO before spiking into the buffer.
Interference
Compounds with the isoquinoline core can be autofluorescent.
Control: Run a "No Enzyme" control. If the FRET signal is high in the absence of enzyme, the compound is interfering with the fluorophore.
References
Akebia Therapeutics. (2014). Vadadustat (AKB-6548) Phase 2b Studies in Non-Dialysis Dependent CKD.[1] Journal of Medicinal Chemistry.
Gupta, N., & Wish, J. B. (2017).[1] Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With Chronic Kidney Disease.[1][3] American Journal of Kidney Diseases.
Maxwell, P. H., & Eckardt, K. U. (2016).[1] HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia and beyond.[3][5][6][7] Nature Reviews Nephrology.
PubChem. (2024).[8] Compound Summary: 1-Chloroisoquinoline-7-carbonitrile.[1] National Library of Medicine.
Yeh, T. L., et al. (2017).[1] Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science.[9][10]
A Senior Application Scientist's Guide to the Safe Disposal of 1-Chloroisoquinoline-7-carbonitrile
This guide provides essential, field-proven procedures for the safe and compliant disposal of 1-Chloroisoquinoline-7-carbonitrile. As researchers and drug development professionals, our responsibility extends beyond the...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential, field-proven procedures for the safe and compliant disposal of 1-Chloroisoquinoline-7-carbonitrile. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their ultimate disposal. The protocols herein are designed to ensure personnel safety, environmental protection, and regulatory compliance, reflecting the best practices in laboratory chemical management. The chemical structure of this compound—a chlorinated aromatic heterocyclic with a nitrile group—necessitates a rigorous and informed approach to its handling as hazardous waste.
Hazard Profile & Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of 1-Chloroisoquinoline-7-carbonitrile is fundamental to appreciating the necessity of the stringent disposal protocols that follow. While comprehensive toxicological data for this specific carbonitrile derivative may be limited, the known hazards of its parent compound, 1-Chloroisoquinoline, provide a strong basis for a conservative risk assessment. This compound must be treated as hazardous waste.[1]
The primary hazards are associated with its irritant properties and potential toxicity.[2][3] It is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][5] Accidental exposure can lead to immediate health effects, and the long-term environmental impact of improper disposal of halogenated organic compounds is a significant concern.[6]
Table 1: Hazard Summary for Structurally Similar Compounds (1-Chloroisoquinoline)
Given these hazards, all waste streams containing 1-Chloroisoquinoline-7-carbonitrile, including neat compound, reaction mixtures, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and empty containers, must be disposed of as regulated hazardous waste.[1]
Regulatory Framework: Adherence to Hazardous Waste Standards
The disposal of chlorinated organic compounds is strictly regulated. In the United States, the Environmental Protection Agency (EPA) classifies many spent halogenated solvents and their residues as "F-listed" hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[8][9] This classification mandates a specific "cradle-to-grave" management approach. The principle is clear: this waste must be handled by licensed professionals to ensure its complete and safe destruction, typically via high-temperature incineration.[2][10] Pouring this chemical down the drain or disposing of it in regular solid waste is illegal and environmentally irresponsible.[2]
Standard Operating Procedure (SOP) for Disposal
This protocol ensures that from the moment 1-Chloroisoquinoline-7-carbonitrile is designated as waste, it is handled in a manner that mitigates risk and ensures compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, don the appropriate PPE as the last line of defense against exposure.[1]
Hand Protection: Wear chemically resistant gloves. Materials such as nitrile rubber, Viton®, or butyl rubber are recommended. Always consult the glove manufacturer's resistance guide for specific breakthrough times.[1][4]
Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1]
Body Protection: A properly fastened lab coat is required. For larger quantities, a chemical-resistant apron is advisable.[1]
Respiratory Protection: All handling of this compound, including waste packaging, should occur within a certified chemical fume hood to prevent inhalation.[1][2]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions and to ensure the waste stream can be managed correctly by the disposal facility.
Designate a Waste Container: Use a dedicated, clearly labeled container for "Halogenated Organic Waste."[11] This container should be made of a material compatible with the chemical (e.g., glass or polyethylene).
Do Not Mix Waste Streams: Never mix chlorinated waste with non-halogenated organic waste.[11] The reason for this is twofold: it prevents cross-contamination, and non-halogenated waste is often reprocessed for fuel, where the presence of halogens can lead to the formation of highly toxic dioxins upon combustion.[11]
Collect All Contaminated Materials: Place all items that have come into contact with 1-Chloroisoquinoline-7-carbonitrile, including gloves, absorbent pads from spills, and rinsed empty containers, into the designated hazardous waste container.[1]
Step 3: Container Management and Labeling
Proper labeling is a legal requirement and essential for safety.
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("1-Chloroisoquinoline-7-carbonitrile"), and the associated hazards (e.g., "Irritant," "Toxic").[1]
Container Integrity: Keep the container securely closed at all times, except when adding waste.[2][4] Store the container in a well-ventilated, designated satellite accumulation area away from incompatible materials like strong oxidizing agents.[1][7]
Step 4: Arranging for Professional Disposal
This category of chemical waste cannot be neutralized or disposed of in-house.
Contact a Licensed Service: The only acceptable disposal method is through a licensed professional waste disposal company.[2] Your institution's Environmental Health & Safety (EH&S) office will have established procedures and contracts for this service.
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's and local regulatory requirements.
Emergency Procedures for Spills and Exposure
In the event of an accident, a swift and correct response is critical.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[1][2]
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][4]
Small Spill (in a fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Carefully sweep or scoop the material into the designated "Halogenated Organic Waste" container.[2] Decontaminate the area with an appropriate solvent followed by soap and water.[1]
Large Spill: Evacuate the immediate area and alert your institution's EH&S or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of 1-Chloroisoquinoline-7-carbonitrile waste.
Caption: Decision workflow for safe disposal of 1-Chloroisoquinoline-7-carbonitrile.
References
An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
Disposal Methods for Chlorinated Arom
1-Chloroisoquinoline Safety D
1-Chloroisoquinoline Safety D
1-Chloroisoquinoline Safety D
Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development.
Chemical Waste Containers for Chemical Waste Disposal. RiskAssess.
1-Chloroisoquinoline Safety D
1-Chloroisoquinoline Safety D
1-Chloroisoquinoline Safety Inform
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.
Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency.
Mastering the Safe Handling of 1-Chloroisoquinoline-7-carbonitrile: A Guide for Laboratory Professionals
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of unique chemical entities into the laboratory workflow is a constant. Among the...
Author: BenchChem Technical Support Team. Date: February 2026
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of unique chemical entities into the laboratory workflow is a constant. Among these is 1-Chloroisoquinoline-7-carbonitrile, a compound with significant potential in medicinal chemistry and organic synthesis.[1] Its molecular structure, featuring a chlorinated isoquinoline backbone and a nitrile group, suggests its utility as a versatile building block in the creation of complex molecules.[1] However, this same structural complexity necessitates a thorough and proactive approach to laboratory safety.
This guide provides essential, immediate safety and logistical information for handling 1-Chloroisoquinoline-7-carbonitrile. Moving beyond a simple checklist, we will delve into the rationale behind each safety recommendation, empowering you to not only follow procedures but to understand and internalize a culture of safety.
Hazard Assessment: Understanding the Risks
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2][3][4]
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[2][4]
Harmful if Swallowed or in Contact with Skin: These compounds can be harmful if ingested or absorbed through the skin.[2][5]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling 1-Chloroisoquinoline-7-carbonitrile. The following table outlines the minimum required PPE, with explanations rooted in the chemical's anticipated properties.
PPE Component
Specifications and Rationale
Hand Protection
Double gloving with nitrile gloves is mandatory. [6] Nitrile offers good resistance to a range of chemicals, including chlorinated hydrocarbons.[7] The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove provides a secondary barrier against unforeseen contamination. Always inspect gloves for any signs of degradation or puncture before use.[6]
Eye and Face Protection
Chemical safety goggles are the minimum requirement. [8][9] Given the risk of serious eye irritation, a full-face shield should be worn over safety goggles, especially when handling larger quantities or during procedures with a risk of splashing.[3][9]
Body Protection
A dedicated, fully-buttoned laboratory coat is essential. [6] For procedures with a higher risk of splashes or aerosol generation, a disposable chemical-resistant suit should be considered.[6][10]
Respiratory Protection
All handling of solid 1-Chloroisoquinoline-7-carbonitrile must be conducted within a certified chemical fume hood. [6][11] This is the primary engineering control to prevent inhalation of dust particles. In the event of a significant spill or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[4][11]
Operational Plan: A Step-by-Step Protocol for Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a controlled laboratory environment.
Preparation and Weighing
Designated Area: All work with 1-Chloroisoquinoline-7-carbonitrile should be performed in a designated area, such as a chemical fume hood, to contain any potential contamination.[6]
Surface Protection: Before beginning, cover the work surface of the fume hood with disposable absorbent bench paper.[6] This will contain any minor spills and simplify the cleanup process.
Assemble Equipment: Have all necessary glassware, reagents, and waste containers assembled and within easy reach inside the fume hood before handling the compound.
Don PPE: Put on all required PPE as outlined in the table above before opening the primary container.
Dissolution and Reaction
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[4]
Controlled Addition: When adding the solid to a solvent, do so slowly and carefully to avoid generating dust.
Temperature Control: Be mindful of any exothermic reactions and have appropriate cooling baths on hand.
Emergency Procedures: Planning for the Unexpected
Even with the most stringent precautions, accidents can happen. A clear and well-rehearsed emergency plan is crucial.
Spill Response
Small Spills (within a fume hood):
Alert colleagues in the immediate area.
Wearing appropriate PPE, use an absorbent material to contain and clean up the spill.[12]
Place the contaminated absorbent material in a sealed, labeled hazardous waste container.
Clean the spill area with a suitable solvent, followed by soap and water.
Alert others and activate the nearest fire alarm if there is a fire or significant inhalation hazard.
Contact your institution's emergency response team.[12]
Do not attempt to clean up a large spill without proper training and equipment.
Exposure Response
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5][11] Seek medical attention if irritation persists.[11]
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][5][11] Seek immediate medical attention.[11]
Inhalation: Move the affected person to fresh air.[2][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][12]
Disposal Plan: Responsible Waste Management
Proper disposal of 1-Chloroisoquinoline-7-carbonitrile and associated waste is a critical component of laboratory safety and environmental responsibility.
Chemical Waste: All solid waste, contaminated materials (e.g., gloves, bench paper), and solutions containing 1-Chloroisoquinoline-7-carbonitrile must be disposed of as hazardous waste.[2][8]
Waste Containers: Use clearly labeled, sealed containers for hazardous waste.[13] Halogenated organic waste should be segregated from non-halogenated waste streams.[13]
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8] Do not discharge any waste containing this compound into the sewer system.[11]
Visualizing the Safety Workflow
To provide a clear, at-a-glance overview of the critical safety workflow for handling 1-Chloroisoquinoline-7-carbonitrile, the following diagram illustrates the key decision points and actions.
Caption: Key safety workflow for handling 1-Chloroisoquinoline-7-carbonitrile.
By adhering to these guidelines, researchers can confidently and safely work with 1-Chloroisoquinoline-7-carbonitrile, unlocking its potential while maintaining the highest standards of laboratory safety.
References
Chemcia Scientific. Material Safety Data Sheet.
Material Safety Data Sheet. (2021, November 25).
2 - SAFETY DATA SHEET. (2025, September 07).
1 - SAFETY DATA SHEET.
TCI Chemicals. SAFETY DATA SHEET. (2024, November 19).
PSFC. Halogenated Solvents.
Benchchem. Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
Chem-Impex. 1-Chloroisoquinoline.
HSA. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
LookChem. 1-Chloroisoquinoline.
Standard Operating Procedure.
Chlorine Technical Services South Africa. protective clothing and equipment.
Sigma-Aldrich. SAFETY DATA SHEET. (2025, November 06).
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
Understanding Solvents and PPE for Chemical Safety. (2025, April 08).
TCI (Shanghai) Development Co., Ltd. 1-Chloroisoquinoline.